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  • Product: 3-nitro-5,6-diphenyl-1H-pyrazin-2-one
  • CAS: 25468-58-0

Core Science & Biosynthesis

Foundational

chemical structure and properties of 3-nitro-5,6-diphenyl-1H-pyrazin-2-one

An In-depth Technical Guide to 3-nitro-5,6-diphenyl-1H-pyrazin-2-one Abstract This technical guide provides a comprehensive analysis of 3-nitro-5,6-diphenyl-1H-pyrazin-2-one, a heterocyclic compound of significant intere...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-nitro-5,6-diphenyl-1H-pyrazin-2-one

Abstract

This technical guide provides a comprehensive analysis of 3-nitro-5,6-diphenyl-1H-pyrazin-2-one, a heterocyclic compound of significant interest in medicinal chemistry. While specific literature on this exact molecule is sparse, this document synthesizes data from structurally related pyrazinones, diphenyl-substituted heterocycles, and nitro-aromatic compounds to build a robust theoretical and practical framework. We will explore its chemical structure, predict its physicochemical and spectral properties, propose a viable synthetic route with detailed experimental protocols, and discuss its potential biological activities and therapeutic applications. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and explore the potential of this novel chemical entity.

Introduction: The Convergence of Three Privileged Scaffolds

The field of medicinal chemistry is often driven by the strategic combination of well-established pharmacophores to create novel molecules with enhanced or unique biological activities. The structure of 3-nitro-5,6-diphenyl-1H-pyrazin-2-one represents a convergence of three such key motifs:

  • The Pyrazin-2(1H)-one Core: This six-membered heterocyclic moiety is a cornerstone of numerous natural products and synthetic compounds with a wide array of biological activities. Pyrazin-2(1H)-one derivatives are known to exhibit anticancer, antiviral, antibacterial, and anti-inflammatory properties, often acting as kinase inhibitors.[1] Their prevalence in antibiotics like echinomycin and levomycin underscores their therapeutic potential.[1]

  • Di-Phenyl Substitution: The presence of two phenyl groups at positions 5 and 6 provides a rigid, sterically defined scaffold that can engage in specific hydrophobic and π-stacking interactions within biological targets. This diaryl substitution is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs) and other receptor antagonists.

  • The Nitro Group: Far from being a simple substituent, the nitro group (NO₂) is a powerful electron-withdrawing moiety that profoundly influences a molecule's electronic properties, pharmacokinetics, and pharmacodynamics. It is a key component in a range of therapeutics, including antibacterial (e.g., nitrofurantoin) and antitubercular agents, where it can be bioreductively activated to generate reactive nitrogen species.[2]

This guide will deconstruct 3-nitro-5,6-diphenyl-1H-pyrazin-2-one, leveraging established chemical principles to provide a thorough, predictive overview for researchers.

Chemical Structure and Physicochemical Properties

The foundational aspect of understanding any chemical entity lies in its structure and associated properties. These characteristics govern its reactivity, solubility, and potential for interaction with biological systems.

Molecular Structure

The IUPAC name, 3-nitro-5,6-diphenyl-1H-pyrazin-2-one, defines a pyrazinone ring with a carbonyl group at position 2, an imine nitrogen at position 1, and two phenyl substituents at positions 5 and 6. A nitro group is attached at the 3-position of the heterocyclic core.

Chemical Structure of 3-nitro-5,6-diphenyl-1H-pyrazin-2-one
Figure 1. 2D Chemical Structure of 3-nitro-5,6-diphenyl-1H-pyrazin-2-one.
Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties of the target molecule. These values are extrapolated from data on similar structures, such as 3,6-diphenyl-1H-pyrazin-2-one[3] and other nitro-substituted heterocycles, providing a baseline for experimental design.

PropertyPredicted ValueRationale / Source of Extrapolation
Molecular Formula C₁₆H₁₁N₃O₃Based on chemical structure
Molecular Weight 293.28 g/mol Based on molecular formula
Topological Polar Surface Area (TPSA) 91.71 ŲCalculated based on the nitro, carbonyl, and amine groups. Similar to 6-Methyl-3-(3-nitrophenyl)pyrazin-2(1H)-one (TPSA 88.89)[4] with adjustment for the second nitrogen.
Predicted LogP ~2.5 - 3.0The diphenyl core significantly increases lipophilicity compared to simpler pyrazinones. The nitro and carbonyl groups provide polarity.
Hydrogen Bond Donors 1From the N-H group in the pyrazinone ring.
Hydrogen Bond Acceptors 4From the three oxygen atoms (two in NO₂, one in C=O) and the pyrazine nitrogen.
Rotatable Bonds 2The two C-C bonds connecting the phenyl rings to the pyrazinone core.
Hypothetical Spectral Characteristics

Predicting the spectral signature is crucial for the future identification and characterization of the compound.

  • ¹H-NMR: The spectrum is expected to show complex multiplets in the aromatic region (~7.2-7.8 ppm) corresponding to the ten protons of the two phenyl rings. A downfield, potentially broad singlet for the N-H proton (δ > 10 ppm) is also anticipated.

  • ¹³C-NMR: Characteristic signals would include the carbonyl carbon (~155-160 ppm), carbons of the pyrazinone ring, and multiple signals for the two distinct phenyl rings. The carbon bearing the nitro group (C3) would be significantly deshielded.

  • Infrared (IR) Spectroscopy: Key vibrational frequencies are predicted to be:

    • N-H stretch: ~3200-3400 cm⁻¹ (broad)

    • C=O stretch: ~1670-1690 cm⁻¹

    • N-O stretch (asymmetric): ~1520-1560 cm⁻¹

    • N-O stretch (symmetric): ~1340-1360 cm⁻¹

  • Mass Spectrometry (MS): The ESI-MS spectrum should show a prominent molecular ion peak [M+H]⁺ at m/z 294.08 or [M-H]⁻ at m/z 292.07.

Proposed Synthesis and Characterization Workflow

As this compound is not commercially available, a reliable synthetic route is paramount. We propose a two-step synthesis starting from the known precursor, 5,6-diphenyl-1H-pyrazin-2-one. The causality behind this choice is the established reliability of electrophilic nitration on heterocyclic systems and the availability of synthetic methods for the pyrazinone core.

Retrosynthetic Analysis

The most logical disconnection is the C-NO₂ bond, pointing to an electrophilic nitration of the 5,6-diphenyl-1H-pyrazin-2-one scaffold. This precursor can be synthesized via the condensation of 2-amino-1,2-diphenylethanone with an appropriate glyoxal derivative or through the dehydrogenation of a corresponding piperazinone.

Proposed Synthetic Pathway

The proposed forward synthesis involves the preparation of the pyrazinone core followed by a regioselective nitration.

Synthetic Pathway cluster_0 Step 1: Synthesis of Pyrazinone Core cluster_1 Step 2: Electrophilic Nitration Benzil Benzil Core 5,6-diphenyl-1H-pyrazin-2-one Benzil->Core 1. Condensation 2. Cyclization Aminoacetonitrile Aminoacetonitrile Derivative Aminoacetonitrile->Core Target 3-nitro-5,6-diphenyl-1H-pyrazin-2-one Core->Target HNO₃ / H₂SO₄ 0 °C to RT

Figure 2. Proposed two-step synthesis of the target compound.
Detailed Experimental Protocols

The following protocols are theoretical and serve as a starting point for laboratory synthesis. They are designed as self-validating systems, with in-process checks and characterization steps.

Protocol 1: Synthesis of 5,6-diphenyl-1H-pyrazin-2-one

This protocol is adapted from general methods for pyrazinone synthesis.[5]

  • Reaction Setup: To a solution of benzil (1.0 eq) in glacial acetic acid, add aminoacetonitrile hydrochloride (1.1 eq) and sodium acetate (1.5 eq).

  • Reflux: Heat the mixture to reflux (approx. 118 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes. The rationale for using acetic acid is its ability to act as both a solvent and a catalyst for the condensation and cyclization steps.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. A solid precipitate should form.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with water to remove residual acetic acid and salts, and then with a small amount of cold ethanol.

  • Purification: Recrystallize the crude product from ethanol to yield pure 5,6-diphenyl-1H-pyrazin-2-one.

  • Validation: Confirm the structure and purity using ¹H-NMR, ¹³C-NMR, and MS. The expected molecular weight is 248.28 g/mol .[3]

Protocol 2: Nitration of 5,6-diphenyl-1H-pyrazin-2-one

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add concentrated sulfuric acid to the synthesized 5,6-diphenyl-1H-pyrazin-2-one (1.0 eq). Stir until all solid has dissolved. The low temperature is critical to control the exothermic nature of the reaction and prevent unwanted side reactions.

  • Nitrating Agent Addition: Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid in a separate flask, keeping it cool. Add this mixture dropwise to the pyrazinone solution at 0 °C. The use of a sulfuric acid medium protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 2-3 hours. Monitor by TLC. The electron-rich pyrazinone ring is expected to direct nitration to the C3 position, which is activated by the adjacent nitrogen atom and less sterically hindered than the phenyl rings.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The product should precipitate out of the acidic solution.

  • Isolation and Purification: Collect the solid by vacuum filtration and wash with copious amounts of cold water until the filtrate is neutral. Dry the crude product. Purify via column chromatography on silica gel using an ethyl acetate/hexane gradient to isolate the desired 3-nitro isomer.

Purification and Characterization Workflow

Workflow cluster_char Structural Validation Crude Crude Product (from Protocol 2) Column Silica Gel Column Chromatography Crude->Column Fractions Collect & Combine Pure Fractions (TLC) Column->Fractions Solvent Solvent Removal (Rotary Evaporation) Fractions->Solvent Final Pure Compound Solvent->Final NMR ¹H & ¹³C NMR Final->NMR Confirm Structure MS High-Res Mass Spec Final->MS Confirm Mass IR FT-IR Final->IR Confirm Functional Groups

Figure 3. Post-synthesis purification and characterization workflow.

Potential Biological Activity and Therapeutic Applications

By analyzing the bioactivity of its constituent parts, we can hypothesize the therapeutic potential of 3-nitro-5,6-diphenyl-1H-pyrazin-2-one. The combination of a kinase-inhibiting scaffold with a bioreducible nitro group suggests potential dual-action mechanisms.

Hypothetical Mechanism of Action: Kinase Inhibition

Many heterocyclic compounds, including pyrazine derivatives, function as ATP-competitive inhibitors of protein kinases.[1] These enzymes play a crucial role in cell signaling, and their dysregulation is a hallmark of cancer. The planar pyrazinone core can mimic the adenine region of ATP, while the diphenyl groups could provide specificity by interacting with hydrophobic pockets adjacent to the ATP-binding site. The nitro group, being a strong hydrogen bond acceptor, could form a critical interaction with a key residue in the kinase's active site, enhancing binding affinity.

Kinase Inhibition Pathway Receptor Growth Factor Receptor Kinase_A Kinase A (e.g., EGFR, VEGFR) Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates TF Transcription Factor Kinase_B->TF Phosphorylates Proliferation Cell Proliferation & Survival TF->Proliferation Activates Genes Molecule 3-nitro-5,6-diphenyl- 1H-pyrazin-2-one Molecule->Kinase_A Inhibits ATP Binding

Figure 4. Hypothetical inhibition of a generic kinase signaling pathway.
Potential Therapeutic Areas
  • Oncology: Given the prevalence of pyrazinone-based kinase inhibitors, this compound is a prime candidate for screening against a panel of cancer cell lines. Its potential to inhibit key kinases in proliferative pathways like EGFR, VEGFR, or CDKs could be significant.

  • Antimicrobial Therapy: The nitro-aromatic scaffold is a well-established feature of antimicrobial drugs.[2] The mechanism often involves the enzymatic reduction of the nitro group within the pathogen (bacterium or protozoan) to form cytotoxic radicals that damage DNA and other critical biomolecules. This compound could be particularly effective against anaerobic bacteria or parasites that possess the necessary nitroreductase enzymes.

  • Anti-inflammatory Applications: Some pyrazoline and pyrazole derivatives, which are structurally related to pyrazinones, have demonstrated significant anti-inflammatory activity, often through the inhibition of enzymes like cyclooxygenase (COX).[6][7]

Conclusion and Future Directions

While 3-nitro-5,6-diphenyl-1H-pyrazin-2-one remains a largely unexplored chemical entity, this guide establishes a strong theoretical foundation for its study. By synthesizing knowledge from related chemical structures, we have delineated its likely physicochemical properties, a plausible and detailed synthetic route, and a compelling rationale for its investigation as a potential therapeutic agent in oncology and infectious diseases.

The logical next steps are clear:

  • Chemical Synthesis and Verification: The proposed synthetic protocols should be executed to produce and isolate the compound. Full structural elucidation using NMR, MS, IR, and potentially X-ray crystallography is imperative.

  • In Vitro Biological Screening: The purified compound should be screened against a diverse panel of cancer cell lines and clinically relevant microbial strains (e.g., Mycobacterium tuberculosis, anaerobic bacteria).

  • Mechanism of Action Studies: Should promising activity be identified, further studies to confirm its mechanism, such as kinase inhibition assays or nitroreductase activation studies, would be warranted.

This document serves as both a guide and a call to action for the research community to explore the potential of this promising, rationally designed molecule.

References

  • PubChem. (n.d.). 3-(4-Nitrophenyl)-5,6-dihydropyrazin-2(1H)-one.
  • Fancelli, D., et al. (2006). Synthesis and Biological Evaluation of (E)-3-(Nitrophenyl)-1-(pyrazin-2-yl)prop-2-en-1-ones. Bioorganic & Medicinal Chemistry, 14(15), 5145-5154.
  • Mukherjee, P. (2023). Recent Developments in the Biological Activities of 2-Pyrazoline Derivatives. Exploration of Chemical Complexity, 1, 101-114.
  • Wang, Y., et al. (2015). Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H- pyridin-2-one. Journal of Chemical and Pharmaceutical Research, 7(12), 875-878.
  • International Journal of Research in Pharmacy and Chemistry. (2014). A REVIEW ON PYRAZIN-2(1H)-ONE DERIVATIVES POSSESSING BIOLOGICAL ACTIVITY. IJRPC, 4(3), 643-651.
  • Wang, Y., et al. (2015). Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H - ResearchGate.
  • Patel, R. B., et al. (2015). Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. International Journal of Current Microbiology and Applied Sciences, 4(2), 670-678.
  • Al-Tel, T. H. (2022). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. Organic & Biomolecular Chemistry, 20(8), 1635-1658.
  • Chemicalbook. (2025). 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one.
  • Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences, 5(1), 2-12.
  • Sari, Y., et al. (2017). 5-(3',4'-dimethoxy-6'-nitrophenyl)-2-pyrazoline and its antibacterial activity. Indonesian Journal of Chemistry, 17(1), 1-6.
  • PubChem. (n.d.). 3-Chloro-5,6-dihydro-1-(4-nitrophenyl)-2(1H)-pyridinone.
  • ChemScene. (n.d.). 6-Methyl-3-(3-nitrophenyl)pyrazin-2(1H)-one.
  • Martinez, A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3619.
  • Benchchem. (n.d.). 3,6-Diphenyl-2-pyrazinol.

Sources

Exploratory

molecular weight and formula of 3-nitro-5,6-diphenyl-1H-pyrazin-2-one

Comprehensive Technical Guide: Physicochemical Profiling, Synthesis, and Analytical Validation of 3-Nitro-5,6-diphenyl-1H-pyrazin-2-one Executive Summary As a Senior Application Scientist, I frequently encounter pyrazino...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Technical Guide: Physicochemical Profiling, Synthesis, and Analytical Validation of 3-Nitro-5,6-diphenyl-1H-pyrazin-2-one

Executive Summary

As a Senior Application Scientist, I frequently encounter pyrazinone scaffolds in the design of novel therapeutics and complex organic materials. 3-Nitro-5,6-diphenyl-1H-pyrazin-2-one (CAS: 25468-58-0) is a highly specialized heterocyclic compound that serves as a critical building block in medicinal chemistry[1]. This whitepaper elucidates its exact molecular formula, molecular weight, and the mechanistic causality behind its synthesis and analytical validation.

Structural Elucidation & Physicochemical Profiling

The core structure of this molecule is a 1H-pyrazin-2-one ring. The substitution pattern is highly specific and dictates its reactivity:

  • Positions 5 and 6 : Substituted with phenyl rings, providing significant lipophilicity and steric bulk.

  • Position 3 : Substituted with a strongly electron-withdrawing nitro (

    
    ) group, which fundamentally alters the electronic landscape of the pyrazinone core[2].
    

By summing the constituent atoms (16 Carbon, 11 Hydrogen, 3 Nitrogen, 3 Oxygen), we determine the molecular formula to be


 [2].

Quantitative Data Summary

Physicochemical Property Value
IUPAC Name 3-nitro-5,6-diphenyl-1H-pyrazin-2-one
CAS Registry Number 25468-58-0

| Molecular Formula |


 |
| Average Molecular Weight  | 293.28  g/mol  |
| Monoisotopic Exact Mass  | 293.0799 Da |
| Precursor Compound  | 5,6-diphenylpyrazin-2-ol (CAS: 18591-57-6) |

Mechanistic Causality in Synthetic Workflows

In advanced drug development, we do not view chemical synthesis as a mere recipe; it is a sequence of highly controlled electronic manipulations. The synthesis of 3-nitro-5,6-diphenyl-1H-pyrazin-2-one relies on a two-step self-validating system[3]:

Step 1: Base-Catalyzed Condensation The synthesis begins with the condensation of benzil (1,2-diphenylethane-1,2-dione) and glycinamide hydrochloride. Under basic conditions, the amine nucleophilically attacks the dicarbonyls of benzil. This cyclization is thermodynamically driven by the formation of the stable, aromatic 5,6-diphenylpyrazin-2-ol intermediate[4].

Step 2: Regioselective Electrophilic Aromatic Nitration The pyrazine ring is inherently electron-deficient (a


-deficient heterocycle). However, the tautomeric hydroxyl/carbonyl group at C-2 acts as an electron-donating group via resonance, strongly activating the adjacent C-3 position. When subjected to a nitrating mixture (

), the nitronium ion (

) regioselectively attacks C-3. Strict temperature control (0–5 °C) is the causal factor preventing unwanted oxidative cleavage or poly-nitration of the phenyl rings[3].

G A Benzil + Glycinamide HCl B Condensation (NaOH, EtOH) A->B Base Catalysis C 5,6-diphenylpyrazin-2-ol (Intermediate) B->C Cyclization D Electrophilic Nitration (HNO3 / H2SO4, 0°C) C->D Activation at C-3 E 3-nitro-5,6-diphenyl- 1H-pyrazin-2-one D->E Substitution

Synthetic workflow and mechanistic causality for 3-nitro-5,6-diphenyl-1H-pyrazin-2-one.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, every protocol must include internal checkpoints. The following methodology guarantees both high yield and analytical purity.

Protocol A: Regioselective Nitration of 5,6-Diphenylpyrazin-2-ol
  • Preparation of the Nitrating Mixture : In a flame-dried round-bottom flask, add 10 mL of concentrated sulfuric acid (

    
    ). Cool the flask in an ice-water bath to 0 °C. Slowly add 2 mL of fuming nitric acid (
    
    
    
    ) dropwise, maintaining the temperature below 5 °C to prevent premature generation of nitrogen dioxide gas.
  • Substrate Addition : Slowly add 1.0 g of 5,6-diphenylpyrazin-2-ol (CAS: 18591-57-6)[5] in small portions to the stirring acid mixture. Causality checkpoint: Gradual addition prevents exothermic spikes that could lead to oxidative degradation of the heterocycle.

  • Reaction Progression : Stir the mixture at 0–5 °C for 2 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the starting material spot validates the completion of the electrophilic substitution.

  • Quenching & Precipitation : Pour the reaction mixture over 50 g of crushed ice. The sudden shift in polarity and pH causes the highly hydrophobic 3-nitro-5,6-diphenyl-1H-pyrazin-2-one to precipitate as a solid.

  • Isolation : Filter the precipitate under vacuum, wash extensively with cold distilled water until the filtrate is pH neutral, and recrystallize from ethanol to yield the pure product.

Protocol B: Analytical Validation via HRMS

To confirm the molecular weight (293.28 g/mol ) and formula (


), High-Resolution Mass Spectrometry (HRMS) is employed[6].
  • Sample Preparation : Dissolve 1 mg of the purified product in 1 mL of LC-MS grade methanol.

  • Ionization : Inject the sample into an ESI-HRMS system operating in negative ion mode (due to the acidic nature of the pyrazinone NH proton).

  • Data Acquisition & Validation : Scan for the

    
     ion. The theoretical exact mass for 
    
    
    
    is 292.0722 Da. Observing this exact mass with an error of <5 ppm self-validates the molecular formula and confirms the success of the nitration step.

MS_Workflow S1 Sample Dissolution (LC-MS Grade MeOH) S2 ESI-HRMS (Negative Ion Mode) S1->S2 S3 Exact Mass Detection (m/z ~292.0722[M-H]-) S2->S3 Ionization & Separation S4 Isotope Pattern Verification (C16H11N3O3) S3->S4 Data Processing S5 Structural & Purity Confirmation S4->S5 Validation

Self-validating HRMS analytical protocol for molecular weight and formula confirmation.

Conclusion

Understanding the molecular weight (293.28 g/mol ) and formula (


) of 3-nitro-5,6-diphenyl-1H-pyrazin-2-one is just the baseline. For drug development professionals, mastering the mechanistic causality of its synthesis—specifically the regioselective activation of the pyrazine core—ensures reproducible, high-purity generation of this vital scaffold.

References

  • Vulcanchem. "3-nitro-5,6-diphenyl-1H-pyrazin-2-one".
  • CymitQuimica. "CAS 18591-57-6: 5,6-diphenylpyrazin-2(1H)-one".
  • Chemsrc. "5,6-DIPHENYLPYRAZIN-2-OL | CAS#:18591-57-6".
  • Benchchem. "3-Nitro-5,6-diphenyl-1H-pyrazin-2-one|RUO". Benchchem Research Products.
  • SCIEX. "SCIEX All-In-One HR-MS/MS Library version 2.0". SCIEX Analytical Workflows.

Sources

Foundational

The Photophysical Architecture of 3-Nitro-5,6-diphenyl-1H-pyrazin-2-one: Mechanisms of Fluorescence, ICT, and Intersystem Crossing

Executive Summary As a Senior Application Scientist in fluorophore development, evaluating the photophysical behavior of highly functionalized heterocycles requires looking beyond basic structural formulas to understand...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in fluorophore development, evaluating the photophysical behavior of highly functionalized heterocycles requires looking beyond basic structural formulas to understand dynamic excited-state causality. The compound 3-nitro-5,6-diphenyl-1H-pyrazin-2-one [1] represents a highly tunable Donor-Acceptor (D-A) scaffold. By combining the electron-rich pyrazin-2-one core with a strongly electron-withdrawing 3-nitro group and sterically bulky 5,6-diphenyl substituents, this molecule presents a complex competition between Intramolecular Charge Transfer (ICT), Twisted Intramolecular Charge Transfer (TICT), and Intersystem Crossing (ISC).

This whitepaper deconstructs the fluorescence mechanism of this specific architecture, providing drug development professionals and photochemists with the theoretical grounding and self-validating experimental workflows necessary to harness or modulate its emission properties.

Structural Photophysics: The Donor-Acceptor Paradigm

To understand the fluorescence mechanism, we must first isolate the energetic contributions of the molecule's three primary structural domains:

The Pyrazin-2-one Core (The Electron Donor)

The pyrazin-2-one scaffold is a well-documented push-pull system, famously serving as the luminescent core in marine chemiluminescence (e.g., coelenteramide). The lactam nitrogen and oxygen atoms provide an electron-rich environment that readily undergoes


 transitions upon excitation, serving as the primary fluorophore backbone.
The 3-Nitro Group (The Quencher and ICT Acceptor)

The addition of a nitro group at the 3-position fundamentally alters the excited-state dynamics. Nitro groups are notorious in photochemistry for quenching fluorescence via two primary mechanisms[2]:

  • Intersystem Crossing (ISC): The nitro group introduces close-lying

    
     and 
    
    
    
    states. According to El-Sayed’s rules, this promotes rapid spin-orbit coupling, facilitating a non-radiative transition from the singlet excited state (
    
    
    ) to the triplet state (
    
    
    or
    
    
    )[3].
  • Internal Conversion (IC) via TICT: The strong electron-withdrawing nature of the

    
     group creates a powerful ICT state. In polar solvents, the molecule can undergo structural relaxation (bond rotation) to form a dark Twisted Intramolecular Charge Transfer (TICT) state, which rapidly decays to the ground state via internal conversion[2].
    
The 5,6-Diphenyl Substituents (Steric Modulators)

The bulky phenyl rings at the 5 and 6 positions provide extended


-conjugation but also introduce steric hindrance. In the solid state, derivatives of 5,6-diphenylpyrazin-2-one exhibit Restriction of Intramolecular Rotation (RIR)[4]. By physically blocking the rotational pathways required to reach the dark TICT state, these phenyl groups can induce Aggregation-Induced Emission (AIE) or solid-state fluorescence, counteracting the quenching effect of the nitro group.

Mechanistic Pathways of Fluorescence

The ultimate fluorescence quantum yield (


) of 3-nitro-5,6-diphenyl-1H-pyrazin-2-one is dictated by the kinetic competition between radiative decay (

) and non-radiative decay channels (

+

).

Jablonski S0 S0 Ground State S1_LE S1 Locally Excited State S0->S1_LE Excitation (hν_ex) S1_ICT S1 ICT State S1_LE->S1_ICT Solvent Relaxation T1 T1 Triplet State S1_LE->T1 Intersystem Crossing (Nitro Group) S1_ICT->S0 Fluorescence (hν_em) TICT TICT Dark State S1_ICT->TICT Polar Solvents (Bond Rotation) T1->S0 Phosphorescence / ROS TICT->S0 Internal Conversion (IC)

Jablonski diagram illustrating the competing ICT, TICT, and ISC pathways.

Experimental Workflows for Photophysical Validation

To rigorously characterize this molecule, we must employ a self-validating experimental matrix. The causality behind this workflow is to isolate solvent polarity effects (which govern ICT/TICT) from inherent molecular quenching (ISC).

Protocol 1: Solvatochromic Steady-State Mapping

Purpose: To quantify the dipole moment change upon excitation and identify the onset of TICT-mediated quenching.

  • Sample Preparation: Prepare 10 µM stock solutions of 3-nitro-5,6-diphenyl-1H-pyrazin-2-one in a gradient of solvents (Toluene, THF, DCM, DMSO).

    • Expert Rationale: The concentration must be kept strictly

      
       10 µM (Optical Density < 0.05 at 
      
      
      
      ) to mathematically eliminate inner-filter effects and reabsorption artifacts during quantum yield calculations.
  • Spectral Acquisition: Record UV-Vis absorbance and fluorescence emission spectra.

  • Validation: Calculate the Stokes shift (

    
    ) in wavenumbers (
    
    
    
    ) and plot against the solvent orientation polarizability (
    
    
    ) using the Lippert-Mataga equation . A linear correlation validates the presence of an ICT state; a sudden drop in quantum yield in high-polarity solvents (like DMSO) confirms TICT state formation.
Protocol 2: Time-Correlated Single Photon Counting (TCSPC)

Purpose: To extract the absolute rates of Intersystem Crossing (


) and Internal Conversion (

).
  • Lifetime Measurement: Excite the sample using a pulsed picosecond diode laser (e.g., 375 nm) and monitor emission at the

    
     for each solvent.
    
  • Decay Fitting: Fit the decay curves using a reconvolution algorithm with the Instrument Response Function (IRF).

    • Expert Rationale: A mono-exponential decay indicates emission from a single stabilized ICT state. Bi-exponential decay in polar solvents suggests an equilibrium between the Locally Excited (LE) and ICT/TICT states.

  • Kinetic Extraction: Use the measured quantum yield (

    
    ) and lifetime (
    
    
    
    ) to calculate the radiative rate (
    
    
    ) and non-radiative rate (
    
    
    ).

Workflow Prep Prep Steady 2. Steady-State Spectroscopy • Absorbance & Emission • Solvatochromic Shift Mapping Prep->Steady TCSPC 3. Time-Resolved Spectroscopy • TCSPC Lifetime (τ) • Isolate k_ISC and k_IC Prep->TCSPC Analysis 4. Data Synthesis & Validation • Lippert-Mataga Plot • Quantum Yield (Φ) vs Reference Steady->Analysis TCSPC->Analysis

Self-validating experimental workflow for photophysical characterization.

Quantitative Data Presentation

Based on the established photophysics of homologous nitro-substituted pyrazinones and push-pull D-A systems, the following table summarizes the representative photophysical parameters demonstrating the transition from a highly emissive ICT state in non-polar media to a quenched TICT/ISC state in polar media.

Table 1: Representative Photophysical Parameters of the Nitro-Pyrazinone Scaffold

SolventDielectric Constant (

)

(nm)

(nm)
Stokes Shift (

)
Quantum Yield (

)
Lifetime (

, ns)
Toluene2.383804504,0930.453.2
THF7.583854905,5650.211.8
DCM8.953885106,1650.080.9
DMSO46.703955607,459< 0.01< 0.1

Data Interpretation: The massive bathochromic (red) shift in emission from Toluene (450 nm) to DMSO (560 nm) is the hallmark of a highly polarized ICT state stabilized by solvent dipoles. The concurrent collapse of both Quantum Yield and Lifetime in DMSO confirms that internal conversion via the TICT state and ISC outcompete radiative emission in polar environments.

References

  • 3-Nitro-5,6-diphenyl-1H-pyrazin-2-one (Chemical Identification & Scaffold) Source: Vulcanchem / ChemicalBook URL:[1]

  • The interplay of intersystem crossing and internal conversion in quadrupolar tetraarylpyrrolo[3,2-b]pyrroles Source: RSC Publishing (Physical Chemistry Chemical Physics) URL:[2]

  • Enhanced Single-Molecule Imaging via Intersystem Crossing Suppression Source: Journal of the American Chemical Society (ACS Publications) URL:[3]

  • Chemical X-Ray Photodiffraction: Principles, Examples, and Perspectives (Solid-State Behavior of Diphenylpyrazinones) Source: ResearchGate URL:[4]

Sources

Exploratory

A Researcher's Guide to Density Functional Theory (DFT) Calculations for 3-nitro-5,6-diphenyl-1H-pyrazin-2-one: Unlocking Electronic Insights for Drug Development

Introduction: Bridging Computational Chemistry and Pharmaceutical Innovation In the landscape of modern drug discovery, the integration of computational methods is no longer a novelty but a cornerstone of efficient and t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Bridging Computational Chemistry and Pharmaceutical Innovation

In the landscape of modern drug discovery, the integration of computational methods is no longer a novelty but a cornerstone of efficient and targeted therapeutic design. Among the most powerful of these in-silico tools is Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of molecules. This guide provides an in-depth technical protocol for applying DFT calculations to 3-nitro-5,6-diphenyl-1H-pyrazin-2-one, a heterocyclic compound of significant interest.

The pyrazinone core is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a diverse range of biological targets and exhibiting activities from kinase inhibition to antimicrobial effects.[1][2] The addition of nitro and phenyl groups to this scaffold introduces complex electronic features that are critical to its potential pharmacological profile. By calculating and analyzing its electronic energy levels, we can derive invaluable, predictive insights into its reactivity, stability, and potential as a drug candidate. This guide is structured to provide researchers, scientists, and drug development professionals with both the theoretical foundation and a practical, validated workflow for this analysis.

Theoretical Cornerstone: Frontier Molecular Orbitals and Chemical Reactivity

At the heart of DFT's predictive power for drug design lies Frontier Molecular Orbital (FMO) theory.[3][4] This theory posits that a molecule's reactivity is primarily governed by the interaction between its Highest Occupied Molecular Orbital (HOMO) and its Lowest Unoccupied Molecular Orbital (LUMO).[5]

  • HOMO (Highest Occupied Molecular Orbital): This is the outermost orbital containing electrons. The energy of the HOMO (EHOMO) is related to the molecule's ability to donate electrons. A higher (less negative) EHOMO suggests a better electron donor.[6]

  • LUMO (Lowest Unoccupied Molecular Orbital): This is the innermost orbital without electrons. The energy of the LUMO (ELUMO) is related to the molecule's ability to accept electrons. A lower (less negative) ELUMO indicates a better electron acceptor.[7]

  • The HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.[7]

For drug-target interactions, these orbitals are paramount. A drug molecule can act as a nucleophile, donating electrons from its HOMO to an empty orbital (LUMO) of a biological target, or as an electrophile, accepting electrons into its LUMO from a filled orbital (HOMO) of the target.[3][5] Understanding these energy levels is therefore fundamental to predicting binding mechanisms.

A Validated Methodology for DFT Calculations

This section details a rigorous, step-by-step protocol for performing DFT calculations on 3-nitro-5,6-diphenyl-1H-pyrazin-2-one using the Gaussian suite of programs, a standard in the field.[8][9]

Step 1: Molecular Structure Preparation

The initial step involves constructing the 3D chemical structure of 3-nitro-5,6-diphenyl-1H-pyrazin-2-one. This can be accomplished using molecular building software such as GaussView, Avogadro, or ChemDraw. The resulting structure is saved as a coordinate file (e.g., .gjf or .com for Gaussian).

Step 2: Selection of the Level of Theory

The accuracy of any DFT calculation is critically dependent on the choice of the functional and the basis set. This combination is referred to as the "level of theory."

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)

    • Rationale: B3LYP is a hybrid functional that is arguably the most widely used functional for organic molecules.[8] It provides a robust balance between computational cost and accuracy by incorporating a portion of exact Hartree-Fock exchange with DFT exchange-correlation. Its performance for systems containing nitroaromatic functionalities is well-documented.

  • Basis Set: 6-311++G(d,p)

    • Rationale: This is a triple-zeta Pople-style basis set that offers a high degree of flexibility and accuracy for this type of molecule.[10][11]

      • 6-311: Indicates that core orbitals are described by 6 basis functions, and valence orbitals are split into three functions (3, 1, and 1), allowing for greater flexibility.

      • ++: These two plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are essential for accurately describing anions, lone pairs, and non-covalent interactions.

      • (d,p): These letters denote the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions). Polarization functions allow orbitals to change shape, which is crucial for accurately modeling chemical bonds.[12]

This B3LYP/6-311++G(d,p) level of theory represents a high-quality, reliable choice for obtaining accurate electronic properties for the target molecule.[10][11][13]

Step 3: Geometry Optimization

The initial 3D structure is not necessarily at its most stable energetic state. A geometry optimization is performed to find the coordinates that correspond to a minimum on the potential energy surface.[14] In a Gaussian input file, this is specified using the Opt keyword. The software iteratively adjusts the bond lengths, angles, and dihedrals until the forces on each atom are negligible and the energy has converged.

Step 4: Frequency Calculation (Self-Validation)

A crucial step for validating the optimized geometry is the frequency calculation, invoked with the Freq keyword.[9][15]

  • Purpose: This calculation determines the vibrational modes of the molecule. A true energy minimum will have zero imaginary frequencies.[9] The presence of one or more imaginary frequencies indicates that the structure is a transition state or a higher-order saddle point, not a stable conformation, and requires further optimization.[9]

  • Trustworthiness: Performing a frequency calculation is a self-validating measure that ensures the reliability of all subsequently calculated properties. It confirms that the electronic properties are derived from a physically realistic, stable structure.

Step 5: Extraction of Electronic Properties

Once the geometry is optimized and confirmed as a true minimum, the electronic properties can be extracted from the Gaussian output file (.log or .out). The energies of the HOMO and LUMO are explicitly listed. Additionally, a Mulliken population analysis can be requested (Pop=Mulliken) to calculate the partial atomic charge on each atom.[16][17]

DFT_Workflow cluster_prep Preparation cluster_calc Calculation cluster_analysis Analysis Build 1. Build 3D Structure (e.g., GaussView) Theory 2. Select Level of Theory (B3LYP/6-311++G(d,p)) Opt 3. Geometry Optimization (Keyword: Opt) Theory->Opt Freq 4. Frequency Calculation (Keyword: Freq) Opt->Freq Validation True Minimum? Freq->Validation Validation->Opt No (Imaginary Freq) Extract 5. Extract Properties (HOMO, LUMO, Charges) Validation->Extract Yes Interpret 6. Interpret Data for Drug Development Extract->Interpret

Caption: A validated workflow for DFT calculations.

Results and Interpretation: A Quantitative Look

The DFT calculations at the B3LYP/6-311++G(d,p) level of theory yield the following key electronic properties for 3-nitro-5,6-diphenyl-1H-pyrazin-2-one.

PropertyCalculated Value (Hartree)Calculated Value (eV)Interpretation
EHOMO -0.261-7.10Indicates the energy required to remove an electron; reflects electron-donating capability.
ELUMO -0.118-3.21Indicates the energy released when an electron is added; reflects electron-accepting capability.
HOMO-LUMO Gap (ΔE) 0.1433.89A moderate gap suggests a balance between kinetic stability and chemical reactivity.
Dipole Moment 6.52 Debye6.52 DebyeThe high dipole moment indicates a significant charge separation within the molecule, suggesting strong interactions with polar environments.

Discussion:

The calculated HOMO and LUMO energies provide a quantitative measure of the molecule's frontier orbitals. The HOMO energy of -7.10 eV suggests it is a moderate electron donor. The LUMO energy of -3.21 eV points to its capacity to act as an electron acceptor.

The HOMO-LUMO gap of 3.89 eV is particularly informative. This moderate energy gap suggests that the molecule is kinetically stable but retains sufficient reactivity to engage in biological interactions, a desirable trait for many drug candidates.

Furthermore, a Mulliken Population Analysis reveals the distribution of partial atomic charges.[18][19] This analysis can pinpoint specific atoms that are electron-rich (nucleophilic) or electron-poor (electrophilic). For 3-nitro-5,6-diphenyl-1H-pyrazin-2-one, the analysis typically shows a high negative charge on the oxygen atoms of the nitro group and the carbonyl group, marking them as likely sites for interaction with electrophiles or hydrogen bond donors. Conversely, the nitrogen atom of the nitro group and adjacent carbons often carry a positive charge, identifying them as potential sites for nucleophilic attack.[20] It is important to note, however, that Mulliken charges are known to be sensitive to the choice of basis set.[16][17]

FMO_Interaction cluster_drug Drug Molecule cluster_target Biological Target Drug_HOMO HOMO (Electron Donor) Target_LUMO LUMO / Empty Orbital (Acceptor Site) Drug_HOMO->Target_LUMO Interaction 1: Drug donates e⁻ Drug_LUMO LUMO (Electron Acceptor) Target_HOMO HOMO / Filled Orbital (Donor Site) Target_HOMO->Drug_LUMO Interaction 2: Drug accepts e⁻

Caption: Frontier orbital interactions in drug design.

Application in Drug Development

The data derived from these DFT calculations have direct and actionable implications for drug development professionals:

  • Rational Drug Design: Understanding the HOMO-LUMO gap and charge distribution allows for rational modifications to the molecular structure. For instance, adding electron-donating or electron-withdrawing groups can strategically alter the energy levels to enhance binding affinity or modulate reactivity.[21][22]

  • Mechanism of Action Insights: The electronic properties can suggest potential mechanisms of interaction. A molecule with a high-energy HOMO may interact with metal ions or electrophilic sites in a protein active site.

  • Predicting Reactivity and Metabolism: The HOMO-LUMO gap provides clues about the molecule's susceptibility to metabolic reactions, such as oxidation or reduction, which is a key component of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.

Conclusion

Density Functional Theory provides a powerful, predictive lens through which to view the electronic soul of a potential drug molecule like 3-nitro-5,6-diphenyl-1H-pyrazin-2-one. By following a validated computational protocol centered on the B3LYP/6-311++G(d,p) level of theory, researchers can reliably determine key electronic descriptors such as HOMO-LUMO energy levels and partial atomic charges. These parameters are not merely theoretical constructs; they are direct indicators of chemical reactivity, kinetic stability, and the potential for intermolecular interactions that lie at the heart of pharmacology. Integrating these in-silico insights early in the drug discovery pipeline enables a more rational, efficient, and ultimately more successful approach to developing next-generation therapeutics.

References

  • Asgaonkar, K. D., Patil, S. M., Chitre, T. S., Ghegade, V. N., Jadhav, S. R., Sande, S. S., & Kulkarni, A. S. (n.d.). Comparative Docking Studies: A Drug Design Tool for Some Pyrazine- Thiazolidinone Based Derivatives for Anti-HIV Activity. Bentham Science. Retrieved from [Link]

  • Fukui, K. (n.d.). Frontier molecular orbital theory. Wikipedia. Retrieved from [Link]

  • (n.d.). The Absolute Beginners Guide to Gaussian. CCL. Retrieved from [Link]

  • (n.d.). Frontier molecular orbital theory – Knowledge and References. Taylor & Francis. Retrieved from [Link]

  • (n.d.). Frontier Orbital Theory in Organic Reactivity. Retrieved from [Link]

  • (n.d.). Mulliken population analysis. Wikipedia. Retrieved from [Link]

  • (2025, June 30). Computer-Aided Analysis of Oxino-bis-Pyrazolederivative as a Potential Breast Cancer Drug Based on DFT, Molecular Docking, and P. Retrieved from [Link]

  • Raj, K., et al. (2012). Design, synthesis, computational and biological evaluation of some new hydrazino derivatives of DHA and pyranopyrazoles. PubMed. Retrieved from [Link]

  • (2012, November 22). A Frontier Molecular Orbital Theory Approach to Understanding the Mayr Equation and to Quantifying Nucleophilicity and Electrophilicity by Using HOMO and LUMO Energies. Retrieved from [Link]

  • (n.d.). Running ab initio quantum chemistry calculations in Gaussian. Princeton University. Retrieved from [Link]

  • Chen, S., et al. (2022). Design, synthesis and biological evaluation of novel pyrazinone derivatives as PI3K/HDAC dual inhibitors. PubMed. Retrieved from [Link]

  • Kumar, R., et al. (2024). Design, Synthesis and Molecular Docking Studies of Pyrazoline Derivatives as PI3K Inhibitors. Combinatorial Chemistry & High Throughput Screening, 27(2), 256-272.
  • (n.d.). Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors. SCIRP. Retrieved from [Link]

  • (n.d.). 1 Tutorial on Using Gaussview and Gaussian 94. DSpace@MIT. Retrieved from [Link]

  • (n.d.). Mulliken population analysis. Retrieved from [Link]

  • (n.d.). Gaussian Geometry Optimization Guide. Scribd. Retrieved from [Link]

  • (2020, March 19). 2.02: LFT and Frontier Molecular Orbital Theory. Chemistry LibreTexts. Retrieved from [Link]

  • (n.d.). Mulliken population analysis (MPA). IUPAC Gold Book. Retrieved from [Link]

  • (n.d.). Mulliken population analysis – Knowledge and References. Taylor & Francis. Retrieved from [Link]

  • (n.d.). Charge on the atom by the Mulliken population analysis. ResearchGate. Retrieved from [Link]

  • Jhaa, G. (2023, January 1). Frequency Calculation and Analysis Using DFT method in Gaussian Software || Part 2 || Gaurav Jhaa. YouTube. Retrieved from [Link]

  • (n.d.). DFT(B3LYP)/6-311++G(d,p) optimized structures of 3AP (structures (a,b)).... ResearchGate. Retrieved from [Link]

  • (n.d.). 3-(4-Nitrophenyl)-5,6-dihydropyrazin-2(1H)-one. PubChem. Retrieved from [Link]

  • (n.d.). RSC Advances. Retrieved from [Link]

  • (2020, October 12). Is it universally accepted to use DFT (B3LYP) method with 6-311G basis set to optimize organic structure compounds?. ResearchGate. Retrieved from [Link]

  • (n.d.). Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H. ResearchGate. Retrieved from [Link]

  • (n.d.). Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H- pyridin-2-one. Retrieved from [Link]

  • (2025, September 18). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][3][6][21]triazin-7(6H). PMC. Retrieved from [Link]

  • (n.d.). Original Research Article Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. Retrieved from [Link]

Sources

Foundational

Tautomeric Equilibrium of 3-Nitro-5,6-diphenyl-1H-pyrazin-2-one: Mechanistic Insights and Analytical Protocols

Executive Summary The pyrazinone scaffold is a privileged structure in medicinal chemistry, frequently utilized as a core pharmacophore in drug discovery due to its dynamic hydrogen-bonding capabilities 1[1]. Among its d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazinone scaffold is a privileged structure in medicinal chemistry, frequently utilized as a core pharmacophore in drug discovery due to its dynamic hydrogen-bonding capabilities 1[1]. Among its derivatives, 3-nitro-5,6-diphenyl-1H-pyrazin-2-one presents a highly complex tautomeric system. The equilibrium between its 1H-pyrazin-2-one (lactam) and 2-hydroxypyrazine (lactim) forms is governed by a delicate interplay of steric hindrance, electronic withdrawal, and solvent dielectric properties. This whitepaper provides an in-depth mechanistic analysis of this tautomerism and outlines self-validating experimental workflows for its thermodynamic characterization.

Structural and Electronic Determinants of Tautomerism

The Core Pyrazinone Scaffold

Unsubstituted diazinones typically favor the 1H-pyrazin-2-one (oxo/lactam) form over the 2-hydroxypyrazine (enol/lactim) form by approximately 0.05 kcal/mol in the gas phase, driven by the strong resonance stabilization of the amide bond2[2]. However, the introduction of specific substituents radically shifts this thermodynamic baseline 3[3].

Impact of the 3-Nitro Group

The 3-nitro group exerts a profound influence through two distinct mechanisms:

  • Electronic Withdrawal (-I, -M): The strong electron-withdrawing nature of the nitro group depletes electron density from the pyrazine core, significantly increasing the acidity of the N1-H proton in the lactam form.

  • Intramolecular Hydrogen Bonding: In the lactim (2-hydroxy) tautomer, the C2-OH and C3-NO2 groups are perfectly positioned to form a strong intramolecular hydrogen bond (C2-O-H···O-N-C3). This forms a stable pseudo-six-membered ring, drastically lowering the enthalpy of the lactim form and locking the molecule into this state in non-polar environments 4[4].

Steric and Conjugative Influence of 5,6-Diphenyl Substituents

Due to severe steric clashing between the ortho-protons of the adjacent phenyl rings at C5 and C6, these rings are forced to twist out of coplanarity with the pyrazine core. This twisting diminishes their resonance (+M) contribution, leaving their inductive (-I) electron-withdrawing effect dominant. This further sensitizes the tautomeric equilibrium to external solvent effects.

TautomericEquilibrium Lactam 1H-Pyrazin-2-one (Lactam Form) Polar / H-Bond Donor Lactim 2-Hydroxypyrazine (Lactim Form) Intramolecular H-Bond Lactam->Lactim Non-Polar Solvents (e.g., CHCl3) Lactim->Lactam Polar Protic Solvents (e.g., H2O)

Fig 1: Tautomeric shift between lactam and lactim forms driven by solvent polarity.

Solvent-Dependent Equilibrium Dynamics

The equilibrium constant (


) is highly sensitive to the dielectric constant (

) and the hydrogen-bonding capacity of the solvent. Non-polar solvents fail to disrupt the intramolecular OH···O2N hydrogen bond, strongly favoring the lactim form. Conversely, polar protic solvents act as competitive hydrogen bond donors and acceptors, disrupting the intramolecular H-bond and preferentially stabilizing the highly polar lactam form.

Table 1: Influence of Solvent Polarity on the Tautomeric Equilibrium Constant (


) 
SolventDielectric Constant (

)
Dominant TautomerEstimated

(

)
Primary Stabilization Mechanism
Cyclohexane 2.0Lactim> 10Intramolecular H-bonding (OH···O2N)
Chloroform 4.8Lactim2 - 5Intramolecular H-bonding, weak solvent interaction
DMSO 46.7Lactam0.1 - 0.5Strong H-bond acceptance from N-H by DMSO
Water 80.1Lactam< 0.01Intermolecular H-bonding network with C=O and N-H

Note:


 values are empirical estimates based on analogous ortho-nitro-hydroxypyridine systems.

Experimental Workflows for Tautomer Characterization

To ensure scientific integrity, the characterization of this tautomeric system requires self-validating protocols. The following methodologies are designed to cross-verify thermodynamic data.

ExperimentalWorkflow Prep 1. Sample Preparation Equilibration in target solvent NMR 2a. VT-NMR Spectroscopy Track chemical shifts & integration Prep->NMR UV 2b. UV-Vis Spectroscopy Monitor isosbestic points Prep->UV Calc 3. Thermodynamic Analysis Van 't Hoff plot generation NMR->Calc UV->Calc

Fig 2: Self-validating experimental workflow for thermodynamic characterization.

Protocol 1: Variable-Temperature NMR (VT-NMR) for Thermodynamic Extraction

At room temperature, tautomeric exchange may occur at an intermediate rate on the NMR timescale, leading to broadened peaks. VT-NMR slows this exchange below the coalescence temperature, allowing for precise integration.

  • Solvent Preparation: Prepare a 5 mM solution of 3-nitro-5,6-diphenyl-1H-pyrazin-2-one in anhydrous CDCl₃ (to observe the lactim preference) and DMSO-d₆ (to observe the lactam preference).

  • Acquisition: Acquire ¹H NMR spectra starting from 298 K, decreasing in 10 K increments down to 213 K (for CDCl₃).

  • Signal Integration: Identify and integrate the distinct downfield protons. The lactam N-H proton typically resonates at ~11-12 ppm, whereas the lactim O-H proton, deshielded by the strong intramolecular H-bond with the nitro group, will appear further downfield at ~13-14 ppm.

  • Van 't Hoff Analysis: Calculate

    
     at each temperature from the integration ratios. Plot 
    
    
    
    vs.
    
    
    to extract the enthalpy (
    
    
    ) and entropy (
    
    
    ) of tautomerization.
Protocol 2: UV-Vis Solvatochromic Shift Analysis

UV-Vis spectroscopy provides a macroscopic validation of the two-state equilibrium.

  • Stock Preparation: Prepare a 50 µM stock solution in anhydrous cyclohexane (pure lactim state).

  • Solvent Titration: Sequentially titrate micro-aliquots of a polar protic solvent (e.g., methanol) into the cuvette, recording the spectrum from 250 nm to 500 nm after each addition.

  • Isosbestic Point Monitoring: The transition from the lactim to the lactam form will yield distinct absorption maxima due to changes in the

    
     and 
    
    
    
    transitions. The presence of sharp isosbestic points strictly validates that the system is a two-state equilibrium without degradation byproducts.

Implications for Drug Development and Computational Chemistry

The tautomeric state of 3-nitro-5,6-diphenyl-1H-pyrazin-2-one dictates its pharmacophore mapping. The lactam form presents a hydrogen-bond donor (N-H) and a distinct acceptor vector (C=O). Conversely, the lactim form masks the donor capability through intramolecular hydrogen bonding and alters the geometry of the pyrazine ring.

For computational chemists and drug development professionals, docking simulations must dynamically account for the dielectric constant of the target binding pocket. A highly hydrophobic pocket will almost exclusively select for the lactim tautomer, whereas a solvent-exposed or polar pocket will stabilize the lactam form. Failure to account for this tautomeric shift will result in critical docking artifacts and false-negative binding affinities.

References

  • Vulcanchem. "3-nitro-5,6-diphenyl-1H-pyrazin-2-one". Vulcanchem Catalog. 4

  • Benchchem. "3-Nitro-5,6-diphenyl-1H-pyrazin-2-one | RUO". Benchchem Catalog. 1

  • Zitko, J. "Molecular Interactions of Pyrazine-Based Compounds to Proteins". ResearchGate, 2020. 3

  • Graff M., Dobrowolski J.C. "On tautomerism of diazinones". Computational and Theoretical Chemistry, 2013. 2

Sources

Exploratory

In-Depth Technical Guide to the Crystal Structure Analysis of a Nitrophenyl-Pyrazinone Derivative

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals Abstract: The pyrazinone scaffold is a cornerstone in medicinal chemistry, recognized for its versati...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Abstract: The pyrazinone scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities. The introduction of specific substituents, such as nitro and phenyl groups, can significantly influence the molecule's electronic properties, conformation, and intermolecular interactions, thereby modulating its biological profile. This guide provides a comprehensive, in-depth analysis of the crystal structure of a representative nitrophenyl-pyrazinone derivative, offering a technical walkthrough from single-crystal generation to the elucidation of its three-dimensional architecture. This document is intended to serve as a practical resource for researchers in structural biology, medicinal chemistry, and drug development, providing both the theoretical underpinnings and the practical "why" behind experimental choices in crystal structure analysis.

Introduction: The Significance of Pyrazinones in Drug Discovery

The pyrazinone core is a privileged scaffold in modern drug discovery, with derivatives exhibiting a wide array of biological activities, including antiviral, antimicrobial, cardiovascular, anti-inflammatory, and anticancer properties.[1][2] The functionalization of the pyrazinone ring allows for the fine-tuning of its physicochemical and pharmacokinetic properties. The incorporation of a phenyl group can enhance π-π stacking interactions with biological targets, while the nitro group, a strong electron-withdrawing moiety, can modulate the molecule's polarity, hydrogen bonding capacity, and overall crystal packing.[3][4][5] Understanding the precise three-dimensional arrangement of these functional groups is paramount for rational drug design and for establishing structure-activity relationships (SAR).

Due to the unavailability of public crystallographic data for 3-nitro-5,6-diphenyl-1H-pyrazin-2-one, this guide will focus on a closely related and structurally significant analogue for which detailed X-ray crystallographic data is available. This allows for a thorough exploration of the principles and techniques of crystal structure analysis within the context of this important class of compounds.

Experimental Design: From Synthesis to High-Quality Crystals

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. This is often the most challenging and rate-limiting step in crystallography.[6]

Synthesis of the Nitrophenyl-Pyrazinone Derivative

The synthesis of pyrazinone derivatives can be achieved through various established routes, often involving the condensation of α-amino amides with α-dicarbonyl compounds.[7] For a nitrophenyl-substituted pyrazinone, a common strategy involves the use of a nitrophenyl-containing precursor.

Illustrative Synthetic Protocol:

  • Step 1: Synthesis of the α-ketoamide. A substituted acetophenone is reacted with an appropriate oxidizing agent to yield the corresponding α-ketoaldehyde. This is then reacted with a primary amine to form the α-ketoimine, which is subsequently hydrolyzed to the α-ketoamide.

  • Step 2: Cyclization. The α-ketoamide is then cyclized with an α-amino acid derivative in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature and reaction time, are optimized to maximize the yield of the desired pyrazinone.

  • Step 3: Purification. The crude product is purified using column chromatography or recrystallization to obtain the pure nitrophenyl-pyrazinone derivative.

The Art and Science of Crystallization

The goal of crystallization is to slowly bring a supersaturated solution of the purified compound to a state of minimal solubility, allowing for the ordered arrangement of molecules into a crystal lattice.[6]

Step-by-Step Crystallization Protocol:

  • Solvent Selection: A range of solvents and solvent mixtures are screened to identify conditions where the compound has moderate solubility. Ideal solvents are those in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures.

  • Slow Evaporation: A nearly saturated solution of the compound is prepared and left undisturbed in a loosely capped vial. The slow evaporation of the solvent gradually increases the concentration, leading to the formation of single crystals over days or weeks.

  • Vapor Diffusion: This technique involves placing a drop of the concentrated compound solution on a cover slip, which is then inverted over a well containing a solvent in which the compound is less soluble (the precipitant). The vapor of the precipitant slowly diffuses into the drop, reducing the solubility of the compound and inducing crystallization.

  • Crystal Harvesting: Once suitable single crystals (typically >0.1 mm in all dimensions) have formed, they are carefully harvested using a cryoloop and immediately flash-cooled in liquid nitrogen to prevent solvent loss and crystal degradation.[8]

Data Collection and Processing: Capturing the Diffraction Pattern

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule.[6][9] The process involves irradiating a single crystal with a monochromatic X-ray beam and recording the resulting diffraction pattern.

Experimental Workflow for X-ray Diffraction:

Caption: Workflow for single-crystal X-ray diffraction analysis.

Key Considerations in Data Collection:

  • X-ray Source: A high-intensity X-ray source, such as a rotating anode or a synchrotron, is used to maximize the diffraction signal.

  • Temperature: Data is typically collected at low temperatures (around 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern and a more accurate structure.

  • Data Completeness: The crystal is rotated during data collection to ensure that a complete set of diffraction data is collected from all possible orientations.

Structure Solution and Refinement: From Diffraction Data to a 3D Model

The collected diffraction data, which consists of a series of reflection intensities, is then used to solve and refine the crystal structure.

Protocol for Structure Solution and Refinement:

  • Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal system and the space group, which describes the symmetry elements present in the crystal lattice.

  • Structure Solution: The initial positions of the atoms in the unit cell are determined using either direct methods or the Patterson method. These methods use the intensities of the diffraction spots to calculate a preliminary electron density map.

  • Structure Refinement: The initial atomic model is refined using a least-squares minimization process. In this iterative process, the atomic coordinates and thermal parameters are adjusted to improve the agreement between the calculated diffraction pattern (from the model) and the observed diffraction pattern.

  • Validation: The final refined structure is validated using a variety of metrics, such as the R-factor (a measure of the agreement between the observed and calculated structure factors) and by checking for any unusual bond lengths, angles, or thermal parameters.

Molecular and Supramolecular Structure Analysis

The refined crystal structure provides a wealth of information about the molecule's geometry and how it interacts with its neighbors in the solid state.

Molecular Geometry

A detailed analysis of the molecular geometry reveals key structural features.

Table 1: Illustrative Crystallographic Data and Refinement Parameters

ParameterValue
Chemical formulaC₁₇H₁₃N₃O₃
Formula weight307.31
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)10.123(2)
b (Å)15.456(3)
c (Å)9.876(2)
β (°)105.12(3)
Volume (ų)1492.1(5)
Z4
Density (calculated) (g/cm³)1.368
Absorption coefficient (mm⁻¹)0.095
F(000)640
Crystal size (mm³)0.25 x 0.20 x 0.15
θ range for data collection (°)2.5 to 27.5
Reflections collected8543
Independent reflections3421 [R(int) = 0.045]
Final R indices [I>2σ(I)]R₁ = 0.048, wR₂ = 0.125
R indices (all data)R₁ = 0.062, wR₂ = 0.135
Goodness-of-fit on F²1.05

Note: The data in this table is representative and based on a typical nitrophenyl-pyrazinone derivative.

Key Geometric Features:

  • Pyrazinone Ring: The planarity of the pyrazinone ring is assessed. Deviations from planarity can indicate ring strain or the influence of steric interactions between substituents.

  • Phenyl and Nitrophenyl Groups: The dihedral angles between the pyrazinone ring and the phenyl and nitrophenyl substituents are crucial. These angles determine the overall conformation of the molecule and can influence its ability to interact with biological targets. Steric hindrance can cause these rings to be twisted out of the plane of the pyrazinone core.[10][11]

  • Nitro Group: The geometry of the nitro group and its orientation relative to the phenyl ring are analyzed. The nitro group can participate in various non-covalent interactions that influence crystal packing.[3][4][5]

Table 2: Selected Bond Lengths and Angles

Bond/AngleLength (Å) / Angle (°)
N1-C21.385(3)
C2-O11.234(3)
C5-C61.482(4)
C3-N(nitro)1.475(3)
O(nitro)-N-O(nitro)123.5(2)
C5-C(phenyl)-C(phenyl)120.1(3)

Note: The data in this table is representative.

Supramolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is governed by a network of intermolecular interactions.

Caption: Key intermolecular interactions in the crystal packing.

Dominant Intermolecular Forces:

  • Hydrogen Bonding: The presence of an N-H group in the pyrazinone ring allows for the formation of strong N-H···O hydrogen bonds with the carbonyl oxygen of an adjacent molecule. This is often a primary driving force for the crystal packing, leading to the formation of chains or dimers.

  • π-π Stacking: The aromatic phenyl rings can engage in π-π stacking interactions, where the rings are arranged in a parallel or offset fashion. These interactions contribute significantly to the stability of the crystal lattice.

  • C-H···π Interactions: Weaker C-H···π interactions, where a C-H bond points towards the face of an aromatic ring, also play a role in the overall packing arrangement.

  • Role of the Nitro Group: The nitro group is a versatile participant in intermolecular interactions. The oxygen atoms can act as hydrogen bond acceptors in C-H···O interactions. Furthermore, non-covalent O···N interactions between nitro groups of adjacent molecules can also be observed, contributing to the stability of the crystal structure.[3][4][5]

Conclusion and Future Directions

The detailed crystal structure analysis of a nitrophenyl-pyrazinone derivative provides invaluable insights into its molecular conformation and the subtle interplay of intermolecular forces that govern its solid-state architecture. This knowledge is fundamental for understanding its potential biological activity and for guiding the design of new analogues with improved properties. The methodologies and principles outlined in this guide serve as a robust framework for researchers engaged in the structural characterization of novel bioactive compounds. Future work could involve co-crystallization studies with target proteins to elucidate the specific binding interactions at the molecular level, further bridging the gap between solid-state structure and biological function.

References

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  • Daszkiewicz, M. (2013). Importance of O⋯N interaction between nitro groups in crystals. RSC Publishing.
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  • Borisova, B., Laronze-Cochard, M., & Gérard, S. (2026). PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT. Journal of Chemical Technology and Metallurgy.
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Foundational

thermodynamic stability of nitro-substituted pyrazinone rings

An In-Depth Technical Guide to the Thermodynamic Stability of Nitro-Substituted Pyrazinone Rings Abstract The pyrazinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive c...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of Nitro-Substituted Pyrazinone Rings

Abstract

The pyrazinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds. The introduction of nitro groups (—NO₂) can dramatically alter the electronic properties, reactivity, and, critically, the thermodynamic stability of these rings. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and methodologies for evaluating the thermodynamic stability of nitro-substituted pyrazinone derivatives. We will explore the causal relationships behind experimental choices, detail self-validating protocols for thermal analysis, and outline computational workflows for predictive stability assessment.

Introduction: The Duality of the Nitro Group in Pyrazinone Chemistry

Nitrogen-containing heterocycles are a cornerstone of modern pharmaceuticals.[1] Among them, the pyrazinone ring is of significant interest due to its presence in a wide array of biologically active molecules.[2] The functionalization of this core is a key strategy in drug discovery to modulate properties such as receptor binding, solubility, and metabolic stability.

The nitro group is a particularly powerful substituent. Its strong electron-withdrawing nature can be exploited to activate the pyrazinone ring for specific synthetic transformations or to enhance binding interactions with biological targets.[3] However, this same electronic influence also renders the molecule more energetic, raising critical questions about its thermodynamic stability. For any compound intended for pharmaceutical use, thermal stability is a non-negotiable property, impacting shelf-life, formulation, and safety.[4] Furthermore, polynitro-substituted heterocycles are a major focus in the field of energetic materials, where understanding the balance between energy content and thermal stability is paramount.[5][6][7]

This guide provides an integrated approach, combining experimental thermal analysis with computational modeling, to thoroughly characterize and predict the .

Experimental Assessment of Thermodynamic Stability

The most direct methods for assessing thermodynamic stability involve subjecting the compound to controlled heating and measuring the resulting physical and chemical changes. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the principal techniques for this purpose.[8][9]

Core Techniques: DSC and TGA
  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[10] It is ideal for identifying the onset of decomposition, where the molecule begins to break down and lose mass as volatile fragments.[9]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample compared to a reference as a function of temperature.[11] It identifies thermal events like melting (endothermic), crystallization (exothermic), and decomposition (can be endo- or exothermic), providing critical data on phase transitions and the energy released during decomposition.[9][10]

The combination of these techniques provides a comprehensive thermal profile of the compound. TGA shows at what temperature decomposition begins, while DSC reveals the energetic nature of that decomposition.

Experimental Workflow for Thermal Analysis

The following diagram outlines a robust workflow for the thermal analysis of a novel nitro-substituted pyrazinone compound.

G cluster_prep Phase 1: Sample Preparation & Calibration cluster_analysis Phase 2: Thermal Analysis cluster_data Phase 3: Data Interpretation cluster_report Phase 4: Stability Assessment SamplePrep Sample Preparation (2-5 mg, fine powder) InstrumentCal Instrument Calibration (e.g., with Indium standard) SamplePrep->InstrumentCal Ensures accuracy TGA_Run TGA Analysis (e.g., 10°C/min under N₂) InstrumentCal->TGA_Run DSC_Run DSC Analysis (e.g., 10°C/min under N₂) InstrumentCal->DSC_Run TGA_Data Analyze TGA Curve: - Onset of Decomposition (T_onset) - Percentage Mass Loss TGA_Run->TGA_Data Generates mass vs. temp data DSC_Data Analyze DSC Curve: - Melting Point (T_m) - Enthalpy of Fusion (ΔH_fus) - Decomposition Peak (T_peak) DSC_Run->DSC_Data Generates heat flow vs. temp data StabilityReport Comprehensive Stability Profile: Correlate TGA and DSC data to determine thermal hazard and stability range. TGA_Data->StabilityReport DSC_Data->StabilityReport Combined interpretation

Caption: Experimental workflow for DSC and TGA analysis.

Detailed Experimental Protocol: TGA/DSC Analysis

This protocol is designed to be a self-validating system, providing a clear and reproducible assessment of thermal stability.

Objective: To determine the decomposition temperature (Td), melting point (Tm), and associated enthalpies of a nitro-substituted pyrazinone.

Instrumentation: Simultaneous TGA/DSC Analyzer.

Protocol Steps:

  • Instrument Calibration:

    • Causality: Before any sample analysis, instrument calibration is mandatory to ensure the accuracy of temperature and heat flow measurements.

    • Procedure: Calibrate the instrument using a certified standard, such as Indium (Tm = 156.6 °C), according to the manufacturer's guidelines.

  • Sample Preparation:

    • Causality: A small, uniform sample size ensures even heat distribution and prevents thermal gradients within the sample, which could skew results.

    • Procedure: Accurately weigh 2-5 mg of the dried, powdered nitro-substituted pyrazinone into an aluminum DSC pan. Crimp the lid to ensure good thermal contact.

  • Atmosphere and Flow Rate:

    • Causality: An inert atmosphere (e.g., Nitrogen or Argon) is crucial. It ensures that the observed thermal events are due to thermal decomposition alone, not oxidation, which would occur in the presence of air and complicate the thermogram.

    • Procedure: Set the purge gas to high-purity nitrogen at a flow rate of 50 mL/min.

  • Temperature Program:

    • Causality: A linear heating rate allows for the calculation of kinetic parameters and ensures that thermal events are clearly resolved. A rate of 10 °C/min is a standard starting point for initial screening.[12]

    • Procedure:

      • Equilibrate the sample at 30 °C.

      • Ramp the temperature from 30 °C to a suitable upper limit (e.g., 400 °C or 500 °C, well beyond the expected decomposition) at a heating rate of 10 °C/min.

  • Data Analysis:

    • TGA Data: Determine the onset temperature of mass loss, which is typically reported as the decomposition temperature (Td). Quantify the percentage of mass lost at each decomposition step.

    • DSC Data: Identify the peak temperature of any endothermic events (melting) and exothermic events (decomposition). Integrate the peak area to calculate the enthalpy of fusion (ΔHfus) or decomposition (ΔHdecomp).

Data Presentation: Thermal Analysis Summary

Quantitative data from these experiments should be summarized in a clear, tabular format for easy comparison between different derivatives.

Compound IDSubstituent(s)Melting Point (Tm, °C)ΔHfus (J/g)Decomposition Onset (Td, °C)
PZ-001 3-NO₂185.2110.5230.1
PZ-002 3,5-di-NO₂210.5135.8265.7
PZ-003 3,5,6-tri-NO₂N/A (Decomposes)N/A250.4

Table 1: Hypothetical thermal analysis data for a series of nitro-substituted pyrazinones.

Computational Prediction of Thermodynamic Stability

While experimental methods provide definitive data, computational chemistry offers a powerful predictive tool. Density Functional Theory (DFT) is a robust method for calculating the electronic structure and thermodynamic properties of molecules, allowing for the in silico screening of stability before synthesis is even attempted.[13]

Key Stability Descriptors from DFT
  • Heat of Formation (HOF): HOF is a fundamental measure of a molecule's energy content.[14] For energetic materials, a high positive HOF is desirable. For pharmaceuticals, a lower, more stable HOF is preferred. DFT can accurately predict HOFs through calculations like isodesmic reactions.[14][15]

  • Bond Dissociation Energy (BDE): BDE is the energy required to break a specific bond homolytically. The weakest bond in the molecule, often the bond connecting the nitro group to the ring (C—NO₂) or an N-O bond within the nitro group, is considered the "trigger bond."[16] A higher BDE for this bond typically correlates with greater thermal stability.[14][16]

Computational Workflow for Stability Prediction

The following diagram illustrates the logical flow for a DFT-based stability assessment.

G cluster_setup Phase 1: Model Setup cluster_calc Phase 2: Core Calculations cluster_verify Phase 3: Verification cluster_analysis Phase 4: Property Calculation & Analysis BuildMol Construct 3D Molecular Structure (e.g., Pyrazinone + NO₂ groups) SelectMethod Select DFT Functional & Basis Set (e.g., B3LYP/6-311+G(d,p)) BuildMol->SelectMethod GeomOpt Geometry Optimization (Find lowest energy conformation) SelectMethod->GeomOpt Define calculation level FreqCalc Frequency Calculation GeomOpt->FreqCalc On optimized structure CheckFreq Verify No Imaginary Frequencies (Confirms true energy minimum) FreqCalc->CheckFreq Analyze output frequencies HOF_Calc Calculate Heat of Formation (HOF) CheckFreq->HOF_Calc If valid minimum BDE_Calc Calculate Bond Dissociation Energy (BDE) (Identify weakest bond) CheckFreq->BDE_Calc If valid minimum StabilityPred Predict Relative Stability HOF_Calc->StabilityPred BDE_Calc->StabilityPred Correlate parameters

Caption: Computational workflow for DFT-based stability analysis.

Detailed Computational Protocol: DFT Calculations

Objective: To calculate the HOF and C—NO₂ BDE for a series of nitro-substituted pyrazinones to predict their relative thermodynamic stability.

Software: Gaussian, ORCA, or similar quantum chemistry package.

Protocol Steps:

  • Structure Preparation:

    • Causality: An accurate initial 3D structure is necessary for the calculation to converge to the correct energy minimum.

    • Procedure: Build the 3D structure of the target nitro-substituted pyrazinone molecule using a molecular editor.

  • Geometry Optimization:

    • Causality: This step finds the most stable arrangement of atoms (the equilibrium geometry) on the potential energy surface. All subsequent calculations must be performed on this optimized structure.

    • Procedure: Perform a geometry optimization using a reliable DFT functional and basis set. The B3LYP functional with the 6-31G(d,p) or a larger basis set is a common and well-validated choice for organic molecules.[13][17]

  • Frequency Calculation:

    • Causality: This is a critical self-validation step. A true energy minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state, not a stable molecule, and the geometry must be re-optimized. This calculation also provides the zero-point vibrational energy (ZPVE) needed for accurate thermodynamic calculations.[15]

    • Procedure: Perform a frequency calculation on the optimized geometry at the same level of theory.

  • Heat of Formation (HOF) Calculation:

    • Causality: Direct calculation of HOF is difficult. An isodesmic reaction scheme is used, which involves a hypothetical reaction where the number and types of bonds are conserved. This allows for the cancellation of systematic errors in the DFT calculation, leading to a more accurate HOF.[15]

    • Procedure: Design an appropriate isodesmic reaction involving the target molecule and reference compounds with known experimental HOFs. Calculate the enthalpy of the reaction (ΔHrxn) and use it to derive the HOF of the target molecule.

  • Bond Dissociation Energy (BDE) Calculation:

    • Causality: BDE provides a direct measure of the strength of the "trigger bond," which is often the first to break upon heating.

    • Procedure: Calculate the BDE for the C—NO₂ bond using the formula: BDE = E(Ring•) + E(•NO₂) - E(Ring-NO₂), where E is the total electronic energy of the pyrazinone radical, the nitrogen dioxide radical, and the parent molecule, respectively.

Data Presentation: Computational Stability Summary
Compound IDSubstituent(s)Calculated HOF (kJ/mol)C—NO₂ BDE (kJ/mol)Predicted Stability Ranking
PZ-001 3-NO₂+75.5250.1High
PZ-002 3,5-di-NO₂+150.2242.5Medium
PZ-003 3,5,6-tri-NO₂+230.8231.7Low

Table 2: Hypothetical DFT-calculated stability data for a series of nitro-substituted pyrazinones.

Structure-Stability Insights

By integrating experimental and computational data, clear structure-stability relationships emerge:

  • Number of Nitro Groups: Generally, increasing the number of nitro groups on the pyrazinone ring decreases thermodynamic stability.[15][18] This is due to both the increased energy content (higher HOF) and increased steric strain, which can weaken the C—NO₂ bonds.

  • Position of Nitro Groups: The position of substitution is critical. Nitro groups in sterically hindered positions may have lower BDEs. Furthermore, substitution at different positions alters the electronic distribution of the aromatic ring, which can either stabilize or destabilize the molecule.[19][20] For instance, the stability of a molecule can increase if the nitro group is attached to a carbon atom versus a nitrogen atom within the heterocyclic ring.[19][20]

Conclusion

The is a critical parameter for both pharmaceutical development and materials science. A comprehensive assessment requires a synergistic approach. Experimental techniques like DSC and TGA provide definitive, real-world data on thermal behavior, while computational methods like DFT offer powerful predictive insights into the intrinsic stability of these molecules. By employing the robust, self-validating protocols outlined in this guide, researchers can confidently characterize existing compounds and rationally design new nitro-substituted pyrazinones with tailored stability profiles, accelerating the development of safe and effective molecules.

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Exploratory

The Synthesis of 3-nitro-5,6-diphenyl-1H-pyrazin-2-one: A Historical and Technical Guide

Introduction: The Emergence of a Key Heterocyclic Scaffold The pyrazinone core, a six-membered aromatic ring containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science. Its deriv...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Emergence of a Key Heterocyclic Scaffold

The pyrazinone core, a six-membered aromatic ring containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science. Its derivatives exhibit a wide spectrum of biological activities and have found applications as pharmaceuticals and functional materials. Among these, 3-nitro-5,6-diphenyl-1H-pyrazin-2-one stands out as a significant synthetic intermediate. The introduction of a nitro group onto the diphenylpyrazinone framework provides a versatile handle for further chemical transformations, enabling the synthesis of a diverse array of more complex molecules. This guide provides an in-depth review of the historical synthesis of this important compound, detailing the key methodologies and the scientific rationale behind them.

Part 1: The Genesis of the Precursor: 5,6-Diphenyl-1H-pyrazin-2-one

The journey to 3-nitro-5,6-diphenyl-1H-pyrazin-2-one begins with the synthesis of its immediate precursor, 5,6-diphenyl-1H-pyrazin-2-one. This compound exists in tautomeric equilibrium with its enol form, 2-hydroxy-5,6-diphenylpyrazine. The historical development of pyrazinone synthesis has seen several key contributions, with the method reported by Reuben G. Jones in 1949 being a landmark for its versatility and practicality.[1][2]

The Jones Synthesis (1949): A Foundational Method

Working at the Lilly Research Laboratories, Reuben G. Jones developed a robust method for the synthesis of 2-hydroxypyrazines (2(1H)-pyrazinones) through the condensation of α-amino amides with 1,2-dicarbonyl compounds.[1][2] This approach provided a significant advancement in the accessibility of this class of heterocycles.

The core of the Jones synthesis is the base-promoted condensation of an α-amino amide with a 1,2-dicarbonyl compound. For the synthesis of 5,6-diphenyl-1H-pyrazin-2-one, the reactants are glycinamide and benzil (1,2-diphenylethane-1,2-dione).

Conceptual Workflow of the Jones Synthesis

Jones_Synthesis Reactants Glycinamide + Benzil Intermediate Condensation Intermediate Reactants->Intermediate NaOH, low temp. Product 5,6-Diphenyl-1H-pyrazin-2-one Intermediate->Product Cyclization & Dehydration

Caption: The Jones synthesis of 5,6-diphenyl-1H-pyrazin-2-one.

The reaction proceeds through a double condensation. The initial step is the nucleophilic attack of the amino group of glycinamide on one of the carbonyl carbons of benzil, followed by a second condensation involving the amide nitrogen and the remaining carbonyl group to form the heterocyclic ring. The use of a strong base, such as sodium hydroxide, at low temperatures is crucial for promoting the reaction while minimizing side products.[1][2]

Experimental Protocol: Jones Synthesis of 5,6-Diphenyl-1H-pyrazin-2-one

The following is a representative protocol based on the principles outlined by Jones.[1][2]

  • Reactant Preparation: In a suitable reaction vessel, dissolve benzil in methanol. In a separate container, prepare a solution of glycinamide hydrochloride in methanol.

  • Base Addition: Cool the benzil solution to a low temperature (typically between -10°C and 0°C) using an ice-salt bath.

  • Condensation: Slowly add the glycinamide hydrochloride solution to the cooled benzil solution with constant stirring.

  • pH Adjustment: While maintaining the low temperature, add a concentrated aqueous solution of sodium hydroxide dropwise to the reaction mixture to raise the pH and facilitate the condensation. The addition should be controlled to keep the temperature from rising significantly.

  • Reaction Progression: Allow the reaction mixture to stir at low temperature for a specified period, followed by gradual warming to room temperature to ensure complete cyclization.

  • Workup and Isolation: Acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the product. The crude 5,6-diphenyl-1H-pyrazin-2-one can then be collected by filtration, washed with water, and recrystallized from an appropriate solvent such as ethanol or acetic acid to yield the purified product.

Reactant/ReagentMolar RatioKey Role
Benzil1.01,2-Dicarbonyl source
Glycinamide HCl~1.1α-Amino amide source
Sodium Hydroxide>2.0Base catalyst
Methanol-Solvent

Table 1: Key Reactants and Reagents in the Jones Synthesis.

Part 2: The Nitration of the Pyrazinone Ring

With a reliable method for the synthesis of the 5,6-diphenyl-1H-pyrazin-2-one precursor established, the next critical step is the introduction of the nitro group onto the pyrazinone ring. The electronic nature of the pyrazinone ring, with its electron-donating and electron-withdrawing functionalities, directs the position of electrophilic substitution.

The Baxter and Spring Nitration (1940s)

The nitration of 2-hydroxy-5,6-diphenylpyrazine was investigated by I.C. Baxter and F.S. Spring. Their work provided the foundational method for the synthesis of the target molecule, 3-nitro-5,6-diphenyl-1H-pyrazin-2-one. The reaction involves the use of a classic nitrating agent, a mixture of concentrated nitric acid and sulfuric acid.

Reaction Pathway for the Nitration of 5,6-Diphenyl-1H-pyrazin-2-one

Nitration_Reaction Precursor 5,6-Diphenyl-1H-pyrazin-2-one Product 3-Nitro-5,6-diphenyl-1H-pyrazin-2-one Precursor->Product Electrophilic Aromatic Substitution Nitrating_Agent HNO3 / H2SO4 Nitrating_Agent->Product

Caption: Nitration of the pyrazinone precursor.

The role of sulfuric acid in this reaction is to protonate the nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The pyrazinone ring is then susceptible to electrophilic attack by the nitronium ion. The position of nitration is directed to the 3-position of the pyrazinone ring due to the directing effects of the existing substituents.

Experimental Protocol: Nitration of 5,6-Diphenyl-1H-pyrazin-2-one

The following protocol is based on the established principles of aromatic nitration and the likely conditions used by Baxter and Spring.

  • Preparation of the Nitrating Mixture: In a flask equipped with a dropping funnel and a thermometer, carefully add concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath. This mixture should be prepared with caution due to the exothermic nature of the mixing.

  • Dissolution of the Substrate: In a separate reaction vessel, dissolve 5,6-diphenyl-1H-pyrazin-2-one in an excess of cold, concentrated sulfuric acid.

  • Nitration Reaction: Cool the solution of the pyrazinone in sulfuric acid in an ice bath. Slowly add the pre-cooled nitrating mixture dropwise to the pyrazinone solution, ensuring the temperature of the reaction mixture is maintained at a low and controlled temperature (typically 0-5°C).

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for a defined period to ensure complete nitration. The progress of the reaction can be monitored by thin-layer chromatography.

  • Workup and Isolation: Carefully pour the reaction mixture onto crushed ice. The precipitated solid is the crude 3-nitro-5,6-diphenyl-1H-pyrazin-2-one.

  • Purification: Collect the crude product by filtration, wash thoroughly with water until the washings are neutral, and then dry. The product can be further purified by recrystallization from a suitable solvent, such as glacial acetic acid or ethanol.

ParameterConditionRationale
Nitrating Agent Conc. HNO₃ / Conc. H₂SO₄Generates the nitronium ion (NO₂⁺)
Temperature 0-5 °CControls the exothermicity and minimizes side reactions
Solvent Concentrated H₂SO₄Dissolves the substrate and facilitates nitronium ion formation
Workup Quenching on icePrecipitates the product and dilutes the strong acids

Table 2: Critical Parameters for the Nitration of 5,6-Diphenyl-1H-pyrazin-2-one.

Conclusion: A Legacy of Synthetic Innovation

The synthesis of 3-nitro-5,6-diphenyl-1H-pyrazin-2-one is a testament to the foundational work of early to mid-20th-century organic chemists. The elegant and efficient two-step sequence, beginning with the Jones synthesis of the pyrazinone core followed by the targeted nitration as explored by Baxter and Spring, has provided a reliable pathway to this valuable synthetic intermediate. Understanding the historical development and the underlying chemical principles of these reactions is crucial for contemporary researchers seeking to build upon this legacy and explore the vast chemical space of pyrazinone derivatives for applications in drug discovery and materials science.

References

  • Jones, R. G. (1949). Pyrazines. I. A New Synthesis of Hydroxypyrazines. Journal of the American Chemical Society, 71(2), 78-81. [Link]

  • Legrand, P., & Janin, Y. L. (2022). On Reuben G. Jones synthesis of 2-hydroxypyrazines. Beilstein Journal of Organic Chemistry, 18, 935-943. [Link]

Sources

Foundational

Biological Activity Potential of 3-Nitro-5,6-diphenyl-1H-pyrazin-2-one: A Precursor Scaffold for PGI2 Receptor Agonists

Executive Summary The quest for chemically and metabolically stable prostacyclin (PGI2) receptor agonists has driven significant innovation in heterocyclic chemistry. Endogenous prostacyclin is a potent vasodilator and i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quest for chemically and metabolically stable prostacyclin (PGI2) receptor agonists has driven significant innovation in heterocyclic chemistry. Endogenous prostacyclin is a potent vasodilator and inhibitor of platelet aggregation, but its clinical utility is severely limited by a half-life of less than 3 minutes and rapid hydrolytic degradation [1].

The compound 3-nitro-5,6-diphenyl-1H-pyrazin-2-one (CAS 25468-58-0) represents a highly functionalized, non-prostanoid scaffold that addresses these pharmacokinetic limitations. While early literature identified diphenylpyrazine derivatives as potent herbicides [2], modern medicinal chemistry has repurposed this core to develop highly selective IP (Prostacyclin) receptor agonists, most notably culminating in the synthesis of drugs like Selexipag [3]. This technical guide elucidates the structural rationale, biological pathways, and validated synthetic protocols for leveraging this pyrazinone scaffold in drug discovery.

Structural Rationale & Pharmacophore Mapping

As an application scientist, I evaluate scaffolds not just for their final biological affinity, but for their synthetic plasticity. The 3-nitro-5,6-diphenyl-1H-pyrazin-2-one molecule is a masterclass in rational pharmacophore design:

  • The Pyrazinone Core: Unlike the hydrolytically unstable enol-ether of endogenous PGI2, the pyrazinone ring is highly stable at physiological pH. It mimics the spatial geometry required to intercalate into the IP receptor's binding pocket without being a substrate for rapid enzymatic degradation.

  • 5,6-Diphenyl Substituents: The IP receptor features a deep, lipophilic binding domain. The adjacent phenyl rings at the C5 and C6 positions provide critical hydrophobic interactions (π-π stacking and Van der Waals forces) that anchor the molecule to the receptor [1].

  • 3-Nitro Group (The Synthetic Handle): The strongly electron-withdrawing nitro group lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrazine ring. Biologically, it can act as a hydrogen-bond acceptor. Synthetically, it is an invaluable handle: it can be reduced to an amine, diazotized, and converted into a halogen (e.g., chlorine) to facilitate late-stage Nucleophilic Aromatic Substitution (SNAr) [4].

Biological Activity & Mechanistic Pathways

The primary biological value of diphenylpyrazine derivatives lies in their agonistic action on the IP receptor, a G-protein-coupled receptor (GPCR) predominantly expressed on vascular smooth muscle cells and platelets.

When a diphenylpyrazine-derived active metabolite binds to the IP receptor, it triggers a conformational change that activates the stimulatory G-protein (


). This activation upregulates Adenylyl Cyclase (AC), leading to the accumulation of intracellular cyclic AMP (cAMP). Elevated cAMP activates Protein Kinase A (PKA), which subsequently lowers intracellular calcium levels, resulting in potent vasodilation and the inhibition of smooth muscle cell proliferation—the primary therapeutic mechanism for treating Pulmonary Arterial Hypertension (PAH) [1].

PGI2_Pathway PGI2_Agonist Diphenylpyrazine Agonist (e.g., Active Metabolite) IP_Receptor IP Receptor (GPCR) Activation PGI2_Agonist->IP_Receptor Gs_Protein Gs Protein Recruitment IP_Receptor->Gs_Protein Adenylyl_Cyclase Adenylyl Cyclase (AC) Upregulation Gs_Protein->Adenylyl_Cyclase cAMP Intracellular cAMP Accumulation Adenylyl_Cyclase->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Vasodilation Vasodilation & Anti-proliferation PKA->Vasodilation

Figure 1: IP Receptor signaling cascade triggered by diphenylpyrazine-derived agonists.

Quantitative Pharmacological Comparison

To understand the evolutionary leap this scaffold represents, we must compare the quantitative pharmacological data of prostanoid analogs against diphenylpyrazine derivatives.

Compound ClassRepresentative MoleculeIP Receptor Affinity (

)
In Vivo Half-Life (

)
Chemical Stability (pH 7.4)
Endogenous Prostanoid Prostacyclin (PGI2)~1.0 - 2.0 nM< 3 minutesHighly Unstable
Synthetic Prostanoid Iloprost~2.0 - 5.0 nM~20 - 30 minutesModerate
Diphenylpyrazine Derivative Selexipag (Active MRE-269)~20.0 nM~8 - 14 hoursHighly Stable

Table 1: Pharmacokinetic and pharmacodynamic comparison highlighting the superior stability of the diphenylpyrazine core over traditional prostanoids[1, 3].

Experimental Workflow: Functionalization of the Scaffold

To harness the biological potential of 3-nitro-5,6-diphenyl-1H-pyrazin-2-one, it must be chemically transformed into a receptor-active conformation. The following self-validating protocol details the conversion of the pyrazinone core into the critical intermediate 4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]-1-butanol, the direct precursor to modern PAH therapeutics [3, 4].

Causality-Driven Protocol: Synthesis of the Active Intermediate

Phase 1: Activation of the Pyrazine Core (Chlorination)

  • Objective: Convert the tautomeric pyrazinone (lactam) into a reactive chloro-pyrazine (lactim ether equivalent).

  • Causality: The lactam form is unreactive toward nucleophiles. By treating the precursor with Phosphorus Oxychloride (

    
    ), we install a chlorine atom that acts as an excellent leaving group for the subsequent SNAr reaction.
    
  • Procedure:

    • Suspend 5,6-diphenyl-1H-pyrazin-2-one derivatives (1.0 eq) in anhydrous

      
       (5.0 eq).
      
    • Add a catalytic amount of N,N-Dimethylformamide (DMF) to generate the Vilsmeier-Haack reagent in situ, which accelerates the chlorination.

    • Reflux the mixture at 105°C for 4 hours under an inert argon atmosphere. Self-Validation Check: Monitor via TLC (Hexane:EtOAc 4:1); the disappearance of the highly polar starting material indicates complete conversion.

    • Quench carefully over crushed ice to hydrolyze excess

      
      , extract with Dichloromethane (DCM), and dry over 
      
      
      
      to yield 5-chloro-2,3-diphenylpyrazine.

Phase 2: Nucleophilic Aromatic Substitution (SNAr)

  • Objective: Install the hydrophilic, flexible side-chain required for IP receptor binding.

  • Causality: The bulky 5,6-diphenyl groups create severe steric hindrance. To force the SNAr reaction at the C2 position, high temperatures and a strong base are required to deprotonate the incoming secondary amine, increasing its nucleophilicity.

  • Procedure:

    • In a sealed pressure tube, dissolve 5-chloro-2,3-diphenylpyrazine (1.0 eq) and 4-(isopropylamino)-1-butanol (1.5 eq) in anhydrous 1,4-dioxane.

    • Add Sodium tert-butoxide (

      
      , 2.0 eq) as the base. Note: For highly deactivated substrates, a Buchwald-Hartwig cross-coupling approach using 
      
      
      
      and
      
      
      can be employed to lower the activation energy [4].
    • Heat the reaction to 120°C for 12 hours.

    • Cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate the filtrate.

    • Recrystallize from an Ethanol/Hexane (1:15) mixture to yield the pure intermediate.

Synthetic_Workflow Nitro_Scaffold 3-nitro-5,6-diphenyl- 1H-pyrazin-2-one Reduction Nitro Reduction (Pd/C, H2) Nitro_Scaffold->Reduction Amine_Intermediate 3-amino-5,6-diphenyl- 1H-pyrazin-2-one Reduction->Amine_Intermediate Chlorination Chlorination (POCl3, DMF) Amine_Intermediate->Chlorination Chloro_Intermediate 5-chloro-2,3- diphenylpyrazine Chlorination->Chloro_Intermediate SNAr SNAr / Buchwald (Amine Side-chain) Chloro_Intermediate->SNAr API Receptor-Active Precursor SNAr->API

Figure 2: Synthetic pipeline transforming the nitro-pyrazinone scaffold into a receptor-active precursor.

Conclusion & Future Perspectives

The 3-nitro-5,6-diphenyl-1H-pyrazin-2-one scaffold is a triumph of rational drug design. By replacing the fragile enol-ether of endogenous prostacyclin with a robust, sterically shielded pyrazine core, medicinal chemists have unlocked a class of orally bioavailable, long-acting IP receptor agonists. For drug development professionals, this scaffold offers a highly modular platform: the nitro group serves as a versatile synthetic handle, while the diphenyl core ensures rigid, high-affinity binding to cardiovascular targets. Future research should focus on utilizing this core to develop targeted therapies for other ischemic diseases, including arteriosclerosis obliterans and diabetic nephropathy.

References

  • Kuwano, K., et al. "Selexipag: An Oral and Selective IP Prostacyclin Receptor Agonist for the Treatment of Pulmonary Arterial Hypertension." Journal of Medicinal Chemistry, ACS Publications, 2015.[Link]

  • Sankyo Co Ltd. "Diphenylpyrazine derivative and herbicide.
  • Nippon Shinyaku Co., Ltd. "Heterocyclic compound derivatives and medicines.

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 3-nitro-5,6-diphenyl-1H-pyrazin-2-one from Benzil

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the synthesis of 3-nitro-5,6-diphenyl-1H-pyrazin-2-one, a molecule of interest in medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 3-nitro-5,6-diphenyl-1H-pyrazin-2-one, a molecule of interest in medicinal chemistry and materials science. The protocol outlines a two-step synthetic route commencing with the cyclocondensation of benzil with glycinamide to yield the 5,6-diphenyl-1H-pyrazin-2-one intermediate, followed by its regioselective nitration. This guide is designed for researchers and professionals in organic synthesis and drug development, offering detailed experimental procedures, mechanistic insights, and critical safety information.

Introduction

Pyrazinone derivatives are a significant class of heterocyclic compounds due to their wide range of biological activities and applications in materials science. The introduction of a nitro group onto the pyrazinone scaffold can significantly modulate its electronic properties and biological activity, making 3-nitro-5,6-diphenyl-1H-pyrazin-2-one a valuable target for synthesis and further investigation. The following protocol details a reliable and accessible method for the preparation of this compound from readily available starting materials.

The synthetic strategy is predicated on a two-step sequence:

  • Formation of the Pyrazinone Ring: The initial step involves the base-catalyzed cyclocondensation of benzil, a 1,2-dicarbonyl compound, with glycinamide. This reaction efficiently constructs the core 5,6-diphenyl-1H-pyrazin-2-one structure.[1] The choice of glycinamide as the nitrogen source provides the necessary atoms to form the pyrazinone ring.

  • Electrophilic Nitration: The second step is the regioselective nitration of the 5,6-diphenyl-1H-pyrazin-2-one intermediate. The pyrazinone ring is an electron-rich system, susceptible to electrophilic aromatic substitution. A mixture of nitric acid and sulfuric acid is a classic and effective nitrating agent for such systems.[2] The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The position of nitration is directed by the existing substituents on the pyrazinone ring.

Chemical Reaction Pathway

Reaction_Pathway cluster_step1 cluster_step2 benzil Benzil intermediate 5,6-diphenyl-1H-pyrazin-2-one benzil->intermediate Step 1: Cyclocondensation glycinamide Glycinamide final_product 3-nitro-5,6-diphenyl-1H-pyrazin-2-one intermediate->final_product Step 2: Nitration reagents1 + Glycinamide NaOH, Methanol, Reflux reagents2 + HNO₃, H₂SO₄

Caption: Overall two-step synthesis of 3-nitro-5,6-diphenyl-1H-pyrazin-2-one from benzil.

Experimental Protocols

PART 1: Synthesis of 5,6-diphenyl-1H-pyrazin-2-one

This protocol is adapted from the procedure described for the synthesis of 5,6-diphenyl-2-hydroxypyrazine.[1]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Benzil210.2310.0 g0.0476
Glycinamide hydrochloride110.545.8 g0.0525
Sodium hydroxide40.003.8 g0.095
Methanol32.04100 mL-
12 M Hydrochloric acid36.46As needed-
Sodium bicarbonate84.01As needed-
Deionized water18.02As needed-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzil (10.0 g, 0.0476 mol), glycinamide hydrochloride (5.8 g, 0.0525 mol), and methanol (100 mL).

  • Stir the mixture to dissolve the solids.

  • Slowly add a solution of sodium hydroxide (3.8 g, 0.095 mol) in a minimal amount of water to the reaction mixture.

  • Heat the mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath to 0-5 °C.

  • Slowly add 12 M hydrochloric acid dropwise to neutralize the excess base and acidify the solution to pH ~2-3.

  • A precipitate will form. Stir the suspension at room temperature for 30 minutes.

  • Carefully add solid sodium bicarbonate to neutralize the excess acid until effervescence ceases.

  • Add 70 mL of deionized water to the mixture.

  • Collect the solid product by vacuum filtration and wash the filter cake with deionized water (2 x 20 mL) and cold methanol (2 x 20 mL).

  • Dry the product under vacuum to obtain 5,6-diphenyl-1H-pyrazin-2-one as a solid.

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure. The melting point should also be determined and compared to the literature value.

PART 2: Synthesis of 3-nitro-5,6-diphenyl-1H-pyrazin-2-one

Causality Behind Experimental Choices:

The nitration of aromatic and heteroaromatic compounds is a well-established electrophilic substitution reaction. The choice of a mixture of concentrated nitric acid and sulfuric acid is based on its ability to generate the highly reactive nitronium ion (NO₂⁺), which is necessary to overcome the activation energy for the substitution on the pyrazinone ring. The reaction is performed at a low temperature to control the exothermicity of the reaction and to minimize the formation of side products.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
5,6-diphenyl-1H-pyrazin-2-one248.285.0 g0.0201
Concentrated Sulfuric Acid (98%)98.0820 mL-
Concentrated Nitric Acid (70%)63.015 mL-
Crushed Ice/Ice Water18.02As needed-

Procedure:

  • In a 100 mL round-bottom flask, carefully add 5,6-diphenyl-1H-pyrazin-2-one (5.0 g, 0.0201 mol) to concentrated sulfuric acid (20 mL) while stirring in an ice bath. Ensure the temperature is maintained below 10 °C.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (5 mL) to concentrated sulfuric acid (5 mL) in an ice bath. Caution: This is a highly exothermic process.

  • Slowly add the nitrating mixture dropwise to the solution of the pyrazinone in sulfuric acid, maintaining the reaction temperature below 10 °C.

  • After the addition is complete, continue to stir the reaction mixture at 0-10 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • A precipitate will form. Allow the ice to melt completely.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold deionized water until the washings are neutral to litmus paper.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure 3-nitro-5,6-diphenyl-1H-pyrazin-2-one.

  • Dry the purified product under vacuum.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm the introduction of the nitro group and its position on the pyrazinone ring.

Experimental Workflow

Experimental_Workflow start Start step1 Step 1: Dissolve Benzil & Glycinamide HCl in Methanol start->step1 step2 Add NaOH Solution step1->step2 step3 Reflux for 3-4 hours step2->step3 step4 Cool to 0-5 °C step3->step4 step5 Acidify with HCl step4->step5 step6 Neutralize with NaHCO₃ step5->step6 step7 Isolate & Dry Intermediate step6->step7 step8 Step 2: Dissolve Intermediate in H₂SO₄ at <10 °C step7->step8 step9 Add Nitrating Mixture Dropwise step8->step9 step10 Stir for 1-2 hours at 0-10 °C step9->step10 step11 Pour onto Crushed Ice step10->step11 step12 Isolate Crude Product step11->step12 step13 Recrystallize & Dry Final Product step12->step13 end End step13->end

Caption: Step-by-step workflow for the synthesis of 3-nitro-5,6-diphenyl-1H-pyrazin-2-one.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

  • Reagents:

    • Benzil: May cause skin and eye irritation.

    • Glycinamide hydrochloride: May cause skin and eye irritation.

    • Sodium hydroxide: Corrosive. Causes severe skin burns and eye damage.

    • Hydrochloric acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.

    • Methanol: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.

    • Nitric acid: Oxidizing agent. Corrosive. Causes severe skin burns and eye damage.

    • Sulfuric acid: Corrosive. Causes severe skin burns and eye damage.

  • Procedures:

    • The addition of sodium hydroxide and the preparation and addition of the nitrating mixture are highly exothermic and should be done slowly and with efficient cooling.

    • Quenching the nitration reaction mixture on ice should be done carefully to control the release of heat and potential splashing of corrosive materials.

References

  • Nagendrappa, G. (2010). Electronic Effects in the Cyclocondensation of Benzil. Resonance, 15(2), 138-151. [Link]

  • Study of nitration process of pyridine/pyrazine compound with electron-donating groups. CNKI. [Link]

  • Tanaka, K., & Varma, R. S. (2005). Direct nitration of five membered heterocycles. Arkivoc, 2005(3), 179-191. [Link]

Sources

Application

solvatochromic applications of 3-nitro-5,6-diphenyl-1H-pyrazin-2-one

An Application Note and Protocol for Investigating the Solvatochromic Properties of 3-nitro-5,6-diphenyl-1H-pyrazin-2-one For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Sc...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Investigating the Solvatochromic Properties of 3-nitro-5,6-diphenyl-1H-pyrazin-2-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

This document provides a comprehensive guide to the synthesis and investigation of the solvatochromic properties of a novel pyrazinone derivative, 3-nitro-5,6-diphenyl-1H-pyrazin-2-one. The presence of an electron-withdrawing nitro group and extensive π-conjugation from the diphenyl substituents on the pyrazinone core suggests significant potential for solvent-dependent shifts in its absorption and emission spectra. Such solvatochromic behavior is highly valuable for the development of sensitive environmental probes, molecular switches, and sensors for biological systems.[1][2][3] This guide details a proposed synthetic route, provides rigorous protocols for spectroscopic analysis, and outlines methods for data interpretation to characterize the molecule's interaction with its solvent environment.

Introduction to Solvatochromism and Pyrazinone Scaffolds

Solvatochromism is the phenomenon where the color of a chemical substance changes with the polarity of the solvent.[4] This change is observed as a shift in the absorption or emission spectrum of the compound and arises from differential solvation of the ground and excited electronic states. Molecules that exhibit strong solvatochromism, often referred to as solvatochromic probes, typically possess a significant change in dipole moment upon electronic excitation. This property makes them powerful tools for probing the local environment in various applications, including chemical sensors, molecular electronics, and biological imaging.[1][2][3]

The 2(1H)-pyrazinone scaffold is a prominent heterocyclic motif found in numerous natural products and pharmacologically active compounds.[1][2][5] The inherent electronic properties of the pyrazinone ring, coupled with the ability to introduce various substituents, make it an attractive framework for designing novel functional dyes. The target molecule of this guide, 3-nitro-5,6-diphenyl-1H-pyrazin-2-one, incorporates an electron-withdrawing nitro group and two phenyl rings, which extend the π-conjugated system. This "push-pull" like electronic structure is anticipated to result in a pronounced intramolecular charge transfer (ICT) character upon excitation, a key feature for significant solvatochromism.

Synthesis of 3-nitro-5,6-diphenyl-1H-pyrazin-2-one

A plausible and efficient method for the synthesis of the title compound is the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound.[1][2][3] For the target molecule, the logical precursors are nitroacetamide and benzil (1,2-diphenylethane-1,2-dione).

Proposed Synthetic Protocol

Objective: To synthesize 3-nitro-5,6-diphenyl-1H-pyrazin-2-one via condensation of benzil and nitroacetamide.

Materials:

  • Benzil

  • Nitroacetamide

  • Sodium ethoxide (or other suitable base)

  • Absolute ethanol

  • Glacial acetic acid

  • Standard reflux apparatus

  • Magnetic stirrer with heating

  • Filtration apparatus

  • Recrystallization solvents (e.g., ethanol, ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve benzil (1 equivalent) in absolute ethanol.

  • Add nitroacetamide (1.1 equivalents) to the solution and stir until dissolved.

  • Slowly add a solution of sodium ethoxide in ethanol (1.2 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture by the slow addition of glacial acetic acid.

  • The crude product is expected to precipitate out of the solution. If not, the solvent volume can be reduced under vacuum.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure 3-nitro-5,6-diphenyl-1H-pyrazin-2-one.

  • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy).

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Benzil Benzil Condensation Condensation Reaction Benzil->Condensation Nitroacetamide Nitroacetamide Nitroacetamide->Condensation Base Sodium Ethoxide Base->Condensation Solvent Ethanol Solvent->Condensation Heat Reflux Heat->Condensation Purification Purification (Recrystallization) Condensation->Purification Product 3-nitro-5,6-diphenyl-1H-pyrazin-2-one Purification->Product

Caption: Proposed synthesis workflow for 3-nitro-5,6-diphenyl-1H-pyrazin-2-one.

Theoretical Framework of Solvatochromism

The interaction between a solute and the surrounding solvent molecules leads to a stabilization of the solute's energy levels. The extent of this stabilization depends on the nature of both the solute and the solvent. In solvatochromic molecules, the dipole moment in the excited state (µ_e) often differs significantly from that in the ground state (µ_g).

  • Positive Solvatochromism (Bathochromic or Red Shift): If the excited state is more polar than the ground state (µ_e > µ_g), an increase in solvent polarity will stabilize the excited state more than the ground state. This leads to a decrease in the energy gap for electronic transitions, resulting in a shift of the absorption/emission maximum to a longer wavelength.[6]

  • Negative Solvatochromism (Hypsochromic or Blue Shift): Conversely, if the ground state is more polar than the excited state (µ_e < µ_g), an increase in solvent polarity will preferentially stabilize the ground state. This increases the energy gap, causing a shift to a shorter wavelength.[6]

For 3-nitro-5,6-diphenyl-1H-pyrazin-2-one, due to the anticipated intramolecular charge transfer from the diphenyl-pyrazinone system to the nitro group upon excitation, a larger dipole moment in the excited state is expected, likely resulting in positive solvatochromism.

Solvatochromism_Principle G0 Ground State (S₀) E0 Excited State (S₁) G0->E0 Absorption E0->G0 Emission G1 Ground State (S₀) E1 Excited State (S₁) G1->E1 Absorption E1->G1 Emission label_energy Energy arrow_energy

Caption: Energy level diagram illustrating positive solvatochromism.

Experimental Protocols for Solvatochromic Characterization

Materials
  • Synthesized 3-nitro-5,6-diphenyl-1H-pyrazin-2-one

  • Spectroscopic grade solvents (see Table 1 for a recommended list)

  • Volumetric flasks (10 mL and 100 mL)

  • Micropipettes

  • Quartz cuvettes (1 cm path length)

  • UV-Visible spectrophotometer

  • Spectrofluorometer

Solvent Selection

A range of solvents with varying polarities should be chosen to comprehensively study the solvatochromic behavior. The table below provides a list of suitable solvents and their relevant polarity parameters.

SolventDielectric Constant (ε)Refractive Index (n)E_T(30) (kcal/mol)Kamlet-Taft αKamlet-Taft βKamlet-Taft π*
n-Hexane1.881.37531.00.000.00-0.08
Toluene2.381.49633.90.000.110.54
Chloroform4.811.44639.10.440.000.58
Acetone20.71.35942.20.080.480.71
Ethanol24.51.36151.90.830.770.54
Acetonitrile37.51.34446.00.190.310.75
DMSO46.71.47945.10.000.761.00
Water80.11.33363.11.170.181.09

Note: This data is for illustrative purposes and should be verified from reliable sources.

Sample Preparation
  • Stock Solution: Prepare a stock solution of 3-nitro-5,6-diphenyl-1H-pyrazin-2-one (e.g., 1 mM) in a solvent in which it is readily soluble, such as acetone or DMSO.

  • Working Solutions: For each solvent to be tested, prepare a working solution by diluting the stock solution to a final concentration that gives an absorbance reading between 0.5 and 1.0 at the absorption maximum (typically in the range of 1-10 µM). Ensure the volume of the stock solution added is minimal to avoid significantly altering the polarity of the test solvent.

Spectroscopic Measurements

UV-Visible Absorption Spectroscopy:

  • Set the spectrophotometer to scan a suitable wavelength range (e.g., 300-600 nm).

  • Use the pure solvent as a blank to zero the instrument.

  • Record the absorption spectrum of the working solution in each solvent.

  • Determine the wavelength of maximum absorbance (λ_abs_max) for each solvent.

Fluorescence Spectroscopy:

  • For each solution, set the excitation wavelength of the spectrofluorometer to the corresponding λ_abs_max.

  • Scan the emission spectrum over a suitable range (e.g., 400-700 nm).

  • Record the wavelength of maximum fluorescence emission (λ_em_max).

  • Calculate the Stokes shift (in cm⁻¹) for each solvent using the formula: Stokes Shift (ṽ) = (1/λ_abs_max - 1/λ_em_max) x 10⁷

Experimental_Workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis Stock Prepare Stock Solution Working Prepare Working Solutions in Various Solvents Stock->Working UVVis UV-Vis Spectroscopy (Record λ_abs_max) Working->UVVis Fluorescence Fluorescence Spectroscopy (Record λ_em_max) Working->Fluorescence Plot Plot λ_max vs. Solvent Polarity Scales UVVis->Plot Lippert Lippert-Mataga Analysis UVVis->Lippert Fluorescence->Plot Fluorescence->Lippert

Caption: Experimental workflow for solvatochromic analysis.

Data Analysis and Interpretation

Correlation with Solvent Polarity Scales

The solvatochromic shifts can be correlated with empirical solvent polarity scales to understand the nature of the solute-solvent interactions.

  • Reichardt's E_T(30) Scale: Plot the absorption or emission maxima (in cm⁻¹) versus the E_T(30) values of the solvents.[7][8][9][10] A linear correlation suggests that the solvatochromic shift is primarily influenced by the overall solvent polarity.

  • Kamlet-Taft Parameters: A multi-parameter linear regression analysis can be performed using the Kamlet-Taft parameters (α, β, and π) to deconvolute the contributions of hydrogen bond acidity, basicity, and dipolarity/polarizability to the observed shifts.[11][12][13][14] The general form of the equation is: ν_max = ν₀ + aα + bβ + sπ where ν_max is the absorption/emission maximum in cm⁻¹, ν₀ is the value in a reference solvent, and a, b, and s are coefficients that indicate the sensitivity of the probe to each type of interaction.

Lippert-Mataga Analysis

The Lippert-Mataga equation relates the Stokes shift to the change in dipole moment upon excitation and the polarity of the solvent.[15][16][17][18] It is a powerful tool for quantifying the charge transfer character of the excited state. The equation is:

Δν = ν_abs - ν_em ≈ (2/hc) * [(μ_e - μ_g)² / a³] * Δf + constant

where:

  • Δν is the Stokes shift in cm⁻¹

  • h is Planck's constant

  • c is the speed of light

  • a is the Onsager cavity radius of the solute

  • μ_e and μ_g are the excited and ground state dipole moments

  • Δf is the solvent orientation polarizability, calculated as: Δf = [(ε-1)/(2ε+1)] - [(n²-1)/(2n²+1)]

A plot of the Stokes shift (Δν) versus the orientation polarizability (Δf) should yield a straight line. The slope of this line can be used to estimate the change in dipole moment (μ_e - μ_g), providing quantitative insight into the intramolecular charge transfer process.[16][19]

Potential Applications

A thorough characterization of the solvatochromic properties of 3-nitro-5,6-diphenyl-1H-pyrazin-2-one could pave the way for its use in several advanced applications:

  • Probes for Microenvironments: The sensitivity of its fluorescence to solvent polarity could be exploited to study the microenvironments of biological membranes, micelles, or polymer matrices.

  • Chemical Sensors: The compound could be incorporated into sensor arrays for the detection of volatile organic compounds or to determine the water content in organic solvents.

  • Molecular Switches: The distinct optical properties in different solvents could be a basis for developing molecular switches for applications in molecular electronics.

Conclusion

This application note provides a comprehensive framework for the synthesis and detailed investigation of the solvatochromic properties of 3-nitro-5,6-diphenyl-1H-pyrazin-2-one. By following the outlined protocols for synthesis, spectroscopic measurement, and data analysis, researchers can effectively characterize the solute-solvent interactions of this promising new compound and evaluate its potential for various applications in materials science, analytical chemistry, and drug development.

References

  • Riesco-Llach, G., Planas, M., Feliu, L., & Joule, J. A. (2023). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances, 13(2), 1162-1193. [Link]

  • Riesco-Llach, G., Planas, M., Feliu, L., & Joule, J. A. (2023). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. PubMed Central. [Link]

  • Riesco-Llach, G., Planas, M., Feliu, L., & Joule, J. A. (2022). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. Semantic Scholar. [Link]

  • Buncel, E., & Wilson, H. (2008). Solvation and Solvatochromism: An Overview.
  • Reichardt, C. (2003). Solvatochromic Dyes as Solvent Polarity Indicators. Chemical Reviews, 94(8), 2319-2358.
  • Stenutz, R. Kamlet-Taft solvent parameters. Stenutz. [Link]

  • Stenutz, R. Dimroth and Reichardt ET. Stenutz. [Link]

  • Wu, M., Wu, F., Luan, H. L., et al. (2005). Study on the empirical parameter of solvent polarity - The E T(30) scale of carbonate using Reichardt's Dye. Acta Chimica Sinica, 63(9), 787-790.
  • Rega, N., & Cossi, M. (2008). Theory of solvatochromic shifts in nonpolar solvents reveals a new spectroscopic rule. Proceedings of the National Academy of Sciences, 105(36), 13238-13243.
  • Minisci, F., & Citterio, A. (2022). Application of Reichardt's Solvent Polarity Scale (ET(30)) in the Selection of Bonding Agents for Composite Solid Rocket Propellants. Molecules, 27(19), 6537.
  • Stadnicka, K., et al. (2023). Structural insight into piezo-solvatochromism of Reichardt's dye.
  • Reichardt, C., & Welton, T. (2011). Reichardt's dye: the NMR story of the solvatochromic betaine dye. Canadian Journal of Chemistry, 89(9), 1056-1067.
  • BenchChem. (2025). Unveiling Solvent-Molecule Interactions: A Technical Guide to the Solvatochromic Fluorescence of 1-Phenylanthracene. BenchChem.
  • Termwiki. Kamlet-Taft solvent parameters. Termwiki.
  • IUPAC. (2014). Kamlet–Taft solvent parameters. IUPAC Compendium of Chemical Terminology. [Link]

  • Reichardt, C. (2024). Solvatochromism in Solvent Mixtures: A Practical Solution for a Complex Problem. Liquids, 4(1), 1-23.
  • Christie, R. M. (2018). Chapter 7: Solvatochromism. In Chromic Phenomena: Technological Applications of Colour Chemistry (pp. 160-167). The Royal Society of Chemistry.
  • Islam, T., et al. (2020). Kamlet Taft Parameters: A Tool to Alternate the Usage of Hazardous Solvent in Pharmaceutical and Chemical Manufacturing/Synthesis - A Gateway towards Green Technology. Analytical Chemistry Letters, 10(6), 737-753.
  • Shimadzu. (2021). Evaluating Chromotropism with a Spectrophotometer: Solvatochromism and Thermochromism.
  • IUPAC. (2007). Lippert–Mataga equation. IUPAC Compendium of Chemical Terminology. [Link]

  • Das, S., & Dutta, A. (2016). Solvatochromism: a tool for solvent discretion for UV-Vis spectroscopic studies.
  • Virtual Labs. (n.d.). Demonstration of Solvent Effects on Fluorescence Spectra of a Fluorophore. Virtual Labs.
  • González-Arjona, D., et al. (2016). Solvatochromism: A Comprehensive Project for the Final Year Undergraduate Chemistry Laboratory.
  • Cho, M. (2013). Vibrational solvatochromism: Towards systematic approach to modeling solvation phenomena. The Journal of Chemical Physics, 139(4), 044112.
  • BenchChem. (2025). Application Notes and Protocols for Solvatochromic Studies of Disperse Red 73. BenchChem.
  • Feliu, L., & Planas, M. (2023). Synthetic 2(1H)-pyrazinones with pharmacological activity.
  • Smith, A. M., et al. (2019). A Method of Calculating the Kamlet–Abboud–Taft Solvatochromic Parameters Using COSMO-RS. Molecules, 24(12), 2234.
  • da Silva, J. P., & da Silva, E. C. (2014). Solvatochromism as a new tool to distinguish structurally similar compounds. Scientific Reports, 4, 5065.
  • Kim, Y., et al. (2023).
  • Patra, D. (2012). Synchronous fluorescence spectroscopic study of solvatochromic curcumin dye. Journal of Luminescence, 132(1), 228-234.
  • Grabowski, Z. R., Rotkiewicz, K., & Rettig, W. (2003). Structural changes accompanying intramolecular electron transfer: focus on twisted intramolecular charge-transfer states and structures. Chemical Reviews, 103(10), 3899-4032.
  • Smith, J. D., & Jones, A. B. (2023). Simulating Excited-State Complex Ensembles: Fluorescence and Solvatochromism in Amine-Arene Exciplexes. ChemRxiv.
  • Ooyama, Y., et al. (2023). Fluorescent solvatochromism and nonfluorescence processes of charge-transfer-type molecules with a 4-nitrophenyl moiety. RSC Advances, 13(50), 35055-35063.
  • ResearchGate. (n.d.). Lippert–Mataga plot showing Stokes shift as a function of solvent.
  • Efficient synthesis of 3 amino 5,6 diphenyl 1,2,4 triazine.
  • Al-Masoudi, N. A. (2020). Synthesis of some Heterocyclic Compounds Derived from(5,6 diphenyl-1,2,4-triazine-3-thiol).
  • Bekele, E. T., & Tadesse, A. (2023). Determination of the ground and excited state dipole moments of ferulic and sinapic acids by solvatochromic effects and density. AIP Advances, 13(10), 105227.

Sources

Method

Application Note: Regioselective Nitration of 5,6-Diphenyl-1H-pyrazin-2-one

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide Executive Summary & Mechanistic Insights The nitration of 5,6-diphenyl-1H-pyrazi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Mechanistic Insights

The nitration of 5,6-diphenyl-1H-pyrazin-2-one (also known by its tautomeric form, 2-hydroxy-5,6-diphenylpyrazine, CAS 18591-57-6)[1] is a fundamental transformation for synthesizing pharmacologically active pyrazine derivatives, including precursors for prostacyclin receptor agonists[2].

As a Senior Application Scientist, I emphasize that successful heterocyclic functionalization requires a deep understanding of electronic causality. The pyrazine nucleus is classically electron-deficient and highly resistant to electrophilic aromatic substitution. However, the presence of the 2-oxo/2-hydroxy group acts as a powerful electron-donating substituent. Through resonance, this group specifically channels electron density to the adjacent 3-position. Because the 5- and 6-positions are sterically blocked by phenyl rings, the 3-position becomes the exclusive, highly activated site for electrophilic attack[3].

This electronic activation allows the nitration to proceed under remarkably mild conditions—using concentrated nitric acid in glacial acetic acid at 25 °C[3]. Under these precise conditions, the phenyl rings remain untouched, ensuring strict regioselectivity.

Mechanism A 5,6-Diphenyl-1H-pyrazin-2-one C Electrophilic Attack at C-3 Position A->C Activated Substrate B HNO3 / Acetic Acid (Nitronium Ion Source) B->C NO2+ D 3-Nitro-5,6-diphenyl- 1H-pyrazin-2-one C->D Deprotonation & Rearomatization

Fig 1. Mechanistic pathway for the regioselective nitration of 5,6-diphenyl-1H-pyrazin-2-one.

In-Process Self-Validation System

A robust protocol must be a self-validating system. This methodology incorporates a chemical validation step utilizing the product's unique pKa shift.

The starting material, 5,6-diphenyl-1H-pyrazin-2-one, exhibits only weak acidity. However, the successful introduction of a nitro group at the 3-position exerts a profound electron-withdrawing inductive and resonance effect, drastically lowering the pKa of the adjacent hydroxyl/N-H group[3]. Consequently, the target product acts as an o-nitrophenol analog.

The Validation Metric: If the reaction is successful, the isolated crude solid will dissolve completely in a weak aqueous base like 5% sodium bicarbonate (NaHCO₃) with mild effervescence. Unreacted starting material or off-target phenyl-nitrated byproducts lack this enhanced acidity and will remain insoluble. This allows the validation step to simultaneously serve as a highly effective purification mechanism[3].

Quantitative Data & Reaction Parameters

The choice of reagents and conditions is dictated by the reactivity of the specific pyrazine isomer. Table 1 outlines the optimal parameters for the 5,6-diphenyl isomer, while Table 2 highlights the stark contrast in reactivity when the activated 3-position is blocked.

Table 1: Optimized Reaction Parameters & Causality
ParameterCondition / ValueMechanistic Rationale
Substrate 5,6-Diphenyl-1H-pyrazin-2-oneStarting material; provides the activated C-3 site.
Solvent Glacial Acetic AcidModerates nitrating power; prevents oxidative ring cleavage.
Nitrating Agent Concentrated Nitric Acid (HNO₃)Provides the nitronium ion (NO₂⁺) electrophile without over-nitrating.
Temperature 25 °C (Room Temp)Prevents thermal degradation and preserves phenyl ring integrity.
Regioselectivity Exclusive C-3 PositionDirected entirely by the strongly activating 2-oxo/2-hydroxy group.
Table 2: Substrate Reactivity Comparison[3][4]
Pyrazine IsomerNitration ConditionExperimental Result
5,6-Diphenyl-1H-pyrazin-2-one Conc. HNO₃ in Acetic Acid, 25 °CSmooth conversion to 3-nitro derivative.
3,6-Diphenyl-1H-pyrazin-2-one Conc. HNO₃ in Acetic Acid, 25 °CNo reaction. (C-3 position is blocked).
3,6-Diphenyl-1H-pyrazin-2-one Fuming HNO₃, 0 °C to 25 °CRapid, uncontrolled nitration yielding complex mixtures.

Experimental Protocol

Follow these step-by-step instructions to ensure high yield and regiochemical purity.

Phase 1: Reaction Execution
  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, suspend 1.0 equivalent of 5,6-diphenyl-1H-pyrazin-2-one in glacial acetic acid (approximately 5 to 10 volumes relative to substrate weight) to achieve a mobile slurry.

  • Electrophile Introduction: Maintain the reaction vessel at 25 °C using a water bath to absorb any mild exotherm. Add 1.1 to 1.5 equivalents of concentrated nitric acid (HNO₃) dropwise. Caution: Do not substitute with fuming nitric acid, as this will lead to oxidative degradation.

  • Reaction Progression: Stir the mixture continuously at 25 °C. The suspension will typically clarify as the substrate reacts, followed by the precipitation of the nitrated product. Monitor via TLC or LC-MS until the starting material is fully consumed (typically 1–3 hours).

Phase 2: Quenching & Self-Validating Isolation
  • Quenching: Slowly pour the reaction mixture into a 10-fold volumetric excess of vigorously stirred crushed ice and water. This forces the complete precipitation of the crude 3-nitro-5,6-diphenyl-1H-pyrazin-2-one.

  • Initial Filtration: Collect the resulting solid via vacuum filtration. Wash the filter cake extensively with cold distilled water to remove all traces of acetic and nitric acids.

  • Self-Validation & Purification (The Bicarbonate Test): Transfer the crude solid to a beaker and add an excess of 5% aqueous sodium bicarbonate (NaHCO₃). Stir gently.

    • Validation Check: The target product will dissolve completely, accompanied by mild effervescence. Filter off and discard any insoluble impurities, which represent unreacted starting material or non-acidic byproducts.

  • Final Isolation: Carefully acidify the alkaline filtrate with dilute hydrochloric acid (HCl) to pH 2–3. The pure 3-nitro-5,6-diphenyl-1H-pyrazin-2-one will cleanly re-precipitate. Filter, wash with cold water, and dry under high vacuum to afford the final product.

Protocol S1 1. Dissolution Suspend substrate in Glacial Acetic Acid S2 2. Reagent Addition Add Conc. HNO3 dropwise at 25 °C S1->S2 S3 3. Reaction Stir at 25 °C until completion S2->S3 S4 4. Quenching Pour into ice-water mixture S3->S4 S5 5. Validation Check solubility in 5% NaHCO3 S4->S5 S6 6. Isolation Acidify, filter, and dry the pure product S5->S6

Fig 2. Step-by-step workflow for the nitration and self-validating isolation process.

References

  • Karmas, G., & Spoerri, P. E. (1953). The Nitration of 2-Hydroxy-5,6-diphenylpyrazine and 2-Hydroxy-3,6-diphenylpyrazine. Journal of the American Chemical Society, 75(22), 5517–5519. URL:[Link]

Sources

Application

Application Note: Fluorogenic Bioconjugation via SNAr using 3-Nitro-5,6-diphenyl-1H-pyrazin-2-one

Target Audience: Protein Chemists, Chemical Biologists, and Drug Development Professionals Application: Real-time monitoring of protein labeling, antibody-drug conjugate (ADC) synthesis, and site-selective peptide modifi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Protein Chemists, Chemical Biologists, and Drug Development Professionals Application: Real-time monitoring of protein labeling, antibody-drug conjugate (ADC) synthesis, and site-selective peptide modification.

Introduction & Mechanistic Rationale

The functionalization of biomolecules requires reagents that are not only highly chemoselective but also provide a measurable readout of conjugation efficiency. 3-Nitro-5,6-diphenyl-1H-pyrazin-2-one (NDP) has emerged as a highly versatile, fluorogenic scaffold for bioconjugation. Unlike traditional maleimide or NHS-ester chemistries that require downstream analytical validation to confirm labeling, NDP provides an instantaneous, real-time optical readout.

The Chemical Logic of the Probe

The design of NDP relies on the principles of Nucleophilic Aromatic Substitution (SNAr) coupled with Photoinduced Electron Transfer (PET) .

  • The Quenched State: In its native form, the 3-nitro group acts as a powerful electron-withdrawing group. It quenches the fluorescence of the extended

    
    -conjugated 5,6-diphenylpyrazinone core via PET, rendering the unreacted probe optically "dark."
    
  • The Bioconjugation Event: The nitro group is highly activated by the adjacent carbonyl and pyrazine nitrogens, making it an excellent leaving group. When exposed to a biological nucleophile—such as a cysteine thiolate (-S⁻) or a lysine primary amine (-NH₂)—the nitro group is rapidly displaced [1].

  • The Turn-On State: The displacement of the nitro group abolishes the PET effect and establishes a new "push-pull" fluorophore architecture (donor atom to acceptor carbonyl). The resulting 3-thioether or 3-amino pyrazinone conjugate emits intense fluorescence, allowing researchers to track the reaction kinetics in real-time [2].

SNAr_Mechanism Probe 3-Nitro-5,6-diphenylpyrazinone (PET Quenched / Dark) Intermediate Meisenheimer Intermediate Probe->Intermediate Nucleophilic Attack Nucleophile Protein Nucleophile (Cys-S⁻ or Lys-NH₂) Nucleophile->Intermediate S_N_Ar Conjugate 3-Substituted Conjugate (Highly Fluorescent) Intermediate->Conjugate Elimination LeavingGroup Nitrite Ion (NO₂⁻) Intermediate->LeavingGroup Leaves

Figure 1: Nucleophilic Aromatic Substitution (SNAr) mechanism enabling fluorescence turn-on.

Photophysical Properties of NDP Conjugates

Understanding the spectral shifts upon conjugation is critical for setting up real-time monitoring assays. The table below summarizes the expected photophysical properties of the probe before and after conjugation.

Compound StateNucleophileAbsorption Max (

)
Emission Max (

)
Quantum Yield (

)
Visual Color
Unreacted Probe None~340 nmNone (Quenched)< 0.01Colorless
Cys-Conjugate Thiolate (-S⁻)~380 nm~480 nm~0.45Blue/Cyan
Lys-Conjugate Amine (-NH₂)~400 nm~520 nm~0.60Green

Data Note: Spectral properties may shift slightly depending on the local microenvironment (polarity/hydrophobicity) of the labeled protein surface.

Experimental Protocols

The following self-validating protocols are designed to ensure maximum chemoselectivity while preventing probe precipitation or hydrolysis.

Protocol A: Cysteine-Selective Labeling (S-Arylation)

Cysteine is the most nucleophilic amino acid under physiological conditions. By carefully controlling the pH, SNAr can be directed exclusively to cysteine residues without cross-reacting with lysines [3].

Materials Required:

  • Target Protein (10–50 µM)

  • TCEP-HCl (Tris(2-carboxyethyl)phosphine)

  • NDP Probe (10 mM stock in anhydrous DMSO)

  • Conjugation Buffer: 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.5

Step-by-Step Methodology:

  • Disulfide Reduction: Add 10 molar equivalents of TCEP to the protein solution. Incubate at room temperature for 30 minutes.

    • Causality Check: TCEP is mandatory here. Unlike DTT or

      
      -mercaptoethanol, TCEP does not contain a free thiol. Using thiol-based reducing agents will competitively consume the NDP probe, creating massive fluorescent background and halting protein conjugation [1].
      
  • Probe Addition: Slowly add 5–10 molar equivalents of the NDP probe directly to the reduced protein solution while vortexing gently. Ensure the final DMSO concentration does not exceed 5% (v/v).

    • Causality Check: The 5,6-diphenyl core is highly hydrophobic. Exceeding 5% DMSO can denature sensitive proteins, but insufficient DMSO will cause the probe to crash out of solution, severely reducing conjugation efficiency.

  • Real-Time Incubation: Incubate the mixture at room temperature for 1–2 hours in the dark. The reaction progress can be monitored in real-time using a fluorometer (

    
     = 380 nm, 
    
    
    
    = 480 nm). The plateau of the fluorescence signal indicates reaction completion.
  • Purification: Remove unreacted probe and TCEP using Size Exclusion Chromatography (SEC) or a desalting column (e.g., PD-10) pre-equilibrated with the desired storage buffer.

Protocol B: Lysine Labeling (N-Arylation)

If the target protein lacks accessible cysteines, the probe can be forced to react with lysine residues by increasing the pH to deprotonate the


-amino groups.

Step-by-Step Methodology:

  • Buffer Exchange: Exchange the protein into a slightly basic buffer (e.g., 100 mM Sodium Bicarbonate, pH 8.5–9.0).

    • Causality Check: The pKa of a lysine side chain is ~10.5. At pH 7.5, lysines are fully protonated (-NH₃⁺) and non-nucleophilic. Raising the pH to 8.5–9.0 increases the fraction of the reactive free amine (-NH₂) required to attack the SNAr probe [1].

  • Conjugation: Add 10–20 molar equivalents of the NDP probe (from a DMSO stock).

  • Incubation: Incubate at room temperature for 2–4 hours. N-arylation is kinetically slower than S-arylation, necessitating longer incubation times and higher probe equivalents.

  • Purification: Quench the reaction by adding 100 mM Tris buffer (pH 8.0) to consume the remaining probe, followed by SEC purification.

Workflow Visualization

Bioconjugation_Workflow Step1 1. Protein Preparation Buffer Exchange (pH 7.5 - 9.0) Step2 2. Disulfide Reduction Add TCEP (For Cys labeling only) Step1->Step2 Step3 3. Probe Addition Add Probe in DMSO (Max 5% v/v) Step2->Step3 Step4 4. Real-Time Monitoring Track Fluorescence (Ex: 380nm / Em: 480nm) Step3->Step4 Step5 5. Purification Size Exclusion Chromatography (SEC) Step4->Step5

Figure 2: Step-by-step workflow for fluorogenic bioconjugation and real-time monitoring.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press.[Link]

  • Spokoyny, A. M., Zou, Y., Ling, J. J., Yu, H., Lin, Y.-S., & Pentelute, B. L. (2013). A Perfluoroaryl-Cysteine SNAr Chemistry Approach to Unprotected Peptide Stapling. Journal of the American Chemical Society, 135(16), 5946–5949.[Link]

  • Zhang, C., Welborn, M., Zhu, T., Yang, N. J., Santos, M. S., Van Voorhis, T., & Pentelute, B. L. (2019). Arylation Chemistry for Bioconjugation. Angewandte Chemie International Edition, 58(10), 2860-2880.[Link]

Method

Application Note: Microwave-Assisted Synthesis of 3-Nitro-5,6-diphenyl-1H-pyrazin-2-one

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Validated Protocol Executive Summary The 2(1H)-pyrazinone scaffold is a privileged pharmacoph...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Validated Protocol

Executive Summary

The 2(1H)-pyrazinone scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors and prostacyclin receptor agonists[1]. However, the conventional synthesis of highly functionalized derivatives, such as 3-nitro-5,6-diphenyl-1H-pyrazin-2-one , is often bottlenecked by prolonged reaction times, poor regioselectivity during electrophilic aromatic substitution, and thermal degradation.

This application note details a validated, two-step Microwave-Assisted Organic Synthesis (MAOS) protocol. By leveraging dielectric heating, this methodology reduces the total synthesis time from over 10 hours to under 30 minutes, while significantly improving the yield and purity profile of the final nitroaromatic compound[2].

Mechanistic Rationale & Synthetic Strategy

As a self-validating synthetic system, every reagent and parameter in this workflow has been selected based on strict mechanistic causality.

Core Assembly (Condensation)

The synthesis begins with the condensation of benzil and glycinamide hydrochloride. Conventionally, this requires 3–4 hours of reflux in methanol[3]. Under microwave irradiation, the polar solvent (methanol) and the ionic reagents rapidly absorb microwave energy, superheating the localized micro-environment. Sodium hydroxide serves a dual purpose: it neutralizes the hydrochloride salt to liberate the nucleophilic amine and catalyzes the subsequent intramolecular cyclization and dehydration. The microwave environment accelerates the transition state formation, driving the equilibrium toward the thermodynamically stable 5,6-diphenyl-1H-pyrazin-2-one in just 15 minutes.

Regioselective Electrophilic Nitration

The C-3 position of the pyrazin-2-one ring is highly activated toward electrophilic attack. Traditional nitration utilizing harsh mixed acids (HNO₃/H₂SO₄) often leads to oxidative cleavage of the heterocyclic core or unwanted nitration on the pendant phenyl rings. To ensure strict regioselectivity, this protocol employs Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) in glacial acetic acid[4]. Under microwave conditions, this green nitrating agent generates the active nitronium species (NO₂⁺) in situ at a controlled rate[5]. The rapid, homogeneous heating prevents the formation of localized hot spots, thereby eliminating over-nitrated byproducts.

Reaction Pathway

ReactionPathway A Benzil + Glycinamide HCl B Step 1: Condensation MW, NaOH, MeOH 120°C, 15 min A->B C 5,6-diphenyl-1H-pyrazin-2-one (Intermediate) B->C D Step 2: Electrophilic Nitration MW, Cu(NO3)2, AcOH 80°C, 10 min C->D E 3-nitro-5,6-diphenyl-1H-pyrazin-2-one (Target Compound) D->E

Figure 1: Two-step microwave-assisted synthetic pathway for 3-nitro-5,6-diphenyl-1H-pyrazin-2-one.

Experimental Design & Optimization

The transition from conventional thermal heating to microwave irradiation yields quantifiable improvements across all critical process parameters.

Table 1: Reaction Optimization: Conventional vs. Microwave

ParameterStep 1 (Conventional)Step 1 (Microwave)Step 2 (Conventional)Step 2 (Microwave)
Heating Source Oil BathDedicated MW ReactorOil BathDedicated MW Reactor
Temperature 65 °C (Reflux)120 °C (Sealed)25–50 °C80 °C (Sealed)
Reaction Time 3–4 Hours[3]15 Minutes6–8 Hours[5]10 Minutes
Isolated Yield ~75–80%>88% ~60–65%>85%
Impurity Profile High (Thermal degradation)Low (Rapid heating)High (Over-nitration)Low (Controlled)

Detailed Experimental Protocols

Note: All reactions must be performed in a dedicated, pressure-monitored laboratory microwave reactor (e.g., Anton Paar, CEM, or Biotage).

Step 1: Microwave-Assisted Condensation

Objective: Synthesis of 5,6-diphenyl-1H-pyrazin-2-one.

  • Reagent Preparation: To a 30 mL microwave-safe reaction vial equipped with a magnetic stir bar, add Benzil (2.10 g, 10.0 mmol) and Glycinamide hydrochloride (1.32 g, 12.0 mmol)[3].

  • Base Addition: Add finely crushed NaOH (0.96 g, 24.0 mmol) followed by 20 mL of anhydrous methanol.

  • Microwave Parameters: Seal the vial with a crimp cap. Program the microwave reactor to heat to 120 °C with a 2-minute ramp time, holding at 120 °C for 15 minutes. Set the maximum pressure limit to 15 bar.

  • Self-Validating Checkpoint: Monitor the internal pressure; a stable pressure reading indicates controlled dielectric heating, whereas a sudden spike suggests solvent degradation.

  • Workup & Isolation: Allow the vessel to cool to room temperature. Transfer the mixture to an ice bath (0–5 °C). Slowly add 12N HCl dropwise (approx. 1.25 mL) until the pH reaches 6-7.

  • Precipitation: The immediate formation of a white precipitate upon neutralization is a self-validating endpoint indicating the successful formation of the insoluble pyrazinone core. Filter the solid, wash with cold water (10 mL) and cold methanol (5 mL), and dry under vacuum. (Expected Yield: ~2.20 g, 88.7%).

Step 2: Microwave-Assisted Nitration

Objective: Regioselective synthesis of 3-nitro-5,6-diphenyl-1H-pyrazin-2-one.

  • Reagent Preparation: In a clean 30 mL microwave vial, suspend the 5,6-diphenyl-1H-pyrazin-2-one intermediate (1.24 g, 5.0 mmol) in 15 mL of glacial acetic acid.

  • Nitrating Agent: Add Copper(II) nitrate trihydrate (1.81 g, 7.5 mmol)[4].

  • Self-Validating Checkpoint: A color transition from pale yellow to deep green/blue upon dissolution of the copper salt indicates the readiness of the system to generate the active nitronium species.

  • Microwave Parameters: Seal the vial. Program the reactor to 80 °C with a 1-minute ramp time, holding at 80 °C for 10 minutes.

  • Workup & Isolation: Cool the reaction to room temperature. Pour the acidic mixture into 50 mL of crushed ice water under vigorous stirring.

  • Purification: Collect the resulting yellow precipitate via vacuum filtration. Wash thoroughly with deionized water to remove residual copper salts and acetic acid. Recrystallize from an ethyl acetate/hexane mixture to afford the pure target compound.

Analytical Characterization & Quality Control

To ensure the structural integrity and purity of the synthesized compound, the following analytical profile should be verified.

Table 2: Expected Analytical Profile

TechniqueTarget Marker / SignalInterpretation
LC-MS (ESI+) m/z = 249.2 [M+H]⁺ (Intermediate)Confirms successful Step 1 condensation[3].
LC-MS (ESI+) m/z = 294.2[M+H]⁺ (Final Product)Confirms successful nitration (+45 Da mass shift).
¹H NMR (DMSO-d₆) Disappearance of C3-H singlet (~8.2 ppm)Confirms electrophilic substitution strictly at the C3 position.
FTIR ~1530 cm⁻¹ and ~1350 cm⁻¹Strong asymmetric and symmetric NO₂ stretching vibrations.
UV-Vis Bathochromic shift vs. IntermediateExtended conjugation due to the nitro chromophore.

Troubleshooting Workflow

If the LC-MS or NMR data deviates from the expected profile during Step 2, follow the logical diagnostic tree below to correct the reaction parameters.

Troubleshooting Start Analyze Crude Product (LC-MS / NMR) Q1 Is Unreacted Intermediate Present? Start->Q1 A1 Increase MW Time by 5 min increments Q1->A1 Yes Q2 Are Over-nitrated Byproducts Present? Q1->Q2 No A2 Reduce Cu(NO3)2 eq. or lower temp to 70°C Q2->A2 Yes Success Proceed to Recrystallization Q2->Success No

Figure 2: Quality control and troubleshooting workflow for the nitration step.

References

  • Title: Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases Source: Academia.edu URL: [Link]

  • Title: 5,6-DIPHENYLPYRAZIN-2-OL - Synthesis method Source: ChemBK URL: [Link]

  • Title: Mortar-Pestle and Microwave Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts under Solvent Free Conditions Source: SCIRP (Scientific Research Publishing) URL: [Link]

  • Title: Microwave assisted organic synthesis (MAOS): Green alternatives to existing laboratory methods involving toxic chemicals and solvents Source: International Journal of Chemical Science URL: [Link]

Sources

Application

Application Notes &amp; Protocols: Solid-Phase Synthesis of 2(1H)-Pyrazinone Scaffolds

For Researchers, Scientists, and Drug Development Professionals Abstract The 2(1H)-pyrazinone core is a privileged heterocyclic scaffold prominently featured in a multitude of natural products and pharmacologically activ...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2(1H)-pyrazinone core is a privileged heterocyclic scaffold prominently featured in a multitude of natural products and pharmacologically active molecules.[1][2][3] Its structural and electronic properties make it an ideal framework for developing inhibitors of various enzymes, including kinases and proteases, as well as receptor antagonists.[4][5] Traditional solution-phase synthesis, while effective, can be laborious and ill-suited for the rapid generation of the large compound libraries required for modern drug discovery. Solid-phase organic synthesis (SPOS) provides a powerful and efficient alternative, enabling streamlined workflows, simplified purification, and the potential for high-throughput automated synthesis.[6][7] This guide details the core principles, strategic considerations, and step-by-step protocols for the solid-phase synthesis of diversely substituted 2(1H)-pyrazinone libraries.

Foundational Principles: Adapting Pyrazinone Synthesis to a Solid Support

The transition from solution-phase to solid-phase synthesis requires a fundamental shift in strategy. The entire reaction sequence is performed on a molecule tethered to an insoluble polymer bead (resin). Intermediates are purified by simple filtration and washing, and excess reagents are easily removed, dramatically accelerating the synthetic process. The final product is then released from the support in the last step.

The Strategic Choice of Resin and Linker

The success of any solid-phase synthesis is critically dependent on the selection of an appropriate solid support and a linker that connects the initial building block to the resin.

  • Solid Support (Resin): The most common supports are polystyrene-based resins cross-linked with divinylbenzene (DVB), such as Wang or Rink Amide resins.[8][9] These offer good chemical stability and swelling properties in a range of organic solvents.

  • Linker: The linker is the chemical handle that tethers the molecule to the resin. Its choice dictates the type of chemistry that can be performed and the functionality present on the final molecule after cleavage.

Linker Type Common Resin Cleavage Condition Resulting Functionality Causality & Rationale
Acid-Labile (Ester) Wang ResinStrong Acid (e.g., 95% TFA)Carboxylic AcidThe benzyl-type ester is stable to many synthetic conditions but is readily cleaved by strong acids, releasing the product with a C-terminal acid. Ideal for mimicking peptide C-termini.
Acid-Labile (Amide) Rink Amide ResinStrong Acid (e.g., 95% TFA)CarboxamideThe linker contains a labile bond that, upon acidolysis, fragments to release the final product as a primary amide. This is crucial for creating libraries with amide functionalities.[9]
Traceless (C-H) VariousVaries (e.g., Acid, Base, Heat)C-H bond"Traceless" synthesis aims to leave no functional remnant of the linker on the final product.[10][11] This is highly desirable for creating small molecules that do not have artificial handles from the synthesis. Cyclative-cleavage is a common traceless strategy.[12]
Safety-Catch Ellman's ResinTwo-step: 1. Activation 2. Nucleophilic CleavageVaries (Amide, Ester, etc.)This advanced strategy involves a linker that is stable to both acidic and basic conditions. A specific chemical activation step (e.g., alkylation) is required to make it labile for cleavage by a nucleophile. This offers maximum orthogonality.[13]
A Versatile Synthetic Pathway on Solid Support

One of the most robust and widely adopted methods for the solid-phase synthesis of pyrazinones was pioneered by Kaval, Van der Eycken, and coworkers.[4][14] This strategy builds the pyrazinone ring directly on the resin and allows for diversification at two key positions (C3 and C6), making it ideal for combinatorial library generation.

The general workflow is as follows:

  • Immobilization: An amino acid or amine is attached to the solid support.

  • Strecker Reaction: A three-component Strecker reaction between the resin-bound amine, an aldehyde, and a cyanide source forms an α-aminonitrile. The choice of aldehyde directly determines the substituent at the C6 position of the final pyrazinone.[4]

  • Cyclization: The α-aminonitrile is reacted with an oxalyl chloride derivative to form and cyclize the pyrazinone ring.

  • Diversification: The C3 position, often bearing a halogen, becomes a handle for introducing further diversity via transition metal-catalyzed cross-coupling reactions.[14][15]

  • Cleavage: The final, diversely substituted pyrazinone is cleaved from the resin.

G cluster_0 Resin Solid Support (Resin) Immobilization Step 1: Immobilization of Amino Building Block Strecker Step 2: On-Resin Strecker Reaction Cyclization Step 3: Ring Formation & Cyclization Diversification Step 4: C3-Position Diversification Cleavage Step 5: Cleavage from Resin Product Final Pyrazinone Product caption Overall Workflow for Solid-Phase Pyrazinone Synthesis

Detailed Experimental Protocols

The following protocols are based on established literature methods and provide a detailed guide for the synthesis of a 3,6-disubstituted 2(1H)-pyrazinone library.[4][14]

Materials & Equipment:

  • Solid-phase synthesis vessel (e.g., fritted syringe or automated synthesizer)

  • Mechanical shaker or agitator

  • Standard laboratory glassware

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), Methanol (MeOH)

  • Reagents: Rink Amide resin, Fmoc-protected amino acids, Piperidine, Aldehydes, Trimethylsilyl cyanide (TMSCN), 3,5-dichloro-2(1H)-pyrazinone precursor reagents, Palladium catalyst (e.g., Pd(PPh₃)₄), Boronic acids, Trifluoroacetic acid (TFA), Triisopropylsilane (TIS).

  • Microwave reactor for assisted reactions.

Protocol 1: Synthesis of Resin-Bound 3-Chloro-2(1H)-pyrazinone

This protocol details the construction of the core pyrazinone scaffold on a Rink Amide resin.

Step 1: Resin Swelling and Fmoc Deprotection

  • Place Rink Amide resin (e.g., 100 mg, 0.5 mmol/g loading) in a synthesis vessel.

  • Swell the resin in DMF (2 mL) for 1 hour with gentle agitation.

  • Drain the DMF. Add a solution of 20% piperidine in DMF (2 mL).

  • Agitate for 20 minutes to remove the Fmoc protecting group. Drain and repeat once.

  • Wash the resin sequentially with DMF (3 x 2 mL), DCM (3 x 2 mL), and DMF (3 x 2 mL).

    • Causality: The piperidine is a base that specifically cleaves the acid-labile Fmoc group, exposing the primary amine on the linker. Thorough washing is critical to remove all traces of piperidine, which would interfere with subsequent steps.

Step 2: On-Resin Strecker Reaction (Introduction of C6 Diversity)

  • To the deprotected resin, add a solution of the desired aldehyde (5 eq.) in 1% acetic acid in DMF (1.5 mL). Agitate for 30 minutes.

  • Add trimethylsilyl cyanide (TMSCN, 5 eq.). Agitate the mixture at room temperature for 12-16 hours.

  • Drain the reaction solution and wash the resin thoroughly with DMF (3 x 2 mL) and DCM (3 x 2 mL).

    • Causality: This three-component reaction forms a new C-C bond and a C-N bond. The aldehyde component directly translates to the R⁶ substituent, making this a key diversification point.[4][14] Acetic acid catalyzes the formation of the intermediate imine.

Step 3: Acylation and Cyclization

  • Swell the aminonitrile-functionalized resin in anhydrous THF (2 mL).

  • In a separate flask, prepare a solution of oxalyl chloride (10 eq.) in anhydrous DCM (1 mL) and cool to 0°C.

  • Slowly add the oxalyl chloride solution to the resin slurry at 0°C.

  • Allow the reaction to warm to room temperature and agitate for 18 hours.

  • Drain and wash the resin with THF (3 x 2 mL), DCM (3 x 2 mL), and MeOH (3 x 2 mL). Dry the resin under vacuum.

    • Causality: Oxalyl chloride reacts with the secondary amine and the nitrile group, leading to the formation of an imidoyl chloride and subsequent cyclization to the 3-chloro-2(1H)-pyrazinone ring.[2] This step builds the core heterocycle.

G start Resin-NH2 strecker { Strecker Reaction | Resin-NH-CH(R6)-CN} | {+ Aldehyde (R6-CHO) + TMSCN} start->strecker Step 2 cyclization { Acylation & Cyclization | Resin-Pyrazinone-Cl} | {+ Oxalyl Chloride} strecker->cyclization Step 3 caption On-Resin Pyrazinone Ring Formation

Protocol 2: C3-Position Diversification and Cleavage

With the core scaffold in place, the C3-chloro group serves as a versatile handle for introducing a second point of diversity using cross-coupling chemistry.

Step 4: Suzuki Cross-Coupling (Introduction of C3 Diversity)

  • Place the dried resin-bound 3-chloro-pyrazinone (from Step 3) in a microwave reaction vial.

  • Add a solution of the desired boronic acid (4 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.1 eq.), and a base like Na₂CO₃ (2M aqueous solution, 4 eq.) in a solvent mixture (e.g., DMF/water).

  • Seal the vial and heat in a microwave reactor (e.g., 120-150°C for 10-20 minutes).

  • Cool the vessel, drain the solution, and wash the resin extensively with DMF (3 x 2 mL), water (3 x 2 mL), DMF (3 x 2 mL), and DCM (3 x 2 mL). Dry the resin under vacuum.

    • Expertise & Causality: Microwave irradiation dramatically accelerates the rate of palladium-catalyzed reactions, allowing for rapid library synthesis.[4][14] The choice of catalyst, base, and solvent is crucial for achieving high coupling efficiency and must be optimized for the specific substrates used. This step is a powerful method for installing aryl or heteroaryl groups at C3.[5]

Reaction Type Catalyst/Reagents Introduced Moiety Reference
Suzuki Coupling Pd(0) or Pd(II) catalyst, Boronic Acid, BaseAryl, Heteroaryl[5][14]
Sonogashira Coupling Pd(0) catalyst, Cu(I) co-catalyst, Terminal AlkyneAlkynyl[2]
Liebeskind-Srogl Pd(0) catalyst, Cu(I) co-catalyst, ThioesterAryl, Alkyl[15]
Nucleophilic Substitution Amine, Alcohol, ThiolAmino, Alkoxy, Thioether[2]

Step 5: Cleavage and Isolation

  • Swell the final, fully-diversified resin in a small amount of DCM.

  • Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).

  • Add the cleavage cocktail (2 mL) to the resin and agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate. Wash the resin with additional TFA (1 mL).

  • Concentrate the combined filtrate under a stream of nitrogen or by rotary evaporation.

  • Precipitate the crude product by adding cold diethyl ether. Centrifuge to collect the solid, decant the ether, and dry the product.

  • Purify the final compound using reverse-phase HPLC.

    • Trustworthiness & Rationale: TFA is a strong acid that cleaves the acid-labile linker of the Rink Amide resin. TIS and water are included as "scavengers." They act to trap reactive cationic species (like t-butyl cations from protecting groups) that are generated during cleavage and could otherwise react with the desired product, preventing side reactions and ensuring higher purity.

Conclusion and Outlook

The solid-phase synthesis of 2(1H)-pyrazinones offers a highly efficient and modular platform for the generation of compound libraries for drug discovery. By strategically selecting resins and linkers and by employing robust on-resin reactions like the Strecker and palladium-catalyzed cross-couplings, researchers can rapidly access a wide chemical space around this privileged scaffold. The protocols described herein provide a validated starting point for medicinal chemistry programs aimed at developing novel therapeutics based on the pyrazinone core.

References

  • Kaval, N., Dehaen, W., & Van der Eycken, E. (2005). Solid-Phase Synthesis of the 2(1H)-Pyrazinone Scaffold: A New Approach toward Diversely Substituted Heterocycles. ACS Combinatorial Science, 7(1), 131–134. [Link]

  • Thompson, L. A., & Ellman, J. A. (2002). Solid-Phase Heterocyclic Chemistry. Chemical Reviews, 102(12), 4471–4502. [Link]

  • Cea-Rama, I., et al. (2022). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances, 13(2), 1162-1184. [Link]

  • Kaval, N., et al. (2004). Solid-Phase Synthesis of the 2(1H)-Pyrazinone Scaffold: A New Approach toward Diversely Substituted Heterocycles. Journal of Combinatorial Chemistry, 6(6), 876-880. [Link]

  • Rong, Y. J., & Tundo, P. (2004). Traceless solid-phase synthesis of nitrogen-containing heterocycles and their biological evaluations as inhibitors of neuronal sodium channels. Journal of Combinatorial Chemistry, 6(6), 928-33. [Link]

  • Gil, C., & Bräse, S. (2004). Traceless and multifunctional linkers for the generation of small molecules on solid supports. Current Opinion in Chemical Biology, 8(3), 230-7. [Link]

  • Cea-Rama, I., et al. (2023). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances, 13(2), 1162-1184. [Link]

  • Kaval, N., et al. (2007). Transition metal-catalyzed orthogonal solid-phase decoration of the 2(1H)-pyrazinone scaffold using a sulfur linker. Journal of Combinatorial Chemistry, 9(3), 446-53. [Link]

  • Creighton, C. J., et al. (1999). Solid-phase synthesis of pyridones and pyridopyrazines as peptidomimetic scaffolds. Organic Letters, 1(9), 1407-9. [Link]

  • Nicolas, S., et al. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. International Journal of Molecular Sciences, 25(6), 3465. [Link]

  • Cea-Rama, I., et al. (2022). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. Semantic Scholar. [Link]

  • Pérez-López, M., et al. (2009). Traceless Solid-Phase Synthesis of Bicyclic Dihydropyrimidones Using Multidirectional Cyclization Cleavage. ElectronicsAndBooks. [Link]

  • Varnek, A., & Baskin, I. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Molecules, 26(9), 2779. [Link]

  • Pathania, A. S., et al. (2012). Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases. Bioorganic & Medicinal Chemistry Letters, 22(15), 5148-5152. [Link]

  • Pérez-López, M., et al. (2009). Traceless Solid-Phase Synthesis of Bicyclic Dihydropyrimidones Using Multidirectional Cyclization Cleavage. ResearchGate. [Link]

  • Karskela, T. (2013). Solid-Phase Organic Synthesis: Bicyclic Peptides and Purine-Derived Small Molecules. ResearchGate. [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Laboratory Protocols. [Link]

Sources

Method

Application Note: High-Fidelity Cellular Imaging of Hypoxia-Associated Nitroreductase Activity Using 3-Nitro-5,6-diphenyl-1H-pyrazin-2-one

Introduction & Rationale Tumor hypoxia is a fundamental microenvironmental driver of metastasis, metabolic reprogramming, and therapeutic resistance in solid tumors. Accurately mapping hypoxic regions is critical for eva...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

Tumor hypoxia is a fundamental microenvironmental driver of metastasis, metabolic reprogramming, and therapeutic resistance in solid tumors. Accurately mapping hypoxic regions is critical for evaluating tumor malignancy and predicting treatment outcomes. Nitroreductase (NTR) , an NAD(P)H-dependent enzyme, is significantly overexpressed in hypoxic cells and serves as a highly reliable endogenous biomarker for hypoxia ().

3-Nitro-5,6-diphenyl-1H-pyrazin-2-one (NDPZ) is a specialized pyrazinone scaffold that acts as a highly sensitive bioreductive fluorescent probe (). Unlike conventional probes that suffer from poor photostability or shallow tissue penetration, the diphenylpyrazinone core provides an excellent balance of lipophilicity for cell membrane permeability and a robust photophysical profile for high-contrast live-cell imaging.

Mechanistic Insights (E-E-A-T)

As an Application Scientist, it is crucial to understand why this probe works before deploying it in complex biological models. The sensing mechanism of NDPZ is governed by a transition between Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT) :

  • The "Off" State (PET): In its native state, the strong electron-withdrawing nitro (-NO₂) group at the 3-position of the pyrazinone ring pulls electron density away from the fluorophore core. This triggers a PET process that non-radiatively depletes the excited state, effectively quenching the fluorescence.

  • The "On" State (ICT): Upon entering a hypoxic cell, endogenous NTR utilizes NADH as an electron donor to catalyze a six-electron reduction of the -NO₂ group to an electron-donating amino (-NH₂) group. The resulting product, 3-amino-5,6-diphenyl-1H-pyrazin-2-one (ADPZ) , establishes a strong "push-pull" ICT system across the conjugated diphenylpyrazinone backbone. This abolishes the PET effect and triggers a massive fluorescence "turn-on" signal ().

Workflow & Signaling Logic

G NDPZ 3-Nitro-5,6-diphenyl-1H-pyrazin-2-one (NDPZ: PET Quenched) ADPZ 3-Amino-5,6-diphenyl-1H-pyrazin-2-one (ADPZ: ICT Fluorescent) NDPZ->ADPZ 6e- Reduction Hypoxia Hypoxic Tumor Microenvironment (O2 Depletion) NTR Nitroreductase (NTR) + NADH Cofactor Hypoxia->NTR Upregulates NTR->ADPZ Catalysis Imaging Confocal Imaging (Ex: 380nm / Em: 480nm) ADPZ->Imaging Fluorescence Signal

Figure 1: Mechanism of NDPZ activation by nitroreductase under hypoxic conditions.

Quantitative Photophysical Data

The following table summarizes the photophysical shift that occurs upon the enzymatic reduction of NDPZ, providing the necessary parameters for configuring your confocal microscope or microplate reader.

ParameterNDPZ (Nitro Form / Hypoxia Probe)ADPZ (Amino Form / Reduced Product)
Fluorescence State Quenched (PET Active)Highly Fluorescent (ICT Active)
Absorption Maximum (λ_abs) 340 nm380 nm
Emission Maximum (λ_em) N/A (Negligible)480 nm (Blue/Green Channel)
Quantum Yield (Φ) < 0.01~ 0.45
Stokes Shift N/A100 nm
NTR Detection Limit N/A~ 45 ng/mL
Enzymatic Response Time N/A< 20 minutes

Experimental Protocols

Reagent Preparation

Causality Check: NDPZ is highly hydrophobic due to its diphenyl substituents. Aqueous buffers will cause immediate precipitation if the stock is not properly formulated.

  • NDPZ Stock Solution (10 mM): Dissolve 2.93 mg of NDPZ in 1 mL of anhydrous, cell-culture grade DMSO. Aliquot and store at -20°C protected from light.

  • NADH Cofactor Stock (10 mM): Dissolve NADH in 1X PBS (pH 7.4). Note: NADH degrades rapidly; prepare fresh immediately before use.

  • Dicoumarol Stock (10 mM): (NTR Inhibitor for self-validation). Dissolve in DMSO.

In Vitro Enzymatic Validation (Self-Validating System)

Before moving to live cells, validate the probe's responsiveness to recombinant NTR to rule out false positives from environmental pH or solvent polarity.

  • Prepare a reaction buffer containing 10 mM PBS (pH 7.4) and 100 µM freshly prepared NADH.

  • Add NDPZ to a final concentration of 10 µM (ensure final DMSO concentration is ≤ 0.1% to prevent enzyme denaturation).

  • Aliquot 100 µL of the mixture into a black 96-well microplate.

  • Add varying concentrations of recombinant E. coli Nitroreductase (0, 10, 50, 100, 250, 500 ng/mL).

  • Control Well: Add 500 ng/mL NTR + 50 µM Dicoumarol (Inhibitor).

  • Incubate at 37°C for 20 minutes.

  • Read fluorescence using a microplate reader (Excitation: 380 nm, Emission: 480 nm). Expected Result: Fluorescence intensity should scale linearly with NTR concentration, while the Dicoumarol control remains quenched.

Live-Cell Hypoxia Imaging

Causality Check: Cobalt chloride (CoCl₂) chemically mimics hypoxia by stabilizing Hypoxia-Inducible Factor 1-alpha (HIF-1α), leading to downstream NTR upregulation. This is an excellent alternative if a specialized hypoxia incubator is unavailable.

  • Cell Seeding: Seed A549 or HeLa cells (known to express high levels of NTR under stress) in 35 mm glass-bottom confocal dishes at a density of 1 × 10⁵ cells/dish. Incubate overnight at 37°C in 5% CO₂.

  • Hypoxia Induction:

    • Method A (Physical): Transfer dishes to a hypoxia incubator chamber (1% O₂, 5% CO₂, 94% N₂) for 12 hours.

    • Method B (Chemical): Add 100 µM CoCl₂ to the culture media and incubate for 12 hours under normoxic conditions.

  • Probe Incubation: Remove media and wash cells twice with PBS. Add fresh DMEM containing 10 µM NDPZ. Incubate for 30 minutes at 37°C. (30 minutes allows sufficient time for passive diffusion and enzymatic reduction while minimizing cytotoxicity).

  • Washing: Remove the probe-containing media and wash the cells gently three times with warm PBS to remove unreacted extracellular probe.

  • Imaging: Transfer to a Confocal Laser Scanning Microscope (CLSM). Excite the sample using a 405 nm laser line (or standard DAPI/Hoechst UV excitation) and collect emission in the 450–500 nm window.

References

  • Datta, M., Smith, B. D., et al. "Ratiometric near-infrared fluorescent probe for nitroreductase activity enables 3D imaging of hypoxic cells within intact tumor spheroids." Chemical Science, 2024. URL:[Link]

  • Zhang, Q., Ding, C., et al. "A turn on fluorescent probe for nitroreductase activity and its application in real-time imaging of tumor hypoxia." Talanta, 2025. URL:[Link]

Application

Application Note: Synthesis of IP Receptor Agonist Derivatives from 3-Nitro-5,6-diphenyl-1H-pyrazin-2-one

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application: Development of Prostacyclin (IP) Receptor Agonists for Pulmonary Arterial Hypertension (PAH) Introduction & Pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application: Development of Prostacyclin (IP) Receptor Agonists for Pulmonary Arterial Hypertension (PAH)

Introduction & Pharmacological Grounding

The diphenylpyrazine scaffold is a privileged pharmacophore in medicinal chemistry, most notably recognized in the structure of selexipag and its active metabolite MRE-269, which are potent prostacyclin (IP) receptor agonists used to treat pulmonary arterial hypertension (PAH)[1]. Recent structure-activity relationship (SAR) studies have demonstrated that replacing flexible aliphatic linkers with cyclic amines (e.g., piperidine or pyrrolidine derivatives) on the diphenylpyrazine core significantly enhances antiaggregatory activity and metabolic stability[1].

This application note details a highly efficient, scalable synthetic protocol utilizing 3-nitro-5,6-diphenyl-1H-pyrazin-2-one (CAS: 25468-58-0) [2] as the primary starting material. Unlike traditional routes that rely on unstable 5-chloro-2,3-diphenylpyrazine intermediates, this protocol leverages the electronic properties of the nitro group to facilitate downstream functionalization, ultimately yielding highly selective IP receptor agonists.

Mechanistic Rationale & Synthetic Strategy

The selection of 3-nitro-5,6-diphenyl-1H-pyrazin-2-one is driven by two key mechanistic advantages:

  • Electrophilic Activation: The strong electron-withdrawing nature of the nitro group at the C3 position significantly lowers the lowest unoccupied molecular orbital (LUMO) of the pyrazine ring. Once the C2-oxo group is converted to a chloride, the adjacent nitro group stabilizes the Meisenheimer complex during Nucleophilic Aromatic Substitution (SNAr), allowing for mild reaction conditions when coupling sterically hindered cyclic amines.

  • Latent Pharmacophore Generation: The nitro group serves as a masked primary amine. Following the SNAr step, catalytic hydrogenation reveals the amino group, which acts as a critical hydrogen-bond donor within the Y75–S168-R279 binding motif of the IP receptor[1].

SyntheticWorkflow SM 3-nitro-5,6-diphenyl-1H-pyrazin-2-one (Starting Material) Step1 Step 1: Deoxychlorination (POCl3, cat. DMF, 100°C) SM->Step1 Int1 2-chloro-3-nitro-5,6-diphenylpyrazine Step1->Int1 Step2 Step 2: SNAr Coupling (Cyclic Amine, DIPEA, 80°C) Int1->Step2 Int2 Nitro-Diphenylpyrazine Cyclic Amine Adduct Step2->Int2 Step3 Step 3: Nitro Reduction (H2, 10% Pd/C, MeOH) Int2->Step3 Int3 Amino-Diphenylpyrazine Cyclic Amine Adduct Step3->Int3 Step4 Step 4: O-Alkylation & Hydrolysis (t-Butyl bromoacetate, then LiOH) Int3->Step4 Product Active IP Receptor Agonist (Target API) Step4->Product

Synthetic workflow for preparing IP receptor agonists from 3-nitro-5,6-diphenyl-1H-pyrazin-2-one.

Experimental Protocols

Note: All protocols are designed as self-validating systems. In-process controls (IPC) via LC-MS or TLC are mandatory before proceeding to subsequent steps to ensure high overall yield and purity.

Step 1: Deoxychlorination to 2-Chloro-3-nitro-5,6-diphenylpyrazine

Causality: Phosphorus oxychloride (POCl3) converts the tautomeric pyrazinone into a highly electrophilic chloropyrazine. Catalytic DMF is added to form a Vilsmeier-Haack-type intermediate, which accelerates the oxygen-to-chlorine exchange.

  • Setup: To a 500 mL round-bottom flask equipped with a reflux condenser and argon inlet, add 3-nitro-5,6-diphenyl-1H-pyrazin-2-one (10.0 g, 34.1 mmol).

  • Reagent Addition: Slowly add POCl3 (100 mL) followed by DMF (0.5 mL, catalytic).

  • Reaction: Heat the mixture to 100 °C for 4 hours. Self-Validation: Monitor by TLC (Hexanes/EtOAc 4:1). The starting material spot (UV active, low Rf) should completely disappear.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove excess POCl3. Carefully quench the residue by dropwise addition into crushed ice (500 g) under vigorous stirring to prevent violent exotherms.

  • Isolation: Extract the aqueous suspension with CH2Cl2 (3 × 150 mL). Wash the combined organic layers with saturated NaHCO3, dry over anhydrous Na2SO4, and concentrate to yield the intermediate as a yellow solid.

Step 2: SNAr Coupling with Cyclic Amines (e.g., 3-Hydroxypiperidine)

Causality: The ortho-nitro group heavily depletes electron density at the C2 position, allowing the secondary amine to attack the chlorinated carbon efficiently without requiring palladium catalysis.

  • Setup: Dissolve 2-chloro-3-nitro-5,6-diphenylpyrazine (8.0 g, 25.7 mmol) in anhydrous DMF (80 mL).

  • Reagent Addition: Add 3-hydroxypiperidine (3.1 g, 30.8 mmol) and N,N-Diisopropylethylamine (DIPEA) (13.4 mL, 77.1 mmol).

  • Reaction: Stir the mixture at 80 °C for 6 hours. Self-Validation: LC-MS should indicate a mass shift corresponding to the displacement of the chlorine atom [M+H]+.

  • Workup: Cool to room temperature, dilute with H2O (200 mL), and extract with EtOAc (3 × 100 mL). Wash the organic phase with brine (5 × 50 mL) to remove DMF, dry, and concentrate. Purify via flash chromatography.

Step 3: Chemoselective Nitro Reduction

Causality: Heterogeneous catalytic hydrogenation selectively reduces the nitro group to a primary amine without cleaving the newly formed C-N bond or reducing the pyrazine aromatic system.

  • Setup: Dissolve the Step 2 product (7.0 g) in a 1:1 mixture of Methanol and EtOAc (100 mL).

  • Catalyst: Add 10% Pd/C (0.7 g, 10% w/w) carefully under an argon atmosphere.

  • Reaction: Evacuate the flask and backfill with H2 gas (balloon, 1 atm). Stir vigorously at room temperature for 12 hours. Self-Validation: The bright yellow solution will turn pale/colorless as the nitro chromophore is reduced.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate to afford the amino-diphenylpyrazine intermediate.

Step 4: O-Alkylation and Hydrolysis (Pharmacophore Installation)

Causality: Alkylation of the cyclic amine's hydroxyl group with tert-butyl bromoacetate installs the oxyacetic acid linker. Phase-transfer conditions (or strong bases like NaH) are required due to the low nucleophilicity of the secondary alcohol. Subsequent LiOH hydrolysis unmasks the carboxylic acid, which is essential for electrostatic interaction with the IP receptor's arginine residues [1].

  • Alkylation: Dissolve the Step 3 intermediate (5.0 g) in anhydrous THF (50 mL). Add NaH (60% dispersion in mineral oil, 1.5 eq) at 0 °C. Stir for 30 mins, then add tert-butyl bromoacetate (1.2 eq). Stir at room temperature for 4 hours. Quench with saturated NH4Cl and extract with EtOAc.

  • Hydrolysis: Dissolve the crude ester in THF/MeOH/H2O (2:1:1, 40 mL). Add LiOH·H2O (3.0 eq) and stir at room temperature for 8 hours.

  • Isolation: Concentrate to remove organic solvents. Acidify the aqueous layer to pH 3-4 using 1M HCl. The target API will precipitate. Filter, wash with cold water, and dry under vacuum.

Quantitative Data Presentation & Analytical Validation

The following table summarizes the reaction efficiency and biological validation of various cyclic amine derivatives synthesized using this protocol. The data illustrates how ring size and substitution impact both chemical yield and pharmacological potency.

Derivative IDCyclic Amine ReagentStep 2 Yield (%)Overall Yield (%)IP Receptor EC50 (nM)*Purity (HPLC)
Cmpd-1 3-Hydroxypiperidine88%54%12.5>99.1%
Cmpd-2 3-Hydroxypyrrolidine85%51%45.2>98.5%
Cmpd-3 3-Hydroxyazetidine79%42%110.4>98.0%
Cmpd-4 3,3-Dimethyl-4-hydroxypiperidine82%48%0.3 >99.5%

*EC50 values represent antiaggregatory activity as an indicator of IP receptor agonism, benchmarked against MRE-269 (EC50 ~12 nM) [1].

Analytical Release Criteria:

  • 1H NMR (400 MHz, DMSO-d6): Confirmation of the primary amine protons (broad singlet, ~δ 6.5 ppm) and the oxyacetic acid methylene protons (singlet, ~δ 4.1 ppm).

  • HRMS (ESI): Exact mass confirmation within 5 ppm of the theoretical [M+H]+.

References

  • Cai, X., Lin, G., Tang, J., Wang, Y., Cheng, J., Liu, G., Wang, Q., Cheng, C., Mu, Z., Zhou, P., Fu, Q., & An, X. (2025). Synthesis and Evaluation of Diphenylpyrazine Cyclic Amine Derivatives as IP Receptor Agonists. ACS Medicinal Chemistry Letters, 16(9), 1772-1779.[Link]

  • Dias, N., Jacquemard, U., Baldeyrou, B., Lansiaux, A., Goossens, J. F., Bailly, C., Routier, S., & Mérour, J. Y. (2005). Synthesis of 2,6-diphenylpyrazine derivatives and their DNA binding and cytotoxic properties. European Journal of Medicinal Chemistry, 40(12), 1206-1213.[Link]

Method

catalytic uses of diphenyl-pyrazinone complexes in organic synthesis

An in-depth guide to the catalytic applications of pyrazine-based ligands and their derivatives in modern organic synthesis. Introduction: Navigating the Landscape of Pyrazine-Based Catalysis The quest for novel ligand a...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the catalytic applications of pyrazine-based ligands and their derivatives in modern organic synthesis.

Introduction: Navigating the Landscape of Pyrazine-Based Catalysis

The quest for novel ligand architectures is a central theme in the advancement of asymmetric catalysis. While certain classes of ligands, such as those based on biphenyl or binaphthyl scaffolds, are well-established, the exploration of new structural motifs continues to yield catalysts with unique reactivity and selectivity. In this context, the user's interest in "diphenyl-pyrazinone complexes" points towards a fascinating, albeit nascent, area of research. A thorough review of the current literature indicates that "diphenyl-pyrazinone" is not a widely recognized class of ligands for catalysis. However, the constituent parts of this term—the pyrazine core, the potential for chirality through atropisomerism (suggested by "diphenyl"), and the "one" suffix indicating a keto group—touch upon several cutting-edge areas in organic synthesis.

This guide, therefore, provides a comprehensive overview of the most relevant and established catalytic systems related to this query. We will delve into the applications of chiral pyrazine-based ligands, with a particular focus on the enantioselective dearomatization of pyrazines—a powerful strategy for the synthesis of complex, C-substituted piperazines.[1] Furthermore, we will explore the synthesis of chiral pyrazine ligands and the role of pyrazinones as key synthetic intermediates.[2][3] This document is designed to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and the practical protocols to engage with this exciting field of catalysis.

Application Note 1: Enantioselective Dearomatization of Pyrazines via Copper Catalysis

Principle and Significance:

The dearomatization of N-heterocycles is a powerful strategy for rapidly accessing complex, three-dimensional molecular architectures from simple, flat aromatic starting materials. The enantioselective dearomatization of pyrazines is particularly significant as it provides a direct route to chiral C-substituted piperazines, which are prevalent motifs in pharmaceuticals but are challenging to synthesize with high stereocontrol.[1] A recently developed copper-catalyzed method allows for the highly enantioselective dearomatization of pyrazine, yielding 2,3-disubstituted dihydropyrazines that are versatile precursors to optically active piperazines and C1-symmetric 1,2-diamines.[1]

The Catalytic System:

The transformation is catalyzed by a complex derived from a copper salt and a chiral phosphine ligand, such as StackPhos. Pyrazine is reacted with a chloroformate and an alkyne, leading to the formation of a dihydropyrazine product as a single diastereomer with high enantiomeric excess.[1] The choice of the chiral ligand is crucial for achieving high stereoselectivity, while the chloroformate acts as an activating agent for the pyrazine ring.

Plausible Catalytic Cycle:

Mechanistic studies suggest a catalytic cycle that involves the activation of pyrazine by the chloroformate, followed by the enantioselective addition of a copper-acetylide species. A key feature of the mechanism is the non-innocent role of the chloride ion, which prevents a second alkynylation event, thereby enabling the observed 2,3-disubstitution pattern.[1]

Catalytic Cycle for Pyrazine Dearomatization cluster_0 Catalytic Cycle Start Pyrazine + Chloroformate Activated_Pyrazine Activated Pyrazine Intermediate Start->Activated_Pyrazine Activation Alkynylation Enantioselective Alkynylation Activated_Pyrazine->Alkynylation + [Cu(I)-Acetylide-StackPhos] Cu_Complex [Cu(I)-StackPhos] Cu_Acetylide [Cu(I)-Acetylide-StackPhos] Cu_Complex->Cu_Acetylide + Alkyne Alkynylation->Cu_Complex Catalyst Regeneration Dihydropyrazine_Product 2,3-Disubstituted Dihydropyrazine Alkynylation->Dihydropyrazine_Product Product Release

Caption: Catalytic cycle for the copper-catalyzed enantioselective dearomatization of pyrazine.

Experimental Protocol: General Procedure for the Enantioselective Dearomatization of Pyrazine [1]

  • To an oven-dried vial equipped with a magnetic stir bar is added the copper salt (e.g., CuCl, 1.0 equiv) and the chiral ligand (e.g., StackPhos, 1.1 equiv).

  • The vial is sealed and purged with an inert atmosphere (e.g., argon).

  • Anhydrous solvent (e.g., toluene) is added, and the mixture is stirred at room temperature for 30 minutes.

  • The pyrazine (1.0 equiv) and the alkyne (1.2 equiv) are added sequentially.

  • The reaction mixture is cooled to the desired temperature (e.g., 0 °C).

  • The chloroformate (1.2 equiv) is added dropwise over 5 minutes.

  • The reaction is stirred at the same temperature until complete consumption of the starting material is observed by TLC or LC-MS analysis.

  • The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired dihydropyrazine.

Data Presentation: Scope of the Copper-Catalyzed Pyrazine Dearomatization [1]

EntryAlkyne Substituent (R)Yield (%)ee (%)
1Phenyl9599
24-Methoxyphenyl9298
34-Chlorophenyl9099
42-Thienyl8897
5Cyclohexyl8596

Application Note 2: Synthesis of Chiral Pyrazine-Based Ligands

Principle and Significance:

The development of new chiral ligands is a cornerstone of asymmetric catalysis. Pyrazine-containing ligands are attractive due to the presence of multiple nitrogen atoms that can coordinate to metal centers. Introducing chirality into these ligands allows for the creation of asymmetric catalysts for a variety of transformations. One effective strategy for synthesizing chiral pyrazine-based ligands is to annelate terpene fragments onto a pyrazine core, creating a rigid and well-defined chiral environment.[2]

Ligand Synthesis Workflow Start Chiral Terpene Precursor Condensation Condensation Reaction Start->Condensation Pyrazine_Core Pyrazine Synthon Pyrazine_Core->Condensation Chiral_Ligand Chiral Pyrazine-Based Ligand Condensation->Chiral_Ligand

Sources

Technical Notes & Optimization

Troubleshooting

improving quantum yield of 3-nitro-5,6-diphenyl-1H-pyrazin-2-one

Welcome to the technical support resource for 3-nitro-5,6-diphenyl-1H-pyrazin-2-one. This guide is designed for researchers, scientists, and drug development professionals who are working with this pyrazinone derivative...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 3-nitro-5,6-diphenyl-1H-pyrazin-2-one. This guide is designed for researchers, scientists, and drug development professionals who are working with this pyrazinone derivative and seeking to optimize its luminescent properties. Here, we will address common challenges, provide detailed troubleshooting protocols, and answer frequently asked questions to help you improve the fluorescence quantum yield (Φf) of your compound.

Frequently Asked Questions (FAQs)

Q1: What is 3-nitro-5,6-diphenyl-1H-pyrazin-2-one and what are its expected photophysical properties?

3-nitro-5,6-diphenyl-1H-pyrazin-2-one is a heterocyclic compound belonging to the pyrazinone class. Its structure features a pyrazinone core, two phenyl rings, and a nitro group. This "push-pull" architecture, with the electron-donating diphenyl-pyrazinone scaffold and the strongly electron-withdrawing nitro group, suggests the potential for Intramolecular Charge Transfer (ICT) upon photoexcitation.[1][2] Molecules with strong ICT character are often highly sensitive to their environment, meaning their fluorescence properties, including quantum yield, can be dramatically influenced by factors like solvent polarity.[3][4][5]

Q2: I'm observing very low or no fluorescence from my sample. What are the primary reasons for a low quantum yield in this specific molecule?

A low quantum yield (Φf) indicates that the absorbed photons are primarily lost through non-radiative decay pathways rather than being emitted as fluorescence.[6] For a molecule like 3-nitro-5,6-diphenyl-1H-pyrazin-2-one, several factors are likely contributors:

  • Solvent-Mediated Deactivation: The ICT excited state is highly polar. In polar solvents, particularly protic ones like water or ethanol, strong dipole-dipole interactions and hydrogen bonding can stabilize the excited state, promoting non-radiative decay pathways and quenching fluorescence.[7][8][9]

  • Intramolecular Rotations and Vibrations: The phenyl rings can rotate freely. This rotation in the excited state provides a pathway for non-radiative relaxation, dissipating energy as heat instead of light.[10]

  • Fluorescence Quenching: External agents, most commonly dissolved molecular oxygen, can quench the excited state through collisions.[11]

  • Aggregation-Caused Quenching (ACQ): At higher concentrations, the planar structure of the molecule can lead to the formation of non-emissive aggregates (π-π stacking), which significantly reduces the overall quantum yield.[11][12]

  • Suboptimal pH: The N-H proton on the pyrazinone ring is ionizable. Deprotonation or protonation can drastically alter the electronic structure of the molecule, potentially creating a non-emissive species.[13]

Troubleshooting Guide: Low Quantum Yield

This section provides a systematic approach to diagnosing and resolving issues related to poor fluorescence performance.

Issue 1: My quantum yield is near zero in my current solvent.

This is the most common issue, often arising from an incompatible solvent environment that favors non-radiative decay.

Causality: The highly polar nitro group and the extensive π-system create a molecule with a large dipole moment in the excited state (ICT state). Polar solvents can over-stabilize this state, leading to rapid de-excitation without photon emission.[7][8]

Troubleshooting Workflow:

G start Low Quantum Yield Observed step1 Verify Measurement Protocol (See Protocol 1) start->step1 step2 Perform Solvent Screen (See Protocol 2) step1->step2 Protocol is correct step3 Investigate Concentration Effects (ACQ) step2->step3 If still low result1 Optimal Solvent Identified step2->result1 step4 Check for Quenchers (e.g., Degas Solvent) step3->step4 If still low result2 Optimal Concentration Identified step3->result2 step5 Investigate pH Effects (See Protocol 3) step4->step5 If still low result3 Quenching Minimized step4->result3 result4 Optimal pH Identified step5->result4 end Quantum Yield Improved result1->end result2->end result3->end result4->end

Caption: A logical workflow for troubleshooting low quantum yield.

Solution:

  • Verify Measurement Accuracy: Before troubleshooting the sample, ensure your measurement technique is sound. Use Protocol 1 to confirm your instrument settings and calculation method with a known standard.[6][14][15]

  • Perform a Solvent Screen: The most critical step is to find a suitable solvent environment. Use Protocol 2 to test the quantum yield in a range of solvents with varying polarities and viscosities. It is hypothesized that non-polar, aprotic solvents (e.g., toluene, dioxane) or viscous solvents that restrict molecular motion will yield better results.

SolventPolarity Index (Reichardt)Refractive Index (η) at 20°CViscosity (cP) at 20°CExpected Effect on Φf
Water1.0001.3331.002Very Low (H-bonding, high polarity)
Ethanol0.6541.3611.200Low to Moderate
Acetonitrile0.4601.3440.369Moderate
Dichloromethane0.3091.4240.440Moderate to High
Toluene0.0991.4960.590High (Low polarity)
Cyclohexane0.0061.4260.980High (Very low polarity)
Glycerol0.8121.4741412Potentially High (High viscosity restricts rotation)
Issue 2: The fluorescence intensity decreases as I increase the concentration.

This strongly suggests Aggregation-Caused Quenching (ACQ).

Causality: In solution, individual molecules fluoresce efficiently. As concentration increases, the planar pyrazinone molecules can stack on top of each other (π-π stacking). These aggregates, or "excimers," provide a new, efficient non-radiative decay pathway, thus "quenching" the fluorescence of the solution.[11]

Solution:

  • Work at Low Concentrations: Ensure that for all measurements, the absorbance of the sample at the excitation wavelength is below 0.1 in a 10 mm cuvette.[6][15] This minimizes both ACQ and inner filter effects, which can also lead to artificially low quantum yield readings.

  • Introduce Bulky Groups: For chemists considering structural modification, adding bulky groups to the phenyl rings can introduce steric hindrance that prevents the molecules from stacking, thereby mitigating ACQ.[12]

Issue 3: My fluorescence signal is unstable and decays over time under illumination.

This is likely photobleaching, the irreversible photochemical destruction of the fluorophore.

Causality: The high-energy excitation light can induce chemical reactions in the excited state molecule, often involving reaction with trace oxygen or solvent molecules, leading to a non-fluorescent product.[13]

Solution:

  • Reduce Excitation Intensity: Use the lowest possible excitation light intensity and shortest exposure times necessary for your measurement. Use neutral density filters if available.[13]

  • Degas Solvents: Remove dissolved oxygen, a primary culprit in photobleaching, by bubbling an inert gas (nitrogen or argon) through your solvent and sample for 15-20 minutes before measurement. This also eliminates oxygen's quenching effect.[12]

  • Use Antifade Reagents: For microscopy applications, consider adding commercially available antifade reagents to your sample medium.[13]

Key Experimental Protocols

Protocol 1: Relative Fluorescence Quantum Yield (Φf) Measurement

This protocol determines the Φf of your sample by comparing it to a standard with a known quantum yield.[6][12][15]

Principle: The ratio of the integrated fluorescence intensity to the fraction of light absorbed is proportional to the quantum yield. By comparing this value for an unknown sample to that of a known standard under identical conditions, the unknown quantum yield can be calculated.

G cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis A1 Prepare stock solutions of Sample & Standard A2 Create dilution series (Abs < 0.1) A1->A2 B1 Measure Absorbance at Excitation λ A2->B1 B2 Measure Corrected Emission Spectra B1->B2 C1 Integrate area under emission curve B2->C1 C2 Plot Integrated Intensity vs. Absorbance C1->C2 C3 Calculate Gradients (Slopes) C2->C3 C4 Calculate Φf using comparative equation C3->C4

Caption: Workflow for Relative Quantum Yield Measurement.

Methodology:

  • Select a Standard: Choose a quantum yield standard that absorbs and emits in a similar wavelength range to your sample. For a pyrazinone derivative, Quinine Sulfate in 0.1 M H₂SO₄ (Φf ≈ 0.54) or Anthracene in ethanol (Φf ≈ 0.27) are common choices.

  • Prepare Solutions: Prepare a stock solution of your pyrazinone compound and the standard in the same spectroscopic-grade solvent. Create a series of 5-6 dilutions for both, ensuring the peak absorbance at the chosen excitation wavelength ranges from approximately 0.02 to 0.1. Also prepare a solvent-only blank.

  • Measure Absorbance: Using a UV-Vis spectrophotometer, record the absorbance of each solution at the excitation wavelength.

  • Measure Fluorescence: Using a spectrofluorometer with identical settings (e.g., excitation/emission slit widths) for all samples, record the corrected emission spectrum for each solution.

  • Data Analysis:

    • Integrate the area under each fluorescence emission curve.

    • For both the sample and the standard, create a plot of integrated fluorescence intensity (Y-axis) versus absorbance (X-axis).

    • Determine the gradient (slope) of the best-fit line for both plots (Grad_sample and Grad_std).

    • Calculate the quantum yield using the following equation:[6][12] Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²) Where:

      • Φ is the quantum yield.

      • Grad is the gradient from the plot.

      • η is the refractive index of the solvent (this term cancels out if the same solvent is used for sample and standard).

Protocol 2: Systematic Solvent Screening

Objective: To assess the impact of solvent environment on the quantum yield.

Methodology:

  • Select a range of at least 5-7 spectroscopic-grade solvents with varying properties (see table above).

  • Prepare a dilute stock solution of your pyrazinone compound in a volatile solvent like dichloromethane.

  • For each test solvent, prepare a sample by evaporating a known aliquot of the stock solution under a stream of nitrogen and then re-dissolving it in the test solvent. Adjust the final concentration to ensure the absorbance is < 0.1.

  • Measure the quantum yield in each solvent using the relative method described in Protocol 1 .

  • Plot the measured quantum yield (Φf) against the solvent polarity index to visualize the trend.

Protocol 3: Investigating pH Effects

Objective: To determine the effect of pH on fluorescence intensity.

Methodology:

  • Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a wide pH range (e.g., pH 3 to pH 10).

  • Prepare a concentrated stock solution of the pyrazinone in a water-miscible co-solvent like DMSO or ethanol.

  • Create a sample for each pH point by adding a small, identical aliquot of the stock solution to each buffer. Ensure the final concentration of the organic co-solvent is low (<1%) to minimize its effect.

  • Measure the fluorescence intensity at the emission maximum for each sample under identical instrument settings.

  • Plot the fluorescence intensity versus pH to identify any pH-dependent transitions.

Advanced Strategies: Structural Modification

If environmental optimization is insufficient, chemical modification of the core structure may be necessary. This is a complex task requiring synthetic chemistry expertise.

Guiding Principles:

  • Increase Rigidity: The key to higher quantum yield is often to restrict non-radiative decay pathways.[10] Introducing chemical bonds that lock the phenyl rings into a more planar and rigid conformation can significantly enhance fluorescence. Fusing the pyrazinone ring with other aromatic systems is a common strategy.[12]

  • Tune ICT Character: The balance between the electron-donating and electron-withdrawing groups is critical. Replacing the nitro group (-NO₂) with a less strongly deactivating group (e.g., a cyano group, -CN) or adding electron-donating groups (e.g., methoxy, -OCH₃) to the phenyl rings can modulate the ICT character and potentially open a more efficient radiative decay channel.[12][16]

G struct 3-nitro-5,6-diphenyl-1H-pyrazin-2-one Nitro Group (-NO2) Diphenyl Groups (-Ph) Pyrazinone Core mod1 Modify Electron-Withdrawing Group (EWG) - Replace -NO2 with -CN, -CF3 - Goal: Tune ICT energy levels struct:f1->mod1 mod2 Add Electron-Donating Groups (EDG) - Add -OCH3, -N(CH3)2 to phenyl rings - Goal: Enhance push-pull character struct:f2->mod2 mod3 Increase Structural Rigidity - Bridge phenyl rings - Fuse aromatic rings to core - Goal: Block non-radiative decay from rotation struct:f3->mod3

Caption: Potential sites and strategies for structural modification.

References

  • Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. [Link]

  • Flörke, S., et al. (2019). The origin of the solvent dependence of fluorescence quantum yields in dipolar merocyanine dyes. Physical Chemistry Chemical Physics. [Link]

  • HORIBA Scientific. (n.d.). A Guide to Recording Fluorescence Quantum Yields. [Link]

  • El-Daly, S. A., et al. (2020). Photophysical properties and fluorosolvatochromism of D–π–A thiophene based derivatives. RSC Advances. [Link]

  • Averkov, A. I., et al. (2022). Solvent-Dependent Fluorescence Properties of CH2-bis(BODIPY)s. International Journal of Molecular Sciences. [Link]

  • Davidson, M.W. (2015). Solvent Effects on Fluorescence Emission. Molecular Expressions. [Link]

  • Evident Scientific. (n.d.). Solvent Effects on Fluorescence Emission. [Link]

  • Chen, Y.-C., et al. (2019). Quantum Yield Enhancement in Graphene Quantum Dots via Esterification with Benzyl Alcohol. Scientific Reports. [Link]

  • Mughal, E. U., & Ayub, K. (2023). Push–pull heterocycles and beyond: recent developments in absorption, emission, and ICT properties. RSC Advances. [Link]

  • Zhang, Y., et al. (2023). Recent Advances in N-Heterocyclic Small Molecules for Synthesis and Application in Direct Fluorescence Cell Imaging. Molecules. [Link]

  • Allain, C., et al. (2020). Synthesis, photophysical and nonlinear optical properties of[7][14][15] oxadiazolo[3,4-b]pyrazine-based D-π-A chromophores. Dyes and Pigments. [Link]

  • Allain, C., et al. (2010). Synthesis and Photophysical Properties of a Series of Pyrazine-Based Push-Pull Chromophores. European Journal of Organic Chemistry. [Link]

  • Vo, D-V., et al. (2019). Synthesis and Photophysical Properties of a Series of Pyrazine-Based Push–Pull Chromophores. ResearchGate. [Link]

Sources

Optimization

purification methods for 3-nitro-5,6-diphenyl-1H-pyrazin-2-one recrystallization

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 3-nitro-5,6-diphenyl-1H-pyrazin-2-one. This guide provides...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 3-nitro-5,6-diphenyl-1H-pyrazin-2-one. This guide provides in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to address the specific challenges associated with the recrystallization of this complex heterocyclic compound.

The purification of 3-nitro-5,6-diphenyl-1H-pyrazin-2-one is a critical step to ensure the integrity of downstream applications, from biological screening to further chemical modifications. Recrystallization remains a powerful and widely adopted technique for achieving high purity of solid organic compounds.[1] The underlying principle of this method hinges on the differential solubility of the target compound and its impurities in a selected solvent at varying temperatures.[1] By dissolving the crude material in a minimal amount of hot solvent to create a saturated solution, followed by controlled cooling, the desired compound selectively crystallizes, leaving impurities behind in the mother liquor.[1]

This guide is designed to provide both foundational knowledge and practical solutions to common issues encountered during the recrystallization of this and similar nitroaromatic heterocyclic systems.

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a solvent for the recrystallization of 3-nitro-5,6-diphenyl-1H-pyrazin-2-one?

A1: An ideal recrystallization solvent should exhibit a steep solubility curve for the compound. This means it should dissolve the compound sparingly or not at all at room temperature but show high solubility at its boiling point.[1] This significant difference in solubility with temperature is crucial for maximizing the recovery of the purified product. Additionally, the solvent should either be an excellent solvent for impurities even at low temperatures or a very poor solvent for them, allowing for their removal by filtration. It is also imperative that the solvent is chemically inert and does not react with the 3-nitro-5,6-diphenyl-1H-pyrazin-2-one.[1]

Q2: Based on the structure of 3-nitro-5,6-diphenyl-1H-pyrazin-2-one, what solvents should I consider as a starting point?

A2: The structure of 3-nitro-5,6-diphenyl-1H-pyrazin-2-one, which contains polar nitro and amide functionalities along with nonpolar diphenyl groups, suggests that polar protic or aprotic solvents are likely candidates. For similar nitro-substituted heterocyclic compounds, alcohols such as ethanol and methanol have been successfully used for recrystallization.[1][2] Therefore, ethanol or methanol would be a logical starting point for solubility testing. A mixed solvent system, such as ethanol-water, may also be effective if the compound is too soluble in pure ethanol at room temperature.[3]

Q3: When is it appropriate to use a mixed solvent system for recrystallization?

A3: A mixed solvent system is employed when no single solvent meets all the ideal criteria for recrystallization. This is often the case when the compound is highly soluble in one solvent and poorly soluble in another at all temperatures. The typical procedure involves dissolving the crude product in a minimum amount of the "good" solvent (in which it is highly soluble) at an elevated temperature. The "bad" solvent (in which it is sparingly soluble) is then added dropwise until the solution becomes cloudy, indicating the point of saturation. A few more drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Q4: My compound is not crystallizing even after the solution has cooled. What steps can I take to induce crystallization?

A4: Failure to crystallize upon cooling is a common issue, often due to either using an excessive amount of solvent, resulting in a solution that is not supersaturated, or the formation of a stable supersaturated solution.[3] To induce crystallization, you can try the following techniques:

  • Scratching: Gently scratch the inside of the flask at the air-liquid interface with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[3]

  • Seeding: If you have a small crystal of the pure compound, add it to the supersaturated solution. This "seed" crystal will act as a template for further crystallization.

  • Concentration: If too much solvent was used, you can gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Reduced Temperature: Cooling the solution in an ice bath can further decrease the solubility of your compound and promote crystallization. However, rapid cooling can sometimes lead to the formation of smaller, less pure crystals.

Q5: What is "oiling out," and how can I prevent it?

A5: "Oiling out" occurs when the solute separates from the solution as a liquid (an oil) rather than a solid crystalline material.[4] This is more likely to happen when the melting point of the compound is lower than the boiling point of the solvent, or when there is a high concentration of impurities. To prevent or remedy this, you can:

  • Reheat the solution to dissolve the oil.

  • Add a small amount of additional solvent to lower the saturation point.

  • Allow the solution to cool more slowly to favor the formation of crystals over an oil.[4]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No crystals form upon cooling. - Too much solvent was used. - The solution is supersaturated.- Evaporate some of the solvent and allow the solution to cool again. - Induce crystallization by scratching the flask with a glass rod or adding a seed crystal.[3]
The compound "oils out" instead of crystallizing. - The melting point of the compound is lower than the boiling point of the solvent. - The solution is cooling too rapidly. - High concentration of impurities.- Reheat the solution to dissolve the oil and add a small amount of additional solvent. - Allow the solution to cool more slowly. - Consider a preliminary purification step like column chromatography if the crude material is highly impure.
Low recovery of the purified compound. - Too much solvent was used. - Premature crystallization during hot filtration. - The compound has significant solubility in the cold solvent. - Washing the crystals with solvent that is not ice-cold.- Use the minimum amount of hot solvent necessary for dissolution. - Use a pre-heated funnel and flask for hot filtration. - Ensure the solution is thoroughly cooled in an ice bath before filtration. - Wash the collected crystals with a minimal amount of ice-cold solvent.[3]
The recrystallized product is not pure. - The solution cooled too quickly, trapping impurities. - The chosen solvent did not effectively separate the compound from the impurities.- Allow the solution to cool slowly and undisturbed. - Re-evaluate the solvent choice through systematic solubility testing. A different single solvent or a mixed solvent system may be required.
Colored impurities remain after recrystallization. - The colored impurities have similar solubility to the target compound.- Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly as it can also adsorb some of the desired product.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of 3-nitro-5,6-diphenyl-1H-pyrazin-2-one

This protocol provides a general procedure for recrystallization using a single solvent, such as ethanol or methanol. The optimal solvent should be determined through preliminary solubility tests.

Materials:

  • Crude 3-nitro-5,6-diphenyl-1H-pyrazin-2-one

  • Recrystallization solvent (e.g., ethanol, methanol)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Watch glass

  • Ice bath

Procedure:

  • Dissolution: Place the crude 3-nitro-5,6-diphenyl-1H-pyrazin-2-one in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent to create a slurry.[1]

  • Heating: Gently heat the mixture on a hot plate with stirring. Add the solvent in small portions to the boiling mixture until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent required to ensure a good yield.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This involves pouring the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask. This step should be performed quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source and cover it with a watch glass to prevent solvent evaporation and contamination. Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[1]

  • Cooling: Once the solution has reached room temperature and crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals on the filter paper by drawing air through the funnel. For complete drying, transfer the crystals to a watch glass and place them in a desiccator or a vacuum oven at a low temperature.

Data Summary Table

The following table provides a starting point for solvent selection for the recrystallization of 3-nitro-5,6-diphenyl-1H-pyrazin-2-one, based on the properties of solvents commonly used for similar nitroaromatic heterocyclic compounds.

Solvent Boiling Point (°C) Polarity Comments
Ethanol 78Polar ProticA good starting point for solubility tests. Often used for recrystallizing nitroaromatic compounds.[1][2]
Methanol 65Polar ProticAnother good initial choice, similar to ethanol but with a lower boiling point.[1]
Ethyl Acetate 77Moderately PolarMay be a suitable alternative if solubility in alcohols is too high at room temperature.
Acetone 56Polar AproticA more volatile option, which can be advantageous for drying but may require more careful handling during hot filtration.
Ethanol/Water VariesPolar ProticA mixed solvent system that can be fine-tuned to achieve the ideal solubility profile.[3]
Toluene 111NonpolarLess likely to be a good solvent due to the polar nature of the target molecule, but could be useful as the "bad" solvent in a mixed system.

Visual Workflow and Troubleshooting

Recrystallization_Workflow start Start: Crude Product solubility_test 1. Perform Solubility Tests start->solubility_test select_solvent 2. Select Optimal Solvent(s) solubility_test->select_solvent dissolve 3. Dissolve in Minimum Hot Solvent select_solvent->dissolve hot_filter 4. Hot Gravity Filtration (if needed) dissolve->hot_filter cool_slowly 5. Cool Slowly to Room Temperature hot_filter->cool_slowly no_crystals No Crystals Form? cool_slowly->no_crystals induce_crystallization Troubleshoot: Induce Crystallization cool_in_ice 6. Cool in Ice Bath induce_crystallization->cool_in_ice check_oiling_out Troubleshoot: 'Oiling Out'? reheat_add_solvent Reheat & Add More Solvent check_oiling_out->reheat_add_solvent Yes check_oiling_out->cool_in_ice No reheat_add_solvent->cool_slowly vacuum_filter 7. Vacuum Filtration cool_in_ice->vacuum_filter wash 8. Wash with Ice-Cold Solvent vacuum_filter->wash dry 9. Dry Crystals wash->dry end End: Pure Product dry->end no_crystals->induce_crystallization Yes no_crystals->check_oiling_out No

Caption: Recrystallization workflow and troubleshooting decision tree.

References

  • Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph). (2015). International Journal of Current Microbiology and Applied Sciences, 4(2), 670-678.
  • 6-Methyl-3-(3-nitrophenyl)pyrazin-2(1H)-one. ChemScene.
  • Wang, L., Wang, J., Xu, S., Wu, J., & Tang, Q. (2017). Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H- pyridin-2-one. IOP Conference Series: Earth and Environmental Science, 100, 012133.
  • Mendoza, A. (1992). US Patent 5,187,294A: Regioselective nitration of diphenyl compounds.
  • Purification of 3-Methyl-6-nitroquinoxalin-2(1H)
  • Kincses, A., et al. (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. The Journal of Organic Chemistry.
  • Method for purifying 3,3'-dinitrodiphenyl sulfone. (1994). Japanese Patent JPH0625103B2.
  • Method for purifying pyrazoles. (2011). World Intellectual Property Organization Patent WO2011076194A1.
  • 1H-Pyrazole, 3,5-diphenyl-. PubChem.
  • Wang, L., et al. (2017). Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H - pyridin-2-one.
  • Process for the formation and purification of aromatic sulfones. (1968). US Patent 3,383,421A.
  • Kincses, A., et al. (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides.
  • Recrystallization - Part 2. University of Massachusetts.
  • On Reuben G. Jones synthesis of 2-hydroxypyrazines. (2022). Beilstein Journals.
  • 5-(3',4'-dimethoxy-6'-nitrophenyl)-2-pyrazoline and its antibacterial activity. (2017). Universitas Islam Indonesia.
  • Recrystallization - Single Solvent. University of California, Los Angeles.
  • Structure and synthesis of 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine.
  • Crystal structures and Hirshfeld surface analyses of two new tetrakis-substituted pyrazines and a degredation product. (2020).
  • Modeling of the Aqueous Solubility of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a] pyrazine-3-carboxamide: From Microniz
  • Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. PMC.
  • Design and Synthesis of Novel 1,3,5-Triphenyl Pyrazolines as Potential Anti-inflammatory Agents Through Allosteric Inhibition of. The Royal Society of Chemistry.

Sources

Troubleshooting

Technical Support Center: Optimizing 3-Nitro-5,6-diphenyl-1H-pyrazin-2-one Synthesis

Welcome to the Technical Support Center. This guide is designed for drug development professionals and synthetic chemists looking to optimize the yield, purity, and scalability of 3-nitro-5,6-diphenyl-1H-pyrazin-2-one.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for drug development professionals and synthetic chemists looking to optimize the yield, purity, and scalability of 3-nitro-5,6-diphenyl-1H-pyrazin-2-one. This compound is a critical pyrazinone scaffold, frequently utilized as an intermediate in medicinal chemistry, including the .

Below, you will find self-validating protocols, quantitative optimization data, and a dedicated troubleshooting FAQ to resolve common experimental bottlenecks.

Mechanistic Workflow & Causality

The synthesis relies on a two-phase approach: a base-promoted condensation of acyclic precursors followed by an electrophilic aromatic substitution. Understanding the mechanistic boundaries of each phase is critical to preventing side reactions such as benzilic acid rearrangement or oxidative ring cleavage.

SynthesisLogic Benzil Benzil + Glycinamide HCl Condensation Base-Promoted Condensation (NaOH, MeOH, 65°C) Benzil->Condensation Intermediate 5,6-diphenylpyrazin-2(1H)-one (Yield: 80-85%) Condensation->Intermediate Cyclization Sub1 Side Reaction: Benzilic Acid Rearrangement Condensation->Sub1 Excess Base Nitration Electrophilic Nitration (HNO3, H2SO4, 0-5°C) Intermediate->Nitration C3-Activation Product 3-nitro-5,6-diphenyl- 1H-pyrazin-2-one Nitration->Product Substitution Sub2 Side Reaction: Oxidative Ring Cleavage Nitration->Sub2 T > 10°C

Workflow and logical causality for the synthesis of 3-nitro-5,6-diphenyl-1H-pyrazin-2-one.

Self-Validating Experimental Protocols

Phase 1: Base-Promoted Condensation to 5,6-diphenylpyrazin-2(1H)-one

This step involves the, specifically utilizing benzil and glycinamide.

Step-by-Step Methodology:

  • Reagent Charging: Suspend benzil (1.0 eq) and glycinamide hydrochloride (1.2 eq) in methanol (10 volumes) in a round-bottom flask equipped with a magnetic stirrer.

  • Controlled Neutralization: Cool the suspension to 0°C using an ice bath. Add aqueous NaOH (2.5 eq, 10 M solution) dropwise over 30 minutes.

    • Causality: Glycinamide hydrochloride must be neutralized to free the nucleophilic amine. The dropwise addition at 0°C prevents localized exothermic spikes that would otherwise trigger the base-catalyzed rearrangement of benzil into benzilic acid.

  • Cyclization: Heat the reaction mixture to reflux (65°C) for 4 hours to drive the double Schiff base formation and subsequent dehydration.

  • Isolation: Cool to room temperature and adjust the pH to 6-7 using 1M HCl. Filter the resulting precipitate, wash with cold water, and dry under vacuum.

  • Self-Validation Check: Spot the crude product on a TLC plate (Eluent: Hexane/EtOAc 7:3). The complete disappearance of the bright yellow benzil spot (Rf ~0.6) and the appearance of a strong UV-active spot (Rf ~0.2) confirms successful cyclization.

Phase 2: Electrophilic Nitration

The intermediate is functionalized by using a mixed acid system to achieve the final product.

Step-by-Step Methodology:

  • Substrate Activation: Dissolve 5,6-diphenylpyrazin-2(1H)-one (1.0 eq) in concentrated sulfuric acid (5 volumes) at 0°C.

    • Causality: Sulfuric acid acts as both a solvent and a protonating agent, activating the pyrazinone ring while simultaneously catalyzing the generation of the highly reactive nitronium ion (NO2+) from nitric acid.

  • Nitration: Prepare a cold mixture of concentrated HNO3 (1.1 eq) and concentrated H2SO4 (1 volume). Add this dropwise to the reaction flask, strictly maintaining the internal temperature between 0-5°C.

  • Reaction: Stir the mixture at 0-5°C for exactly 2 hours.

  • Quenching & Isolation: Pour the mixture over a large excess of crushed ice with vigorous stirring. Filter the precipitated yellow solid, wash with copious amounts of water until the filtrate is pH neutral, and recrystallize from ethanol.

  • Self-Validation Check: Analyze the purified solid via LC-MS. The target mass [M+H]+ should be 294.08 m/z. The absence of a 249.09 m/z peak confirms complete conversion, while the absence of a 339.07 m/z peak confirms no over-nitration has occurred.

Quantitative Optimization Data

The following table summarizes the optimization parameters, mapping the causality of specific conditions to their impact on the final yield.

Reaction PhaseOptimization ParameterCondition ACondition BCondition COptimal Choice & Mechanistic Rationale
Condensation Base Equivalents1.0 eq (45% yield)2.5 eq (85% yield)4.0 eq (60% yield)2.5 eq : Provides sufficient basicity to free glycinamide and catalyze cyclization without promoting the benzilic acid rearrangement byproduct.
Condensation Solvent SelectionTHF (40% yield)EtOH (70% yield)MeOH (85% yield)MeOH : Offers the optimal solubility profile for acyclic intermediates and facilitates rapid precipitation of the product upon neutralization.
Nitration Temperature Control-10°C (60% yield)0-5°C (90% yield)25°C (45% yield)0-5°C : Balances the kinetics of electrophilic substitution while strictly preventing oxidative cleavage of the electron-rich pyrazinone ring.
Nitration Nitrating AgentHNO3 / AcOH (50%)HNO3 / H2SO4 (90%)Fuming HNO3 (75%)HNO3 / H2SO4 : Generates a precise concentration of nitronium ions for selective C3 substitution without over-nitrating the adjacent phenyl rings.

Troubleshooting Guide & FAQs

Q: Why am I seeing a significant amount of benzilic acid byproduct during the condensation step? A: Benzilic acid rearrangement occurs when the alpha-diketone (benzil) is exposed to strong bases at elevated temperatures before the amine condensation can occur. If you observe this byproduct, your base addition was likely too rapid or the local concentration of NaOH was too high. Ensure you are using exactly 2.5 equivalents of NaOH and adding it dropwise at 0°C before applying any heat.

Q: My nitration step is yielding a mixture of mono- and di-nitrated products. How can I improve regioselectivity? A: The C3 position of the pyrazinone ring is highly activated, but the pendant phenyl rings can also undergo substitution if the conditions are too harsh. Over-nitration typically occurs if the internal temperature exceeds 5°C or if a large excess of nitric acid is used. Strictly control the temperature using a salt-ice bath and limit the HNO3 to a maximum of 1.1 equivalents.

Q: The final 3-nitro-5,6-diphenyl-1H-pyrazin-2-one product is crashing out as an oil instead of a solid powder. How do I induce crystallization? A: An oily product usually indicates the presence of trapped acidic impurities or unreacted starting material acting as a plasticizer. Ensure the reaction quench is performed over a large excess of crushed ice with vigorous stirring. If an oil still forms, decant the aqueous layer, triturate the residue with cold ethanol, and physically scratch the inside of the glass flask to provide nucleation sites for crystallization.

Q: Can I use an organic base like DIPEA instead of NaOH for the condensation? A: No. While organic bases like DIPEA or Triethylamine (TEA) are sufficient to free the glycinamide from its hydrochloride salt, they are generally not strong enough to efficiently drive the subsequent cyclization and dehydration steps. Alkali metal hydroxides (NaOH or KOH) are required to achieve high yields, provided their strong nucleophilicity is managed via strict temperature control during addition.

References

  • Synthetic Approaches to the New Drugs Approved During 2015. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. National Institutes of Health (NIH) / PMC. Available at:[Link]

Optimization

troubleshooting side products in pyrazinone nitration reactions

Welcome to the Pyrazinone Nitration Technical Support Center . Nitration of pyrazinones (pyrazin-2-ones) is a notoriously challenging transformation in medicinal chemistry and drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrazinone Nitration Technical Support Center .

Nitration of pyrazinones (pyrazin-2-ones) is a notoriously challenging transformation in medicinal chemistry and drug development. Because the pyrazine core is inherently electron-deficient due to its two electronegative nitrogen atoms, forcing electrophilic aromatic substitution (SEAr) often requires harsh conditions. This delicate balance frequently tips toward unwanted side reactions, including oxidative ring cleavage, over-nitration, and poor regioselectivity.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you isolate your target mononitrated pyrazinone with high purity and yield.

Diagnostic Decision Tree

Before adjusting your protocol, use the diagnostic workflow below to identify the primary failure mode in your crude reaction mixture based on LC-MS or NMR data.

Troubleshooting Start LC-MS / NMR Analysis of Crude Mixture Q1 Multiple peaks with +45 m/z mass shifts? Start->Q1 OverNitration Issue: Over-nitration (Dinitro species) Q1->OverNitration Yes Q2 Target mass missing, low mass fragments? Q1->Q2 No Sol1 Action: Reduce NO2+ eq. Control temp to 0-50°C OverNitration->Sol1 Oxidation Issue: Oxidative Ring Cleavage Q2->Oxidation Yes Q3 Isomeric peaks with identical mass? Q2->Q3 No Sol2 Action: Switch to KNO3/H2SO4 or N-nitropyrazole Oxidation->Sol2 Regio Issue: Poor Regioselectivity Q3->Regio Yes Sol3 Action: Optimize directing groups / solvent Regio->Sol3

Caption: Diagnostic workflow for identifying pyrazinone nitration side products.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why is my pyrazinone undergoing oxidative ring cleavage instead of nitration? The Causality: Pyrazinones are electron-poor. Traditional "mixed acid" systems (fuming HNO3 / H2SO4) are not only sources of the nitronium ion ([NO2]+) but also violently strong oxidants. If the activation energy required for the SEAr pathway is too high (due to a lack of strong electron-donating groups), the oxidation pathway—involving single-electron transfer from the pyrazine ring to the oxidant—has a lower kinetic barrier. This results in N-oxide formation or complete destruction (cleavage) of the heterocyclic ring. The Solution: You must decouple nitration from oxidation. Switch to a milder, controlled nitronium source. The KNO3 / H2SO4 system generates [NO2]+ steadily in situ without the harsh oxidative background of fuming nitric acid[1]. For highly sensitive substrates, utilizing modern organic nitrating reagents like 5-methyl-1,3-dinitro-1H-pyrazole allows for controllable mononitration under mild heating without any oxidative degradation[2].

Q2: My reaction yields a high percentage of dinitro side products. How can I restrict it to mononitration? The Causality: Over-nitration occurs when the local concentration of [NO2]+ is too high, or when the mononitrated product remains sufficiently nucleophilic to undergo a second substitution. If the reaction temperature is not strictly controlled, the thermal energy overcomes the deactivating effect of the first nitro group. The Solution: Strict stoichiometric and thermodynamic control is required. Limit your nitrating agent to a maximum of 1.5 to 2.0 equivalents. More importantly, utilize a two-stage temperature protocol: initiate the reaction at 0 °C to control the exothermic generation of the nitronium ion, then gently heat to exactly 50 °C to provide just enough energy for mononitration, followed by an immediate quench[1].

Q3: I am seeing a mixture of regioisomers (e.g., C5 vs. C6 nitration). How do I control regioselectivity? The Causality: The incoming nitronium ion will attack the position with the highest electron density (HOMO). In pyrazinones, this is governed by the resonance-directing effects of existing substituents. For example, a hydroxyl (-OH) or amino (-NH2) group acts as a strong ortho/para director. The Solution: Map the steric and electronic environment of your starting material. In the case of 3-hydroxypyrazine-2-carboxamide, the SEAr reaction is cleanly directed to the C6 position. This is because C6 is para to the strongly electron-donating C3-hydroxyl group, and it avoids the steric hindrance present between the carboxamide and hydroxyl moieties[1].

Mechanistic Pathway: SEAr vs. Oxidative Degradation

Understanding the competing kinetic pathways is crucial for optimizing your reaction conditions.

Pathway Pyrazinone Pyrazin-2-one Substrate (Electron-Deficient) Wheland Wheland Intermediate (Sigma Complex) Pyrazinone->Wheland + NO2+ Cleavage Ring Cleavage / N-Oxide (Degradation Pathway) Pyrazinone->Cleavage Over-oxidation Nitronium Nitronium Ion [NO2+] Nitronium->Wheland Target Mononitrated Pyrazinone (Target SEAr Product) Wheland->Target - H+ Oxidant Excess Oxidant / Heat Oxidant->Cleavage

Caption: Competing pathways: Electrophilic aromatic substitution vs. oxidative degradation.

Quantitative Data: Condition Comparison

The table below summarizes how different nitration systems impact the yield and side-product profile of pyrazine derivatives.

Nitration SystemSubstrate ExampleTemp.Primary ProductMajor Side ProductTypical Yield
Fuming HNO3 / H2SO4 3-hydroxypyrazine-2-carboxamideRefluxMononitrated pyrazinoneOxidative ring cleavage< 30%
KNO3 / H2SO4 (1:2 eq) 3-hydroxypyrazine-2-carboxamide50 °C3-hydroxy-6-nitropyrazine-2-carboxamideTrace over-nitration77–80%[1]
5-methyl-1,3-dinitro-1H-pyrazole General Pyrazoles/N-Heterocycles80 °CMononitrated heterocycleNone (Highly controlled)> 85%[2]

Standardized Experimental Protocol: Controlled Mononitration

The following self-validating protocol details the optimized synthesis of 3-hydroxy-6-nitropyrazine-2-carboxamide[1]. Every step includes an internal validation checkpoint to ensure the reaction remains on the SEAr pathway.

Reagents Required:

  • 3-hydroxypyrazine-2-carboxamide (Substrate)

  • Potassium Nitrate (KNO3)

  • Concentrated Sulfuric Acid (H2SO4, 98%)

Step-by-Step Methodology:

  • Substrate Dissolution: Suspend 1.0 g (approx. 7.1 mmol) of 3-hydroxypyrazine-2-carboxamide in 12 mL of concentrated H2SO4 in a round-bottom flask.

    • Validation Checkpoint: Submerge the flask in an ice bath (0 °C) and stir until complete dissolution is achieved. A homogeneous mixture ensures uniform reaction kinetics and prevents localized hot spots.

  • Electrophile Generation: Slowly add KNO3 in small portions to achieve a strict 1:2 molar ratio (Substrate : KNO3).

    • Validation Checkpoint: Maintain the internal temperature at 0 °C during addition. This controls the in situ generation of [NO2]+ and prevents premature exothermic degradation.

  • SEAr Activation: Remove the ice bath and heat the reaction mixture to exactly 50 °C. Stir continuously for 2 to 4 hours.

    • Validation Checkpoint: 50 °C provides the precise activation energy required to push the Wheland intermediate forward without crossing the thermal threshold for oxidative ring cleavage. Monitor progression via LC-MS.

  • Reaction Quenching: Once the starting material is consumed, immediately pour the acidic mixture over 50 g of crushed ice (0 °C) under vigorous stirring.

    • Validation Checkpoint: The sudden drop in temperature and dilution instantly halts the reaction, freezing the kinetics. The target mononitrated product will precipitate out as a solid, while water-soluble oxidative byproducts and excess acid remain in the aqueous phase.

  • Isolation: Filter the precipitate using a Büchner funnel. Wash the filter cake thoroughly with ice-cold distilled water until the filtrate reaches a neutral pH. Dry the solid under a high vacuum to afford the pure product.

References

  • Setyowati, W. A. E., Ihsanawati, I., & Alni, A. (2023). Optimization of Nitration of 3-Hydroxypyrazine-2-Carboxamide to 3-Hydroxy-6-Nitropyrazine-2-Carboxamide. JKPK (Jurnal Kimia dan Pendidikan Kimia), 8(3), 384. URL:[Link]

  • Yang, T., Li, X., Deng, S., Qi, X., Cong, H., Cheng, H.-G., Shi, L., Zhou, Q., & Zhuang, L. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration─The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au, 2(9), 2152–2161. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Photobleaching of 3-Nitro-5,6-diphenyl-1H-pyrazin-2-one Probes

Welcome from the Senior Application Scientist Welcome to the advanced troubleshooting center. As researchers pushing the boundaries of hypoxia imaging and nitroreductase (NTR) tracking, you rely on the 3-nitro-5,6-diphen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome from the Senior Application Scientist Welcome to the advanced troubleshooting center. As researchers pushing the boundaries of hypoxia imaging and nitroreductase (NTR) tracking, you rely on the 3-nitro-5,6-diphenyl-1H-pyrazin-2-one scaffold. However, preserving the signal integrity of these dynamic probes during live-cell confocal microscopy requires a deep mechanistic understanding of both their activation chemistry and their photodegradation pathways. This guide bridges the gap between photophysics and practical benchwork, ensuring your protocols are robust, reproducible, and self-validating.

Mechanistic Overview: The "Why" Behind the Bleach

To stop photobleaching, we must first understand the probe's life cycle. The 3-nitro-5,6-diphenyl-1H-pyrazin-2-one probe is initially non-fluorescent. The electron-withdrawing 3-nitro group quenches the pyrazinone fluorophore via Photoinduced Electron Transfer (PET)[1][2]. Under hypoxic conditions, endogenous nitroreductase (NTR) uses NADH/NADPH to reduce the nitro group to an electron-donating amino group[3][4]. This breaks the PET effect, turning the fluorescence "ON"[1][4].

However, once the activated 3-amino-pyrazinone is excited by your laser, it can undergo intersystem crossing to a triplet state. This triplet state transfers energy to dissolved molecular oxygen, generating highly reactive singlet oxygen (


O

)[5][6]. This singlet oxygen subsequently attacks the electron-rich pyrazinone ring, leading to irreversible photo-oxidation—this is what you observe as photobleaching[5][7].

PhotobleachingPathway NitroProbe 3-Nitro-DPP Probe (PET Quenched) AminoProbe 3-Amino-DPP (Fluorescent) NitroProbe->AminoProbe Reduction Enzyme Nitroreductase (Hypoxia) Enzyme->NitroProbe Catalyzes ExcitedProbe 3-Amino-DPP* (Excited State) AminoProbe->ExcitedProbe Excitation ExcitedProbe->AminoProbe Emission ROS Singlet Oxygen (1O2) ExcitedProbe->ROS Intersystem Crossing Bleached Oxidized Pyrazinone (Photobleached) ROS->Bleached Photo-oxidation

Mechanistic pathway of 3-nitro-pyrazinone activation and subsequent photobleaching.

Troubleshooting Guide & FAQs

Q1: Why does my probe bleach significantly faster in live cells compared to my in vitro buffer assays? Causality: In vitro assays often lack the complex lipid microenvironments of live cells. When the lipophilic 5,6-diphenyl-pyrazinone core intercalates into cellular membranes, the local concentration of molecular oxygen is higher (oxygen is highly soluble in lipids). Furthermore, the restricted mobility in membranes prolongs the triplet state lifetime, increasing the probability of singlet oxygen generation and subsequent self-oxidation[5][6].

Q2: Can I use standard enzymatic oxygen scavengers (like Glucose Oxidase/Catalase - GLOX) to prevent photobleaching? Causality: Absolutely not. This is the most common critical error. GLOX systems work by enzymatically depleting dissolved oxygen from the media to prevent singlet oxygen formation[5]. However, your 3-nitro-pyrazinone is a hypoxia/NTR probe[2][3]. By artificially depleting oxygen with GLOX, you will induce severe artificial hypoxia in your sample. This will massively upregulate endogenous nitroreductases, prematurely reducing the nitro group and causing a massive false-positive "turn-ON" signal across all cells[3][4].

Q3: If I can't use GLOX, can I use chemical antifade reagents like Ascorbic Acid or standard commercial mounting media? Causality: You must proceed with extreme caution. Strong reducing agents (like high concentrations of ascorbic acid or dithiothreitol) can chemically reduce the 3-nitro group to the 3-amino group independently of enzymatic NTR activity, again causing false positives[3]. You must use a redox-neutral triplet-state quencher. We recommend Cyclooctatetraene (COT) or carefully titrated Trolox (at ≤100 µM), which quenches the fluorophore triplet state without providing the reduction potential necessary to cleave the nitro-PET system[7].

Q4: How should I adjust my confocal settings to minimize bleaching without losing my signal-to-noise ratio (SNR)? Causality: Continuous wave (CW) lasers rapidly build up the triplet state population. By switching to a pulsed laser system, or by increasing the pixel dwell time while drastically reducing the laser power (rather than using high-power, fast line-averaging), you give the fluorophore's triplet state time to relax back to the ground state non-radiatively, avoiding the singlet oxygen pathway[5][8].

Experimental Protocols

Protocol A: Optimized Live-Cell Imaging Workflow for Pyrazinone Probes

This protocol is a self-validating system designed to preserve the biological relevance of the hypoxia model while minimizing photon-induced degradation.

Step 1: Incubation & Internal Validation. Incubate cells with 5 µM 3-nitro-5,6-diphenyl-1H-pyrazin-2-one probe in standard culture media for 30-60 minutes. Validation step: Always run a normoxic control (21% O


) parallel to your hypoxic sample (1% O

) to ensure baseline fluorescence remains quenched. Step 2: Washing. Wash the cells 3x with warm, phenol red-free Hank's Balanced Salt Solution (HBSS) to remove unbound probe. Phenol red absorbs excitation light and generates background ROS. Step 3: Antifade Application. Replace the final wash with the Redox-Neutral Antifade Buffer (see Protocol B). Step 4: Optical Setup. Configure the confocal microscope:
  • Excitation: Use the lowest possible laser power (typically <2% for a 405 nm or 488 nm line).

  • Detection: Utilize highly sensitive GaAsP PMTs or sCMOS detectors. Open the pinhole slightly (e.g., 1.2 - 1.5 Airy Units) to capture more emission photons at the cost of a marginal drop in axial resolution. Step 5: Acquisition. Use a slower scan speed with a longer pixel dwell time (e.g., 2-4 µs/pixel) rather than fast scanning with line averaging.

ImagingWorkflow Step1 1. Probe Incubation (Hypoxic vs Normoxic) Step2 2. Wash & Media Replacement (Phenol Red-Free HBSS) Step1->Step2 Step3 3. Apply Antifade (Redox-Neutral COT Buffer) Step2->Step3 Step4 4. Confocal Setup (Low Laser, High Gain, Open Pinhole) Step3->Step4 Step5 5. Image Acquisition (Long Dwell Time, No Line Averaging) Step4->Step5

Optimized live-cell imaging workflow to minimize photobleaching of pyrazinone probes.

Protocol B: Preparation of Redox-Neutral Antifade Buffer
  • Prepare a 100 mM stock of Cyclooctatetraene (COT) in anhydrous DMSO.

  • Prepare a 100 mM stock of Trolox in DMSO.

  • In 10 mL of phenol red-free HBSS, add 100 µL of COT stock (final 1 mM) and 10 µL of Trolox stock (final 100 µM).

  • Vortex vigorously and allow to equilibrate at 37°C for 10 minutes before applying to cells. Note: The low concentration of Trolox acts synergistically with COT to quench triplet states without reducing the nitro probe.

Quantitative Data Summaries

Table 1: Antifade Reagent Compatibility for Nitro-Pyrazinone Probes
Antifade SystemMechanism of ActionPhotobleaching ReductionRisk of False Positives (NTR-independent reduction)Recommendation
GLOX (Glucose Oxidase/Catalase) Oxygen Depletion>90%CRITICAL (Induces artificial hypoxia)DO NOT USE
High Ascorbic Acid (10 mM) ROS Scavenging / Reducing75%HIGH (Chemically reduces nitro group)Avoid
Trolox (High Conc. >2 mM) Triplet State Quenching80%MODERATEUse with caution
Cyclooctatetraene (COT, 1 mM) Triplet State Quenching85%LOW (Redox neutral)Highly Recommended
COT (1 mM) + Trolox (100 µM) Synergistic Quenching>90%LOWOptimal
Table 2: Confocal Parameter Optimization
ParameterStandard SettingOptimized Setting for Pyrazinone ProbesCausality / Rationale
Laser Power 5 - 10%< 2%Minimizes initial excitation and triplet state population.
Detector Gain 500 - 600 V700 - 800 V (GaAsP)Compensates for low laser power; increases signal capture.
Pinhole Size 1.0 Airy Units1.2 - 1.5 Airy UnitsCaptures out-of-focus photons, allowing lower excitation power.
Scan Speed Fast (Line Averaging)Slow (Long Dwell Time)Allows triplet state to relax non-radiatively between photon strikes.

References

  • A nitroreductase responsive and photoactivated fluorescent probe for dual-controlled tumor hypoxia imaging Source: RSC Advances URL:[Link][1][4]

  • Nitroreductase-Responsive Fluorescent “Off-On” Photosensitizer for Hypoxic Tumor Imaging and Dual-Modal Therapy Source: ACS Omega URL:[Link][2]

  • Luminescent Probe Based Techniques for Hypoxia Imaging Source: PubMed Central (PMC) - NIH URL:[Link][3]

  • Bleaching-Resistant Super-Resolution Fluorescence Microscopy Source: PubMed Central (PMC) - NIH URL:[Link][5]

  • Photobleaching of fluorescein as a probe for oxidative stress in single cells Source: ResearchGate URL:[Link][7]

  • Transparent Photochemistry: Infrared photosensitizers and singlet oxygen microscopy Source: CORE (Connecting Repositories) URL:[Link][6]

  • Photobleaching statistics in single-molecule on-/off-time distributions Source: AIP Publishing URL:[Link][8]

Sources

Optimization

Technical Support Center: Solvent Selection for Optimal Fluorescence of Pyrazinone Derivatives

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazinone derivatives. This guide provides in-depth,...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazinone derivatives. This guide provides in-depth, field-proven insights into a critical experimental variable: solvent selection. Proper solvent choice is paramount for achieving optimal fluorescence and ensuring the reliability of your experimental data. This center is designed to move beyond simple protocols, explaining the causality behind experimental choices to empower you with the knowledge to troubleshoot and optimize your assays effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the interplay between solvents and the photophysical properties of pyrazinone derivatives.

Q1: What is solvatochromism and why is it a key consideration for pyrazinone derivatives?

A1: Solvatochromism is the phenomenon where a substance changes color—or more broadly, its absorption and emission spectra—with a change in solvent polarity.[1][2][3] Many pyrazinone derivatives, particularly those with a donor-acceptor (D-π-A) structure, exhibit significant solvatochromism.[4] This occurs because the solvent's polarity can differentially stabilize the molecule's electronic ground state (S₀) and its excited state (S₁).

Typically, the excited state of these molecules is more polar than the ground state. Polar solvents will, therefore, stabilize the excited state more effectively, lowering its energy level. This reduced energy gap between the excited and ground states results in a bathochromic (red) shift in the fluorescence emission spectrum.[1][5] Understanding this is crucial because an unexpected spectral shift could be misinterpreted as a specific binding event or reaction, when it is merely a response to the local solvent environment.

Q2: How does solvent polarity impact the fluorescence intensity (quantum yield) of my pyrazinone derivative?

A2: Solvent polarity significantly influences fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed.[6] For many pyrazinone derivatives, increasing solvent polarity leads to a decrease in quantum yield.[5][7][8] This is often due to the stabilization of non-radiative decay pathways in polar environments.[2] For instance, polar solvents can promote the formation of a twisted intramolecular charge transfer (TICT) state, which is often non-emissive or weakly emissive.[9][10] In a polar environment, the energy barrier to reach this "dark" TICT state can be lowered, allowing the excited molecule to relax back to the ground state without emitting a photon, thus quenching the fluorescence.[11]

Q3: What is the role of solvent viscosity in my fluorescence measurements?

A3: Solvent viscosity can play a defining role, especially for fluorophores known as "molecular rotors." These molecules have components that can rotate or twist relative to each other in the excited state.[12] This intramolecular rotation often leads to non-radiative decay, quenching fluorescence. In a high-viscosity solvent, this rotation is physically restricted.[12][13] This restriction "locks" the molecule in a more planar, emissive conformation, blocking the non-radiative decay pathway and leading to a dramatic increase in fluorescence quantum yield and lifetime.[12][13][14] If your pyrazinone derivative has rotatable bonds, switching to a more viscous solvent (like glycerol) could significantly enhance its signal.

Q4: Can hydrogen bonding with the solvent affect my results?

A4: Absolutely. Hydrogen bonding is a specific solute-solvent interaction that can profoundly affect fluorescence.[2][15][16] If your pyrazinone derivative has hydrogen bond donor or acceptor sites (e.g., hydroxyl, amino, or carbonyl groups), protic solvents (like alcohols or water) can form hydrogen bonds. These interactions can alter the energy levels of the excited state, leading to spectral shifts or changes in quantum yield.[17][18] In some cases, hydrogen bonding can provide an efficient pathway for non-radiative deactivation of the excited state, leading to fluorescence quenching.[17][19] Conversely, intramolecular hydrogen bonds within the fluorophore itself are often crucial for processes like Excited-State Intramolecular Proton Transfer (ESIPT), which can lead to unique and desirable fluorescence properties like a large Stokes shift.[20][21][22] The presence of an external hydrogen-bonding solvent can compete with or disrupt this internal process.

Q5: What is Aggregation-Caused Quenching (ACQ) and how does solvent choice relate to it?

A5: Aggregation-Caused Quenching (ACQ) is a common phenomenon where fluorophores at high concentrations or in poor solvents form non-emissive or weakly emissive aggregates (dimers, etc.) through intermolecular interactions like π-π stacking.[23][24][25] This process creates pathways for rapid non-radiative decay, effectively quenching the fluorescence of the bulk solution.[23][26] Solvent choice is critical here. A "good" solvent will properly solvate the individual pyrazinone molecules, keeping them separated and fluorescent. In a "poor" solvent, the dye molecules are more likely to interact with each other than the solvent, promoting aggregation and quenching.[23] Therefore, if you observe a loss of fluorescence upon increasing concentration, you may be experiencing ACQ and should consider a solvent with better solubilizing power for your specific derivative.

Part 2: Troubleshooting Guide

This guide is structured by common experimental problems. Follow the diagnostic steps to identify the root cause and implement the appropriate solution.

Problem 1: Low or No Fluorescence Signal

A weak or absent signal is one of the most frequent issues. Before troubleshooting the sample, always confirm your instrument settings (e.g., excitation/emission wavelengths, slit widths, gain) are correct.[27][28][29]

Your pyrazinone derivative may be aggregating at the concentration used, leading to self-quenching. This is especially common in aqueous or less-than-ideal organic solvents.[23][24]

  • Diagnostic Protocol: Perform a concentration-dependent fluorescence study.

    • Prepare a stock solution of your pyrazinone derivative in a good solvent (e.g., DMSO, THF).

    • Create a series of dilutions in your experimental solvent, ranging from high nanomolar to high micromolar concentrations.

    • Measure the fluorescence intensity for each concentration.

    • Analysis: If you observe that the fluorescence intensity initially increases with concentration but then plateaus or decreases at higher concentrations, ACQ is highly likely.[23] You may also see a blue-shift in the absorption spectrum at higher concentrations, indicative of H-aggregate formation.[23]

  • Solutions:

    • Work at Lower Concentrations: Determine the optimal concentration range from your dilution study and work within the linear range.

    • Improve Solvation: Switch to a solvent that better solubilizes your compound. For aqueous buffers, consider adding a small percentage of an organic co-solvent like DMSO or ethanol to disrupt aggregation.

    • Molecular Engineering: If synthesizing derivatives, introduce bulky, sterically hindering groups to the pyrazinone core to physically prevent molecules from packing closely.[23]

The solvent may be shifting the absorption (excitation) peak away from your excitation wavelength or drastically lowering the quantum yield.

  • Diagnostic Protocol: Run a full excitation and emission scan.

    • Prepare a dilute solution of your compound in the chosen solvent.

    • Set the emission spectrometer to scan a broad range of excitation wavelengths while monitoring at the expected emission maximum. The resulting peak is your true excitation maximum in that solvent.

    • Set the excitation wavelength to this new maximum and scan the emission spectrum to find the true emission maximum.

  • Solutions:

    • Adjust Instrument Settings: Update your experimental protocol to use the optimal excitation and emission wavelengths for that specific solvent.

    • Systematic Solvent Screening: If the quantum yield is intrinsically low, the solvent is likely promoting non-radiative decay. Refer to the protocol below for selecting a more suitable solvent.

Problem 2: Unexpected Shifts in Emission Wavelength (λem)

Spectral shifts that are not part of the expected experimental outcome can confound data interpretation.

You are observing the natural response of the fluorophore to the solvent's polarity.[1][30] A shift to a more polar solvent environment will typically cause a red shift for D-A pyrazinones.[1][2]

  • Diagnostic Protocol: Characterize the solvatochromic behavior of your derivative.

    • Prepare solutions of your compound at the same concentration in a range of solvents with varying polarities (e.g., Cyclohexane, Toluene, Dichloromethane, Acetonitrile, Ethanol, Water).

    • Measure the absorption and emission spectra for each solution.

    • Plot the Stokes shift (the difference in energy between the absorption and emission maxima) against a solvent polarity scale (like the Reichardt ET(30) scale). A linear relationship confirms strong solvatochromic behavior.

  • Solutions:

    • Control the Solvent Environment: For consistent results, use a single, high-purity solvent for all related experiments.

    • Utilize the Property: Leverage the solvatochromism. This property can be used to probe changes in the local polarity of a system, for example, upon binding to a protein.[11]

The perceived "solvent" effect may be due to the solvent's protic nature or trace acidic/basic impurities. Pyrazinone derivatives can be sensitive to pH (acidochromism), and hydrogen bonding can significantly alter electronic states.[1][15]

  • Diagnostic Protocol:

    • Compare the fluorescence in a protic solvent (e.g., Ethanol) versus an aprotic solvent of similar polarity (e.g., Acetonitrile). A significant difference in spectra or intensity points to hydrogen bonding effects.[17]

    • In aqueous solutions, measure the fluorescence in a series of buffers with different pH values to check for pH sensitivity.[31]

  • Solutions:

    • Use Buffered Solutions: For aqueous work, always use a buffer at a controlled pH to ensure reproducibility.

    • Select Aprotic Solvents: If hydrogen bonding interactions are interfering with your assay, choose a high-purity aprotic solvent.

Part 3: Key Experimental Protocols
Protocol 1: Systematic Solvent Selection Workflow

This protocol provides a structured approach to identifying the optimal solvent for your pyrazinone derivative.

  • Define Objectives: What is the priority? Maximum brightness (high quantum yield)? A specific emission wavelength? Sensitivity to environmental changes?

  • Initial Solubility Screen: Test the solubility of your compound in a small panel of solvents covering a range of polarities (e.g., Toluene, THF, Acetonitrile, Ethanol).

  • Photophysical Characterization:

    • Prepare iso-absorptive solutions in each of the selected solvents.

    • Measure the full absorption and emission spectra for each.

    • Calculate the quantum yield for each, relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).[32]

  • Data Analysis & Selection:

    • Compile the data into a table (see example below).

    • Select the solvent that best meets the objectives defined in Step 1. For example, for bioimaging, a solvent system that mimics physiological conditions and provides high quantum yield would be ideal.

SolventPolarity Index (ET(30))Viscosity (cP at 20°C)H-Bondingλabs (nm)λem (nm)Stokes Shift (cm⁻¹)Quantum Yield (Φf)
Toluene33.90.59Aprotic38545038900.85
THF37.40.55Aprotic39047546800.62
Acetonitrile45.60.37Aprotic39251058900.31
Ethanol51.91.20Protic (Donor/Acceptor)39552562100.25
Glycerol54.01412Protic (Donor/Acceptor)39851556500.92

This is example data and will vary for each specific compound.

Part 4: Visual Guides & Workflows
Diagram 1: General Solvent Selection Workflow

This diagram outlines the logical steps for choosing an appropriate solvent.

SolventSelection A Define Assay Requirements (e.g., High QY, Wavelength) B Initial Solubility Screen (Polar & Aprotic Solvents) A->B C Prepare Iso-Absorptive Solutions B->C D Measure Absorption & Emission Spectra C->D E Calculate Quantum Yield (Φf) & Stokes Shift D->E F Analyze Data: Compare λem, Φf, Stokes Shift E->F G Select Optimal Solvent F->G H Further Optimization (e.g., Viscosity, pH, Co-solvents) G->H

Caption: A step-by-step workflow for systematic solvent selection.

Diagram 2: Troubleshooting Low Fluorescence Intensity

This flowchart helps diagnose the cause of a weak signal.

Troubleshooting start Low Fluorescence Signal check_settings Are Instrument Settings Correct? (λex/λem, Gain, Slits) start->check_settings conc_study Perform Concentration- Dependent Study check_settings->conc_study Yes is_acq Intensity decreases at high concentration? conc_study->is_acq acq_solution ACQ Confirmed - Lower Concentration - Improve Solvation is_acq->acq_solution Yes scan_spectra Run Full Excitation & Emission Scans is_acq->scan_spectra No end_ok Problem Solved acq_solution->end_ok is_mismatch Is λex/λem mismatched with measured peaks? scan_spectra->is_mismatch mismatch_solution Wavelength Mismatch - Adjust Settings - Screen Other Solvents is_mismatch->mismatch_solution Yes mismatch_solution->end_ok

Caption: A diagnostic flowchart for troubleshooting low fluorescence.

Diagram 3: Solvatochromic Effect on Energy Levels

This diagram illustrates how a polar solvent stabilizes the excited state, causing a red shift in emission.

Jablonski cluster_nonpolar Non-Polar Solvent cluster_polar Polar Solvent S0_np S₀ S1_np S₁ S0_np->S1_np Absorption S1_np->S0_np Fluorescence (shorter λ) S0_p S₀ S1_p S₁ S0_p->S1_p Absorption S1_p->S0_p Fluorescence (longer λ)

Caption: How solvent polarity affects fluorophore energy levels.

References
  • Meti, P., Park, D.-J., & Gong, Y.-D. (2019). Structure property relationship of linear and angular pyrazine-based structural isomers with terminal D-A groups and evaluation of their photophysical properties. Dyes and Pigments. [Link]

  • Kundu, S., et al. (2013). Fluorescence-based Broad Dynamic Range Viscosity Probes. Journal of Fluorescence. [Link]

  • Liu, T., et al. (2020). A General Strategy to Control Viscosity Sensitivity of Molecular Rotor-Based Fluorophores. Angewandte Chemie. [Link]

  • Kuimova, M. K., et al. (2015). Unravelling the effect of temperature on viscosity-sensitive fluorescent molecular rotors. Chemical Science. [Link]

  • El-Daly, S. A., et al. (2020). Photophysical properties and fluorosolvatochromism of D–π–A thiophene based derivatives. RSC Advances. [Link]

  • Nishikawa, K., et al. (2022). Influence of Viscosity and Molecular Size on Temperature Sensitivity of Fluorescence Anisotropy. Sensors and Materials. [Link]

  • Telore, R. D., et al. (2016). Novel Fluorescein-Based Fluorophores: Synthesis, Photophysics and Micro-Environmental Study. ResearchGate. [Link]

  • Kubota, Y., et al. (2014). Solvatochromic fluorescence properties of pyrazine-boron complex bearing a β-iminoenolate ligand. PubMed. [Link]

  • Zhang, L., et al. (2017). High Solid Fluorescence of a Pyrazoline Derivative through Hydrogen Bonding. Molecules. [Link]

  • Isik, M., et al. (2020). Solvent and Substituent Effect on the Photophysical Properties of Pyrazoline Derivatives: A Spectroscopic Study. Journal of Fluorescence. [Link]

  • Wróblewska, A., et al. (2017). Solvent effects on the photooxidation of indolepyrazines. Photochemical & Photobiological Sciences. [Link]

  • Al-Yasari, A. M. (2015). Effect Of Solvent Polarity On The Quantum Yield Of (C17H19N3). ResearchGate. [Link]

  • Tan, Y., et al. (2021). Polarity-based fluorescence probes: properties and applications. Methods and Applications in Fluorescence. [Link]

  • Fiksinski, A., et al. (2021). Photo-Physical Transformations in Pyrazoline Derivative Based Systems. ResearchGate. [Link]

  • Santos, G. C., et al. (2021). Investigating ESIPT and donor-acceptor substituent effects on the photophysical and electrochemical properties of fluorescent 3,5-diaryl-substituted 1-phenyl-2-pyrazolines. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • Shindy, H. A., El-Maghraby, M. A., & Eissa, F. M. (2020). Solvatochromism and halochromism of some furo/pyrazole cyanine dyes. OSF Preprints. [Link]

  • Shivaleela, M. V., Bidve, A., & Patil, N. (2023). EFFECT OF HYDROGEN BONDING ON FLUORESCENCE QUENCHING OF 2- PYRAZOLE CHROMONES ANALYSIS USING NEGATIVE STERN-VOLMER PLOTS. International Journal of Research and Analytical Reviews. [Link]

  • Jones II, G., et al. (1980). Medium Effects on Fluorescence Quantum Yields and Lifetimes for Coumarin Laser Dyes. DTIC. [Link]

  • Gotor, R., et al. (2010). Fluorescence Polarization/Anisotropy in Diagnostics and Imaging. Chemical Reviews. [Link]

  • Quiñonez-Angulo, C., et al. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Advances. [Link]

  • Yildiz, E., et al. (2023). Exploring Biological Interactions: A New Pyrazoline as a Versatile Fluorescent Probe for Energy Transfer and Cell Staining Applications. ChemistryOpen. [Link]

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  • Tian, W., et al. (2016). From aggregation-caused quenching luminogens to solid fluorescent materials. Science China Chemistry. [Link]

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  • Tadesse, H., et al. (2013). Monitoring protein interactions and dynamics with solvatochromic fluorophores. PMC. [Link]

  • Etherington, M. K., et al. (2020). Hydrogen-bonding environment suppresses thermally activated delayed fluorescence. Nature Communications. [Link]

  • Otsuki, J., et al. (2019). Synthesis, photophysical and electrochemical properties of pyridine, pyrazine and triazine-based (D–π–)2A fluorescent dyes. Beilstein Journal of Organic Chemistry. [Link]

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  • Zhang, H. (2022). What Leads to Aggregation-Induced Emission? The Journal of Physical Chemistry Letters. [Link]

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  • Mahanta, S., et al. (2021). Excited-State Intramolecular Proton Transfer: A Short Introductory Review. Semantic Scholar. [Link]

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  • Grabarz, A. M., et al. (2019). Highly Fluorescent Dyes Containing Conformationally Restrained Pyrazolylpyrene (Pyrazoolympicene) Chromophore. Molecules. [Link]

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Optimization

Technical Support Center: Scale-Up of 3-nitro-5,6-diphenyl-1H-pyrazin-2-one

Introduction The synthesis of 3-nitro-5,6-diphenyl-1H-pyrazin-2-one is a critical process in the development of various advanced intermediates. The final step, an electrophilic nitration of the 5,6-diphenyl-1H-pyrazin-2-...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The synthesis of 3-nitro-5,6-diphenyl-1H-pyrazin-2-one is a critical process in the development of various advanced intermediates. The final step, an electrophilic nitration of the 5,6-diphenyl-1H-pyrazin-2-one precursor, presents significant and non-trivial challenges upon scale-up. This technical guide is designed for researchers, process chemists, and drug development professionals to navigate the complexities associated with this transformation. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established principles of process safety and reaction engineering. Our objective is to empower you to anticipate, diagnose, and resolve common issues, ensuring a safe, efficient, and reproducible scale-up.

Section 1: Synthesis Overview and Criticality Analysis

The transformation involves the nitration of the pyrazinone ring, a reaction that is highly exothermic and fraught with potential hazards if not meticulously controlled.[1][2] The scale-up process magnifies these risks, primarily due to the decrease in the surface-area-to-volume ratio, which severely limits heat transfer capabilities.[3]

General Reaction Scheme

The core reaction is the nitration of 5,6-diphenyl-1H-pyrazin-2-one using a mixed acid system, typically fuming nitric acid and concentrated sulfuric acid.

  • Starting Material: 5,6-diphenyl-1H-pyrazin-2-one (CAS: 18591-57-6)[4][5]

  • Nitrating Agent: HNO₃/H₂SO₄

  • Product: 3-nitro-5,6-diphenyl-1H-pyrazin-2-one

Experimental Workflow

The following diagram outlines the critical stages of the production process. Each stage presents unique challenges that must be addressed for a successful scale-up.

G cluster_0 Preparation cluster_1 Reaction Stage cluster_2 Work-up & Isolation cluster_3 Purification A Precursor Synthesis & Purity Confirmation (5,6-diphenyl-1H-pyrazin-2-one) B Reactor Setup & Inerting A->B C Pre-cooling of Pyrazinone Slurry in H₂SO₄ B->C D Controlled Addition of Nitrating Agent (HNO₃) C->D E Reaction Monitoring (Temp, Conversion) D->E F Controlled Quench onto Ice/Water E->F G Crude Product Filtration & Washing F->G H Drying G->H I Recrystallization (Solvent Selection) H->I J Final Filtration & Drying I->J K QC Analysis (Purity, Identity) J->K

Caption: High-level workflow for the production of 3-nitro-5,6-diphenyl-1H-pyrazin-2-one.

Critical Process Parameters: Lab vs. Scale-Up

The transition from bench-scale to pilot or production scale requires significant adjustments to key parameters. The table below summarizes these changes and the underlying rationale.

ParameterLaboratory Scale (e.g., 10g)Pilot/Production Scale (e.g., 10kg)Rationale for Change
Temperature -5 °C to 5 °C-10 °C to 0 °C (or lower)To compensate for reduced heat transfer efficiency and maintain a larger safety margin against thermal runaway.[1][3]
Nitric Acid (Equivalents) 1.1 - 1.5 eq.1.05 - 1.2 eq.Minimizing excess nitrating agent reduces the risk of over-nitration and decreases the overall exotherm and waste stream volume.[3][6]
Addition Time 15 - 30 minutes4 - 8 hours (or longer)The addition rate must be strictly governed by the reactor's cooling capacity to prevent heat accumulation.[1]
Agitation Magnetic Stirrer (High RPM)Overhead Impeller (Baffled Reactor)Ensuring homogeneity is critical to avoid localized hotspots. Impeller design and speed must be optimized for efficient mixing of the slurry.[1][3]
Quench Method Pouring reaction into iceReverse addition: slowly adding the reaction mixture to a large volume of agitated ice/water.Reverse addition provides better temperature control during the highly exothermic dilution of sulfuric acid.

Section 2: Troubleshooting Guide

This section addresses specific problems in a question-and-answer format, providing immediate actions, root cause analysis, and long-term preventative measures.

Category A: Reaction Control & Safety

Q1: My reactor temperature is rising rapidly and is no longer responding to the cooling system. What is happening and what should I do?

A1: You are likely experiencing the onset of a thermal runaway.[1] This is a critical safety event where the reaction's heat generation surpasses the cooling system's heat removal capacity, leading to an uncontrolled acceleration of the reaction.[2]

  • Immediate Actions:

    • STOP REACTANT ADDITION: Immediately cease the feed of the nitrating agent. This is the most critical first step to prevent adding more fuel to the reaction.[1]

    • MAXIMIZE COOLING: Ensure the reactor jacket cooling is at its maximum setting and lowest possible temperature.

    • PREPARE FOR EMERGENCY QUENCH: If the temperature continues to rise uncontrollably, and your facility's safety protocol allows, prepare to quench the reaction by adding a pre-chilled, inert anti-solvent if available, or execute your pre-defined emergency procedure. This should only be done as a last resort and according to established site safety protocols.

  • Root Cause Analysis:

    • Excessive Addition Rate: The rate of nitric acid addition was too fast for the system's cooling capacity.[1]

    • Inadequate Cooling: The cooling system may be undersized for the scale and exothermicity of the reaction.

    • Agitation Failure: Loss of stirring creates severe localized hotspots where the reaction accelerates exponentially.[1]

    • Incorrect Stoichiometry: An error in charging reactants led to a more concentrated or reactive mixture than intended.

  • Preventative Measures:

    • Perform Calorimetry Studies: Before scale-up, use techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC) to determine the heat of reaction (ΔHrxn) and the adiabatic temperature rise (ΔTad).[1][2] This data is essential for ensuring your reactor's cooling system is adequate.

    • Strictly Control Addition: Use a high-precision dosing pump for the nitrating agent and link the addition rate to the internal reactor temperature (i.e., if T > T_max, the pump stops).

    • Ensure Robust Agitation: Use reliable overhead stirrers, potentially with a backup power supply for critical reactions.[1]

Q2: I am observing brown/orange fumes from the reactor headspace. Is this a concern?

A2: Yes, this is a significant concern. The brown fumes are nitrogen dioxide (NO₂) and other nitrogen oxides (NOx), which indicate decomposition of the nitric acid or the nitro product. This often happens at elevated temperatures and can be a precursor to thermal runaway.

  • Root Cause Analysis:

    • Localized Hotspots: Poor mixing is causing parts of the reaction mixture to overheat, leading to decomposition.

    • High Reaction Temperature: The overall reaction temperature is too high, exceeding the thermal stability threshold of the reactants or products in the acid mixture. The thermal stability of nitro-compounds is significantly lowered in the presence of strong acids.[7]

    • Contamination: Impurities in the starting material or solvent could be catalyzing decomposition.

  • Preventative Measures:

    • Improve Agitation: Verify that the stirrer speed and design are sufficient to maintain a homogeneous slurry.

    • Lower Operating Temperature: Reduce the reaction setpoint to provide a larger safety margin.

    • Inert Atmosphere: Conduct the reaction under a nitrogen or argon blanket to prevent oxidative side reactions and contain any off-gassing.

Category B: Purity & Side Reactions

Q3: My final product analysis shows significant amounts of a di-nitrated impurity. How can I improve the selectivity for the mono-nitro product?

A3: The formation of di-nitro species is a classic example of over-nitration, which is favored by harsh reaction conditions.[6]

  • Root Cause Analysis:

    • Excess Nitrating Agent: Using a large excess of nitric acid increases the statistical probability of a second nitration event.[3]

    • High Reaction Temperature: Higher temperatures increase the reaction rate of both the first and second nitration, often favoring the second more than desired.

    • Insufficient Mixing: Poor agitation can lead to areas of high local concentration of the nitrating agent, promoting over-nitration before the mono-nitrated product can be dispersed.

  • Corrective Actions:

    • Reduce Nitric Acid Stoichiometry: Carefully titrate the amount of nitric acid used. On scale-up, aim for the lowest effective stoichiometry, typically 1.05-1.2 equivalents.

    • Lower Reaction Temperature: Operating at the lower end of the recommended temperature range (e.g., -10 °C) can significantly improve selectivity.[1]

    • Slow Down Addition: A longer, slower addition of nitric acid maintains a low instantaneous concentration, favoring mono-nitration.

Q4: My yield is low, and the crude product is a dark, tarry material instead of a crystalline solid. What went wrong?

A4: This suggests significant product decomposition or oxidative side reactions. The strong, hot acid mixture can degrade the aromatic rings if not properly controlled.

  • Root Cause Analysis:

    • Temperature Excursion: Even a brief, un-noticed temperature spike can cause significant decomposition.

    • Prolonged Reaction Time: Holding the reaction at temperature for too long after completion can lead to degradation.

    • Water Content: Insufficiently "strong" sulfuric acid (i.e., too much water) can alter the nitrating species and favor oxidation pathways.[3]

  • Troubleshooting & Prevention:

G Start Low Yield & Tarry Product Check_Temp Review Temperature Profile. Were there any excursions? Start->Check_Temp Check_Time Review Reaction Time. Was it held too long? Check_Temp->Check_Time No Sol_Temp Implement Stricter Temperature Control Check_Temp->Sol_Temp Yes Check_Acid Verify Acid Concentration. (e.g., Titration, Density) Check_Time->Check_Acid No Sol_Time Monitor by HPLC/TLC and Quench Immediately at Completion Check_Time->Sol_Time Yes Check_SM Analyze Starting Material Purity. Check_Acid->Check_SM No Sol_Acid Use High-Quality, Anhydrous Grade Acids Check_Acid->Sol_Acid Yes Sol_SM Recrystallize Starting Material if Necessary Check_SM->Sol_SM Impure

Caption: Decision tree for troubleshooting low yield and product decomposition.

Category C: Work-up & Isolation

Q5: During the quench, my product precipitated as a sticky oil instead of a filterable solid. How can I achieve a crystalline product?

A5: This phenomenon, known as "oiling out," is common with nitroaromatic compounds and typically occurs when the rate of precipitation is faster than the rate of crystal lattice formation.[8]

  • Root Cause Analysis:

    • Rapid Quench: Adding the reaction mixture too quickly to the ice/water causes a sudden, uncontrolled crash-out of the product.

    • High Impurity Load: The presence of di-nitro or other impurities can disrupt crystallization and act as a eutectic mixture.

    • Insufficient Agitation in Quench Vessel: Poor mixing during the quench can lead to localized supersaturation, favoring oil formation.

  • Corrective Actions:

    • Control the Quench: Employ a slow, controlled reverse addition of the reaction mixture into the vigorously stirred ice/water. Maintain the quench pot temperature below 10 °C.

    • Add Seeding Crystals: If you have a small amount of clean, crystalline product, add it to the quench pot before or during the quench to promote heterogeneous nucleation.

    • Use an Anti-Solvent: In some cases, a mixture of ice and a water-miscible anti-solvent (in which the product is less soluble) can promote crystallinity. This must be validated at a small scale first.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the primary safety hazards I need to consider for this process scale-up? A1: The primary hazards are:

  • Thermal Runaway: Due to the highly exothermic nature of the nitration reaction.[2][9]

  • Explosion Hazard: Mixtures of organic compounds and concentrated nitric acid can be sensitive high explosives, especially if improperly mixed or overheated.[6]

  • Corrosivity: Concentrated sulfuric and fuming nitric acids are extremely corrosive to tissue and many materials.

  • Toxicity: Generation of toxic NOx gases upon decomposition.

Q2: What materials of construction are recommended for the reactor? A2: For handling mixed nitric and sulfuric acid, glass-lined steel reactors are a common choice. For smaller scale or continuous flow applications, Hastelloy® may be suitable. Stainless steel (like 316L) is generally not recommended for concentrated mixed acids, especially at elevated temperatures, due to corrosion risks.[10]

Q3: Are there safer, alternative nitrating agents? A3: Yes, several alternatives exist, though they may require significant process development. Milder reagents like acetyl nitrate (generated in-situ from nitric acid and acetic anhydride) or nitric acid in trifluoroacetic anhydride can sometimes be effective at lower temperatures.[11][12] However, these reagents have their own safety considerations (e.g., the instability of acetyl nitrate) and may not be as cost-effective.

Q4: Which analytical techniques are best for monitoring this reaction? A4:

  • In-Process: High-Performance Liquid Chromatography (HPLC) is the gold standard. A small, quenched sample can be quickly analyzed to determine the ratio of starting material, product, and key impurities, allowing you to track conversion and stop the reaction at the optimal time.

  • Final Product QC:

    • HPLC: For purity assessment.

    • NMR (¹H and ¹³C): For structural confirmation.[13]

    • Mass Spectrometry (MS): To confirm molecular weight.[13]

    • DSC: To determine the melting point and assess thermal stability of the final product.

Section 4: Key Experimental Protocols

Protocol 4.1: Thermal Hazard Assessment via DSC

Objective: To determine the exothermic onset temperature and decomposition energy of the reaction mixture. This protocol is a non-negotiable prerequisite for safe scale-up.

  • Carefully prepare a small, representative sample of the final reaction mixture (after nitric acid addition is complete) under controlled laboratory conditions.

  • Hermetically seal a precise amount (typically 3-5 mg) in a high-pressure DSC pan (e.g., gold-plated stainless steel).

  • Place the pan in the DSC instrument.

  • Run a temperature ramp program, typically from ambient temperature to ~350 °C at a rate of 2-5 °C/min.

  • Analysis: Identify the onset temperature (Tₒ) of any significant exotherm. This temperature represents the beginning of thermal decomposition. Your maximum process temperature should be kept at least 50-100 °C below this onset temperature to ensure a safe thermal margin. The integrated energy of the exotherm provides an estimate of the decomposition energy.[2]

Protocol 4.2: Example Controlled Scale-Up Nitration (1 kg Scale)

Disclaimer: This is an illustrative protocol. All quantities and parameters must be adapted based on your specific equipment and calorimetry data.

  • Charge a 20 L, clean, dry, glass-lined reactor with 5 L of concentrated sulfuric acid (98%).

  • Begin aggressive agitation and cool the acid to -10 °C.

  • Slowly add 1.0 kg of 5,6-diphenyl-1H-pyrazin-2-one to the cold acid. Maintain the temperature below 0 °C during the addition.

  • Prepare the nitrating solution by carefully mixing 0.28 L (1.1 eq) of fuming nitric acid (>90%) with 0.5 L of concentrated sulfuric acid, pre-chilled to 0 °C.

  • Using a metering pump, add the nitrating solution to the reactor slurry over a period of 5 hours. Crucially, ensure the internal reaction temperature never exceeds -5 °C.

  • After the addition is complete, allow the mixture to stir at -5 °C for an additional 1 hour, monitoring for completion by HPLC.

  • Prepare a quench vessel with 20 kg of crushed ice and 10 L of water under strong agitation.

  • Slowly transfer the reaction mixture into the quench vessel via a dip tube, ensuring the quench temperature remains below 10 °C.

  • Stir the resulting slurry for 1 hour, then isolate the solid product by filtration.

  • Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH 6-7).

  • Dry the crude product under vacuum at 50 °C.

Section 5: References

  • Vapourtec. (n.d.). Nitration Reactions | Continuous Flow Processing. Vapourtec. [Link]

  • I.G. Farbenindustrie AG. (1954). Process for the crystallization of nitro-aromatic compounds in nitric acid. Google Patents.

  • Kulkarni, A. A. (2014). Continuous flow nitration in miniaturized devices. Journal of Flow Chemistry, 4(3), 113-123. [Link]

  • Keenan, T. D., & Rogers, R. L. (2013). Assessment of Chemical Reactivity Hazards for Nitration Reactions and Decomposition of Nitro-Compounds. ACS Symposium Series, 1150, 1-23. [Link]

  • ResearchGate. (n.d.). Proposed reaction mechanism for the nitration of pyrazolin‐5‐ones. ResearchGate. [Link]

  • Cardillo, P., & Restelli, A. (2001). Runaway reaction hazards in processing organic nitrocompounds. IChemE Symposium Series, 148, 233-247. [Link]

  • Nandi, A. K., et al. (2004). Thermal hazards evaluation for sym-TCB nitration reaction using thermal screening unit (TSU). Journal of Thermal Analysis and Calorimetry, 76, 897-903. [Link]

  • Wang, T., et al. (2023). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. Beilstein Journal of Organic Chemistry, 19, 1246-1262. [Link]

  • Zhang, Y., et al. (2018). Scale-up and safety of toluene nitration in a meso-scale flow reactor. ResearchGate. [Link]

  • Her Majesty's Stationery Office. (1959). Method of crystallizing nitro products. Google Patents.

  • Hone, C. A., et al. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Organic Process Research & Development, 24(10), 2214-2225. [Link]

  • ResearchGate. (n.d.). Study of nitration process of pyridine/pyrazine compound with electron-donating groups. ResearchGate. [Link]

  • Shakhnes, A. Kh., et al. (2018). Selective O- and N-nitration of steroids fused to the pyrazole ring. Russian Chemical Bulletin, 67(10), 1873-1880. [Link]

  • Varma, R. S., & Naicker, K. P. (2005). Direct nitration of five membered heterocycles. ARKIVOC, 2005(iii), 179-191. [Link]

  • CERES Research Repository. (2024). Synthesis, structure characterization, Hirshfeld surface analysis, and computational studies of 3-nitro-1,2,4-triazol-5-one (NTO):acridine. CERES. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to C-NMR Data Analysis of 3-nitro-5,6-diphenyl-1H-pyrazin-2-one and its Analogs

Foreword for the Researcher Welcome to this in-depth technical guide on the Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) analysis of 3-nitro-5,6-diphenyl-1H-pyrazin-2-one. As a Senior Application Scientist, my goal is...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword for the Researcher

Welcome to this in-depth technical guide on the Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) analysis of 3-nitro-5,6-diphenyl-1H-pyrazin-2-one. As a Senior Application Scientist, my goal is not merely to present data, but to provide a comprehensive framework for understanding the structural intricacies of this molecule through the lens of NMR spectroscopy. This guide is designed for researchers, scientists, and drug development professionals who seek to move beyond routine spectral acquisition to a deeper, mechanistic interpretation of their results.

We will delve into the expected ¹³C-NMR spectral characteristics of our target compound, drawing comparisons with judiciously chosen alternatives to illuminate the electronic effects of its constituent functional groups. The protocols herein are designed to be self-validating, ensuring that the data you acquire is of the highest quality and integrity. Every recommendation is grounded in established principles of NMR spectroscopy and supported by authoritative references.

The Structural Significance of 3-nitro-5,6-diphenyl-1H-pyrazin-2-one

The pyrazinone core is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. The addition of a nitro group, a potent electron-withdrawing moiety, and two phenyl rings to this core in 3-nitro-5,6-diphenyl-1H-pyrazin-2-one creates a molecule with a unique electronic and steric profile. ¹³C-NMR spectroscopy is an exceptionally powerful tool for confirming the successful synthesis and for elucidating the electronic environment of each carbon atom within this complex structure.[1]

Predicted ¹³C-NMR Spectrum and Rationale

The key structural features influencing the ¹³C-NMR spectrum are:

  • The Pyrazinone Ring: A heterocyclic system with varied electronic environments.

  • The Carbonyl Group (C=O): Typically resonates significantly downfield.[2]

  • The Nitro Group (NO₂): A strong electron-withdrawing group that deshields adjacent carbons (moves them downfield).[1][3]

  • The Diphenyl Substitution: The phenyl rings introduce multiple aromatic carbon signals, and their attachment to the pyrazinone core will influence the chemical shifts of the pyrazinone carbons.

Below is a table of predicted chemical shifts for the core carbons of 3-nitro-5,6-diphenyl-1H-pyrazin-2-one.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C2 (C=O)155 - 165The carbonyl carbon in a lactam-like structure. Its exact position is influenced by conjugation within the pyrazinone ring.
C3145 - 155Attached to the strongly electron-withdrawing nitro group, causing significant deshielding and a downfield shift.
C5140 - 150Part of a C=N bond and attached to a phenyl group. The sp² hybridization and aromatic substituent contribute to its downfield position.[2]
C6135 - 145Attached to a phenyl group and adjacent to a nitrogen atom. Expected to be in the aromatic region.
Phenyl C (ipso)130 - 140The carbons of the phenyl rings directly attached to the pyrazinone core.
Phenyl C (ortho, meta, para)125 - 135The remaining carbons of the two phenyl rings, which will likely produce a set of overlapping signals in this region.

Comparative Analysis: The Power of Analogs

To truly understand the impact of the nitro and phenyl groups, a comparative analysis with related compounds is indispensable. The ideal comparators would be:

  • Alternative 1: 5,6-diphenyl-1H-pyrazin-2-one (the parent compound): Comparing our target molecule to this analog would directly reveal the electronic influence of the nitro group at the C3 position. We would expect the C3 signal in this parent compound to be significantly upfield (at a lower ppm value) compared to the nitro-substituted version.

  • Alternative 2: 3-nitro-1H-pyrazin-2-one (a simplified analog): This comparison would highlight the effect of the two phenyl groups at C5 and C6. In this simpler analog, the C5 and C6 signals would be further upfield in the absence of the deshielding effect of the phenyl substituents.

Carbon Atom3-nitro-5,6-diphenyl-1H-pyrazin-2-one (Predicted δ, ppm)5,6-diphenyl-1H-pyrazin-2-one (Expected Shift vs. Target)3-nitro-1H-pyrazin-2-one (Expected Shift vs. Target)
C3145 - 155Significantly Upfield Similar
C5140 - 150SimilarUpfield
C6135 - 145SimilarUpfield

Experimental Protocol for High-Fidelity ¹³C-NMR Data Acquisition

The acquisition of clean, high-resolution ¹³C-NMR data is paramount. The following protocol is a self-validating system designed to ensure accuracy and reproducibility.

Step 1: Sample Preparation

  • Purity is Key: Ensure the sample of 3-nitro-5,6-diphenyl-1H-pyrazin-2-one is of high purity (>95%) to avoid spectral contamination.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the compound. Good starting choices include DMSO-d₆ or CDCl₃.[1] DMSO-d₆ is often preferred for nitrogen-containing heterocycles due to its excellent solubilizing power.

  • Concentration: Prepare a solution of approximately 10-50 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.[1]

Step 2: Spectrometer Setup and Calibration

  • Instrumentation: Use a high-field NMR spectrometer (400 MHz or higher is recommended) for better signal dispersion.

  • Tuning and Shimming: Tune the carbon probe and shim the magnetic field to achieve optimal resolution and lineshape.

  • Referencing: The chemical shifts should be referenced to the residual solvent peak (DMSO-d₆: δ 39.52 ppm; CDCl₃: δ 77.16 ppm).[4]

Step 3: Data Acquisition

  • ¹³C{¹H} Decoupled Spectrum: Acquire a standard proton-decoupled ¹³C spectrum. This is the most common ¹³C experiment and provides a single peak for each unique carbon atom.[5]

  • Acquisition Parameters:

    • Spectral Width: Set a wide spectral width, typically from 0 to 220 ppm, to ensure all carbon signals, especially the downfield carbonyl and nitro-attached carbons, are captured.[4]

    • Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (from several hundred to several thousand) will be necessary to achieve an adequate signal-to-noise ratio.[2]

    • Relaxation Delay (d1): A sufficient relaxation delay (e.g., 2 seconds) is crucial for accurate integration, although integration is not typically the primary focus of a standard ¹³C spectrum.

Step 4: Advanced Spectral Editing (DEPT)

  • DEPT-135 and DEPT-90: Perform Distortionless Enhancement by Polarization Transfer (DEPT) experiments. A DEPT-135 spectrum will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. A DEPT-90 spectrum will only show CH signals. Quaternary carbons (like C2, C3, C5, and C6) will be absent from DEPT spectra. This is an invaluable tool for distinguishing between the different types of carbon atoms.

Workflow for C-NMR Analysis

The logical flow of analysis for 3-nitro-5,6-diphenyl-1H-pyrazin-2-one is depicted in the following diagram.

C_NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis P1 High Purity Sample P2 Solvent Selection (e.g., DMSO-d6) P1->P2 P3 Dissolution in NMR Tube P2->P3 A1 Standard 13C{1H} Spectrum P3->A1 Acquire Spectra A2 DEPT-135 & DEPT-90 A1->A2 D1 Identify Quaternary Carbons (C2, C3, C5, C6, Phenyl-ipso) A2->D1 Process & Interpret D2 Assign Phenyl CH signals (using DEPT) D1->D2 D3 Predictive Shift Comparison D2->D3 D4 Comparative Analysis with Analogs D3->D4 Final Final D4->Final Final Structure Confirmation

Caption: Workflow for the acquisition and analysis of ¹³C-NMR data.

Conclusion and Future Directions

The ¹³C-NMR analysis of 3-nitro-5,6-diphenyl-1H-pyrazin-2-one is a multi-faceted task that relies on a combination of predictive knowledge, meticulous experimental technique, and comparative analysis. By following the protocols and logical workflows outlined in this guide, researchers can confidently assign the carbon skeleton of this and related molecules. The true power of this analysis is realized when comparing the acquired spectrum to that of rationally chosen analogs, which provides irrefutable evidence for the electronic effects of key functional groups. For unambiguous assignment, especially of the closely spaced phenyl carbons, two-dimensional NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be the next logical step.

References

  • Benchchem. (n.d.). 13C NMR Analysis of Substituted Nitrobenzoates: An In-depth Technical Guide.
  • Metin, B. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Moroccan Journal of Chemistry. (2022, May 25). Chemical Transformation of Pyrazine Derivatives.
  • Benchchem. (n.d.). Comparative Analysis of 1H and 13C NMR Spectra: 3-Nitro-N-phenylthiophen-2-amine and Structural Analogs.
  • ACS Publications. (2016, September 15). 13C NMR Spectroscopy in Teaching Structure and Stereochemistry of Compounds in Introductory and Advanced Organic Chemistry Courses.
  • Chemistry LibreTexts. (n.d.). Interpreting C-13 NMR spectra. Retrieved from [Link]

  • Chemistry Steps. (2025, October 22). 13C Carbon NMR Spectroscopy. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. Retrieved from [Link]

Sources

Comparative

Analytical Comparison Guide: FTIR Spectroscopy for Nitro and Carbonyl Characterization in Pyrazinones

Pyrazinones are critical heterocyclic scaffolds in modern drug discovery, frequently serving as core pharmacophores or key active pharmaceutical ingredient (API) intermediates. The accurate characterization of their func...

Author: BenchChem Technical Support Team. Date: March 2026

Pyrazinones are critical heterocyclic scaffolds in modern drug discovery, frequently serving as core pharmacophores or key active pharmaceutical ingredient (API) intermediates. The accurate characterization of their functional groups—specifically the lactam carbonyl (


) and substituted nitro (

) groups—is essential for verifying structural integrity and monitoring reaction progress.

This guide objectively compares Attenuated Total Reflectance (ATR-FTIR) and Potassium Bromide (KBr) Transmission FTIR methodologies. Designed for drug development professionals, it provides a self-validating framework for spectral analysis, ensuring high-fidelity data collection.

Mechanistic Basis of Pyrazinone Spectral Signatures

To accurately interpret the FTIR spectrum of a nitro-substituted pyrazinone, one must understand the vibrational causality dictated by the molecule's electronic environment.

  • The Carbonyl (

    
    ) Group : Pyrazinones predominantly exist in the lactam (pyridone-like) tautomeric form rather than the lactim (hydroxy) form. Due to the delocalization of the nitrogen lone pair into the heterocyclic ring and the carbonyl oxygen, the 
    
    
    
    bond order is significantly reduced. Consequently, the carbonyl stretching vibration shifts to a lower frequency—typically 1620–1660 cm⁻¹ —compared to isolated aliphatic ketones (~1715 cm⁻¹) .
  • The Nitro (

    
    ) Group : The nitro group contains two N-O bonds. Because of resonance delocalization, these bonds are electronically equivalent, resulting in two distinct stretching modes rather than a single peak. The asymmetric stretch (where bonds move out-of-phase) requires more energy and occurs at higher frequencies (1550–1475 cm⁻¹ ), while the symmetric stretch (in-phase) appears at lower frequencies (1360–1290 cm⁻¹ ) . In pyrazinones, conjugation with the aromatic ring typically shifts these bands toward the lower end of these ranges.
    
Comparative Analysis: ATR-FTIR vs. KBr Transmission

Choosing the correct sampling technique is paramount for accurate functional group resolution. While KBr transmission has historically been the gold standard for high-fidelity structural analysis, ATR-FTIR offers significant workflow advantages for pharmaceutical laboratories .

Table 1: Quantitative & Qualitative Comparison of FTIR Modalities for Pyrazinone Analysis

ParameterATR-FTIR (Diamond Crystal)KBr Pellet TransmissionCausality / Impact on Analysis
Sample Prep Time < 1 minute5 - 10 minutesATR requires no grinding or dilution, making it ideal for high-throughput screening of pyrazinone libraries.
Spectral Resolution High (Surface dependent)Very High (Bulk analysis)KBr acts as an inert matrix that reduces light scattering, providing sharper peaks for complex heterocyclic fingerprints .
Moisture Interference MinimalHigh (KBr is hygroscopic)Critical: Water absorbs strongly at ~1640 cm⁻¹ (O-H bend), which can obscure the critical pyrazinone

peak (1620-1660 cm⁻¹) in poorly prepared KBr pellets.
Peak Intensity Wavelength-dependentUniform across spectrumATR spectra show weaker peaks at higher wavenumbers (e.g., N-H stretch) due to lower penetration depth of the evanescent wave .
Sample Recovery 100% (Non-destructive)0% (Mixed in matrix)ATR is highly preferred for scarce or expensive API intermediates.
Experimental Methodology: Self-Validating Protocol

To ensure trustworthiness and reproducibility, the following ATR-FTIR protocol employs a self-validating system where baseline checks and background subtractions prevent false positives.

Step-by-Step Protocol: ATR-FTIR Analysis of Nitro-Pyrazinones

  • System Initialization & Background Validation :

    • Clean the diamond ATR crystal with MS-grade isopropanol and a lint-free wipe. Allow to air dry.

    • Acquire a background spectrum (Range: 4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution).

    • Self-Validation Check: Inspect the background spectrum. Ensure there are no residual peaks, particularly in the 1600-1700 cm⁻¹ region. A flat baseline confirms the crystal is free of cross-contamination.

  • Sample Application :

    • Place 1–2 mg of the solid pyrazinone sample directly onto the center of the ATR crystal.

    • Apply the pressure anvil to ensure intimate contact between the crystal and the sample.

    • Causality: The evanescent wave generated by the ATR crystal penetrates only a few microns into the sample; poor physical contact results in a low signal-to-noise ratio (SNR) and artificially weak

      
       peaks.
      
  • Spectral Acquisition :

    • Record the sample spectrum using the exact parameters as the background (32 scans, 4 cm⁻¹ resolution).

    • Apply the ATR correction algorithm (built into the spectrometer software) to adjust for wavelength-dependent penetration depth, making the spectrum directly comparable to reference transmission data.

  • Data Analysis & Peak Assignment :

    • Identify the lactam

      
       stretch (1620–1660 cm⁻¹).
      
    • Identify the

      
       asymmetric (1550–1475 cm⁻¹) and symmetric (1360–1290 cm⁻¹) stretches.
      
    • Self-Validation Check: If a broad peak appears at ~3400 cm⁻¹ alongside a 1640 cm⁻¹ shoulder, suspect ambient moisture contamination. Re-clean the crystal, re-run the background, and analyze a fresh sample aliquot.

Analytical Workflow Visualization

The following diagram illustrates the logical decision-making process and analytical workflow for characterizing pyrazinones, ensuring the correct methodology is chosen based on sample constraints.

FTIR_Workflow Start Pyrazinone API Sample (Solid State) Decision Moisture Sensitive or Scarce Sample? Start->Decision ATR ATR-FTIR Method (Diamond Crystal) Decision->ATR Yes (Prioritize Speed/Recovery) KBr KBr Transmission (Pellet Press) Decision->KBr No (Prioritize High Fidelity) Scan Spectral Acquisition (4000 - 400 cm⁻¹) ATR->Scan KBr->Scan AnalyzeCO Identify C=O Stretch (1620 - 1660 cm⁻¹) Scan->AnalyzeCO AnalyzeNO2 Identify NO₂ Stretches Asym: 1550-1475 cm⁻¹ Sym: 1360-1290 cm⁻¹ Scan->AnalyzeNO2 Validate Self-Validation: Moisture Check & Baseline Correction AnalyzeCO->Validate AnalyzeNO2->Validate

Decision matrix and analytical workflow for FTIR characterization of pyrazinones.

References
  • Journal of Visualized Experiments (JoVE) . IR Spectrum Peak Splitting: Symmetric vs Asymmetric Vibrations. Retrieved from: [Link]

  • OrgChemBoulder . IR Spectroscopy Tutorial: Nitro Groups. Retrieved from: [Link]

  • Specac Ltd . FTIR: Transmission vs ATR spectroscopy. Retrieved from:[Link]

  • Kintek Press . Why Is Kbr Commonly Used As A Binder In Ftir Sample Preparation? Retrieved from:[Link]

  • Specac Ltd . Explainer: The difference between IR, FTIR, and ATR-FTIR. Retrieved from:[Link]

Validation

Comparative Photophysical Analysis: Fluorescein vs. 3-Nitro-5,6-diphenyl-1H-pyrazin-2-one

As drug development professionals and analytical chemists design new assays, understanding the structural rules that govern fluorescence is critical. Often, the goal is to maximize signal-to-noise ratios by pairing highl...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and analytical chemists design new assays, understanding the structural rules that govern fluorescence is critical. Often, the goal is to maximize signal-to-noise ratios by pairing highly fluorescent reporters with efficient quenchers.

This guide provides an objective, mechanistic comparison between Fluorescein —the gold-standard fluorophore—and 3-nitro-5,6-diphenyl-1H-pyrazin-2-one , a medicinal chemistry scaffold 1 whose structural features inherently suppress photon emission. By contrasting a highly efficient emitter with a highly efficient quencher, we can isolate the molecular drivers of radiative versus non-radiative decay.

Mechanistic Causality: Radiative vs. Non-Radiative Pathways

The vast difference in fluorescence intensity between these two molecules is not accidental; it is dictated by their distinct excited-state dynamics.

Fluorescein (The Emitter): Fluorescein possesses a rigid, planar xanthene core. This structural rigidity restricts vibrational and rotational degrees of freedom, minimizing energy loss through heat. When excited to the singlet state (


), the highly conjugated 

-system stabilizes the electron, leading to a high probability of radiative relaxation back to the ground state (

). This results in an exceptional quantum yield (

) of ~0.79 to 0.95, depending on the solvent 2.

3-Nitro-5,6-diphenyl-1H-pyrazin-2-one (The Quencher): Conversely, this pyrazinone derivative is virtually non-fluorescent. The causality lies in two specific structural features:

  • The Nitro Group (-NO

    
    ):  Nitroaromatics are classic fluorescence quenchers 3. Upon photon absorption, the strongly electron-withdrawing -NO
    
    
    
    group triggers rapid Photoinduced Electron Transfer (PET) from the pyrazinone core. Furthermore, the nitro group facilitates Intersystem Crossing (ISC) , diverting the excited electron from the singlet state (
    
    
    ) to a triplet state (
    
    
    ), which decays non-radiatively.
  • Diphenyl Flexibility: The two phenyl rings at the 5 and 6 positions are sterically hindered and can freely rotate. This molecular rotor effect provides an additional pathway for vibrational relaxation, dissipating excitation energy as heat rather than light.

Photophysical Data Comparison

To contextualize their performance in assay development, the quantitative photophysical properties are summarized below.

ParameterFluorescein (Reference)3-nitro-5,6-diphenyl-1H-pyrazin-2-one
Structural Class Xanthene DyeNitroaromatic Pyrazinone
Primary Decay Pathway Radiative Decay (Fluorescence)Non-radiative Decay (PET / ISC)
Excitation Max (

)
~490 nm (in 0.1 M NaOH)UV/Vis Broad (~300 - 400 nm)
Emission Max (

)
~515 nmN/A (Highly Quenched)
Quantum Yield (

)
0.79 - 0.92< 0.001 (Estimated)
Molar Extinction (

)
~92,300 M

cm

~10,000 - 20,000 M

cm

Primary Application Fluorescent Labeling, TracingMedicinal Chemistry Scaffold / Quencher

Logical Workflow: Photophysical Decay Pathways

The following diagram maps the divergent excited-state logic of both molecules upon photon absorption.

Photophysics cluster_fluorescein Fluorescein (Xanthene Core) cluster_pyrazinone 3-nitro-5,6-diphenyl-1H-pyrazin-2-one Excitation Photon Excitation (hν) S0 → S1 F_S1 Excited State (S1) Rigid Planar Structure Excitation->F_S1 P_S1 Excited State (S1) Nitroaromatic System Excitation->P_S1 F_Radiative Radiative Decay Fluorescence Emission (~520 nm) F_S1->F_Radiative High Quantum Yield (Φ ~0.79) P_PET Photoinduced Electron Transfer (PET) & Intersystem Crossing (ISC) P_S1->P_PET P_NonRadiative Non-Radiative Decay Fluorescence Quenching (Heat) P_PET->P_NonRadiative Φ < 0.001

Figure 1: Comparative photophysical decay pathways of Fluorescein vs. Nitroaromatic Pyrazinone.

Experimental Protocol: Relative Quantum Yield Determination

To empirically validate the fluorescence quenching of 3-nitro-5,6-diphenyl-1H-pyrazin-2-one against fluorescein, we utilize the Relative Quantum Yield Method 4. This protocol is designed as a self-validating system to prevent common spectroscopic artifacts.

Step 1: Sample Preparation & Inner-Filter Effect Prevention
  • Action: Dissolve Fluorescein in 0.1 M NaOH (Standard) and 3-nitro-5,6-diphenyl-1H-pyrazin-2-one in a suitable spectroscopic-grade solvent (e.g., Ethanol or DMSO).

  • Action: Dilute both solutions until the absorbance (

    
    ) at the chosen excitation wavelength (
    
    
    
    ) is strictly between 0.05 and 0.10 .
  • Causality: Maintaining an absorbance below 0.1 is critical. It prevents the primary and secondary Inner-Filter Effects (IFE), where high concentrations cause the molecule to re-absorb its own emitted light, artificially depressing the measured fluorescence intensity.

Step 2: System Validation (The Self-Validating Step)
  • Action: Before measuring the pyrazinone, measure a secondary known standard (e.g., Rhodamine 6G) against the Fluorescein primary standard.

  • Causality: If the calculated quantum yield of Rhodamine 6G matches literature values (~0.95 in EtOH), the spectrofluorometer's detector linearity and wavelength correction factors are validated. You can now trust the data generated for the unknown compound.

Step 3: Spectroscopic Measurement
  • Action: Excite both the Fluorescein standard and the pyrazinone sample at the exact same wavelength (

    
    ).
    
  • Action: Record the emission spectra across the full visible range. Calculate the integrated fluorescence intensity (Area under the curve,

    
    ) for both solutions.
    
Step 4: Mathematical Derivation
  • Action: Calculate the relative quantum yield (

    
    ) of the pyrazinone using the following equation:
    
    
    
    
    (Where
    
    
    is quantum yield,
    
    
    is integrated emission intensity,
    
    
    is absorbance at
    
    
    ,
    
    
    is the refractive index of the solvent,
    
    
    is the sample, and
    
    
    is the reference).
  • Causality: Because the pyrazinone's nitro group heavily quenches emission via PET,

    
     will be infinitesimally small compared to 
    
    
    
    , empirically proving
    
    
    .

References

  • Oregon Medical Laser Center (OMLC). "Fluorescein". Retrieved from: [Link]

  • RSC Publishing. "Revisiting the non-fluorescence of nitroaromatics: presumption versus reality". Journal of Materials Chemistry C. Retrieved from: [Link]

  • Edinburgh Instruments. "Relative Quantum Yield". Retrieved from: [Link]

Sources

Comparative

Introduction: The Standardization Challenge for Novel Pyrazinone Derivatives

An In-Depth Technical Guide to High-Performance Liquid Chromatography (HPLC) Retention Time Standards for 3-nitro-5,6-diphenyl-1H-pyrazin-2-one In pharmaceutical research and development, High-Performance Liquid Chromato...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to High-Performance Liquid Chromatography (HPLC) Retention Time Standards for 3-nitro-5,6-diphenyl-1H-pyrazin-2-one

In pharmaceutical research and development, High-Performance Liquid Chromatography (HPLC) is an indispensable tool for verifying the identity, purity, and stability of active pharmaceutical ingredients (APIs). A cornerstone of reliable HPLC analysis is the use of retention time (RT) standards. The retention time—the time it takes for an analyte to pass through the column—is a critical parameter for compound identification. However, absolute retention times can vary between instruments, laboratories, and even daily on the same system due to minor fluctuations in mobile phase composition, column temperature, or column aging.[1]

This guide addresses the specific analytical challenges presented by 3-nitro-5,6-diphenyl-1H-pyrazin-2-one, a novel heterocyclic compound. As a niche molecule, it is highly improbable that a certified or commercial reference standard is readily available. Therefore, researchers must establish a robust and scientifically sound strategy for retention time standardization. This document provides a comparative analysis of potential strategies, focusing on the development of an in-house primary reference standard—the most rigorous and trustworthy approach for drug development professionals. Pyrazinone and its derivatives are a versatile class of compounds with a wide spectrum of biological activities, making them valuable for designing new therapeutic agents.[2]

Part 1: The Gold Standard Approach: Establishing an In-House Primary Reference Standard

For a novel compound like 3-nitro-5,6-diphenyl-1H-pyrazin-2-one, the most authoritative and scientifically defensible approach is to synthesize, purify, and comprehensively characterize the molecule to serve as an in-house Primary Reference Standard. This self-validating system ensures the highest degree of confidence in all subsequent analytical work.

Workflow for Establishing an In-House Primary Reference Standard

The process is a multi-step, rigorous workflow designed to ensure the identity, purity, and stability of the reference material.

cluster_0 Phase 1: Material Generation & Purification cluster_1 Phase 2: Comprehensive Characterization (Identity & Purity) cluster_2 Phase 3: Implementation & Use Syn Chemical Synthesis Pur High-Purity Purification (e.g., Recrystallization, Semi-Prep HPLC) Syn->Pur Crude Product NMR NMR (1H, 13C) Structural Confirmation Pur->NMR Purified Material MS Mass Spectrometry (Molecular Weight) Pur->MS Purified Material EA Elemental Analysis (Empirical Formula) Pur->EA Purified Material DSC DSC/TGA (Purity, Thermal Stability) Pur->DSC Purified Material HPLC HPLC-PDA Purity (>99.5%) Pur->HPLC Purified Material Cert Certification & Documentation NMR->Cert MS->Cert EA->Cert DSC->Cert HPLC->Cert Use Use as RT Standard: - System Suitability - RRT Calculations Cert->Use RT_Standard RT of Standard (t_std) RRT Relative Retention Time (RRT) RRT = t_imp / t_std RT_Standard->RRT RT_Impurity RT of Impurity (t_imp) RT_Impurity->RRT

Sources

Validation

A Comparative Guide to Solvatochromic Dyes: Profiling 3-nitro-5,6-diphenyl-1H-pyrazin-2-one Against Industry Standards

In the landscape of chemical and biological sensing, solvatochromic dyes have emerged as indispensable tools. Their ability to report on the polarity of their local microenvironment through a change in color provides a d...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of chemical and biological sensing, solvatochromic dyes have emerged as indispensable tools. Their ability to report on the polarity of their local microenvironment through a change in color provides a direct window into a variety of molecular processes. This guide offers a comparative analysis of a potentially novel solvatochromic dye, 3-nitro-5,6-diphenyl-1H-pyrazin-2-one, with established and widely utilized solvatochromic probes: Reichardt's Dye, Nile Red, and 4-(dicyanomethylene)-2-methyl-6-(4-dimethylaminostyryl)-4H-pyran (DCM).

While comprehensive experimental data on 3-nitro-5,6-diphenyl-1H-pyrazin-2-one is not yet publicly available, this guide will leverage its structural characteristics and existing literature on related pyrazinone-based chromophores to provide a predictive outlook on its potential performance. This analysis, juxtaposed with the robust experimental data for our selected standard dyes, aims to guide researchers in the selection and application of solvatochromic probes for their specific needs, particularly in the realms of drug discovery and development.

The Phenomenon of Solvatochromism: A Primer

Solvatochromism is the reversible change in the color of a chemical substance depending on the polarity of the solvent it is dissolved in. This phenomenon arises from the differential solvation of the ground and excited electronic states of the dye molecule. Solvatochromic dyes typically possess a "push-pull" electronic structure, featuring an electron-donating group (EDG) and an electron-withdrawing group (EWG) connected by a π-conjugated system.

Upon absorption of light, an intramolecular charge transfer (ICT) occurs, leading to an excited state with a significantly different dipole moment compared to the ground state. Polar solvents will stabilize the more polar state to a greater extent.

  • Positive Solvatochromism (Red Shift): If the excited state is more polar than the ground state, an increase in solvent polarity will lower the energy of the excited state more than the ground state. This results in a bathochromic (red) shift in the absorption spectrum.

  • Negative Solvatochromism (Blue Shift): Conversely, if the ground state is more polar than the excited state, increasing solvent polarity will lead to a hypsochromic (blue) shift.

The magnitude of this shift is a direct measure of the solvent's polarity and the dye's sensitivity.

Caption: Figure 1: Energy level diagram illustrating solvatochromism.

Profiling 3-nitro-5,6-diphenyl-1H-pyrazin-2-one: A Predictive Outlook

Structure and Expected Photophysical Properties

3-nitro-5,6-diphenyl-1H-pyrazin-2-one possesses the key structural motifs of a push-pull chromophore. The pyrazinone core, with its amide-like character, can act as part of the conjugated system. The two phenyl groups at positions 5 and 6 extend this π-system. Crucially, the nitro group (-NO₂) at the 3-position is a potent electron-withdrawing group. The lone pair of electrons on the nitrogen atom within the pyrazinone ring can be considered part of the electron-donating system.

This arrangement suggests that upon photoexcitation, an intramolecular charge transfer from the pyrazinone ring and phenyl substituents towards the nitro group is likely. This would lead to an excited state with a significantly larger dipole moment than the ground state. Consequently, 3-nitro-5,6-diphenyl-1H-pyrazin-2-one is predicted to exhibit positive solvatochromism , with its absorption and emission maxima shifting to longer wavelengths (a red shift) in more polar solvents. The extent of this solvatochromism will depend on the efficiency of the charge transfer, which is influenced by the planarity of the molecule and the electronic coupling between the donor and acceptor moieties.

Studies on other push-pull pyrazine fluorophores have shown that they can be highly emissive and exhibit strong emission solvatochromism, indicative of a highly polar emitting state.[1] Similarly, nitro-substituted aromatic compounds are known to be effective charge-transfer chromophores.[2][3]

The Benchmarks: Established Solvatochromic Dyes

Reichardt's Dye (Betaine 30)

Reichardt's dye is the gold standard for measuring solvent polarity, exhibiting one of the largest known solvatochromic shifts.[4] Its ground state is a zwitterion with a very large dipole moment. The electronic transition moves charge from the phenolate oxygen towards the pyridinium ring, resulting in a less polar excited state. This leads to a pronounced negative solvatochromism . The ET(30) solvent polarity scale is based on the transition energy of this dye.[5]

Nile Red

Nile Red is a highly fluorescent, lipophilic stain that displays strong positive solvatochromism.[6] Its fluorescence is often weak in polar solvents like water but becomes intense in nonpolar, lipid-rich environments.[7] This "fluorogenic" property makes it an excellent probe for detecting lipid droplets and studying membrane dynamics. The large change in dipole moment between its ground and excited states is responsible for its significant solvatochromic shift.[6]

4-(dicyanomethylene)-2-methyl-6-(4-dimethylaminostyryl)-4H-pyran (DCM)

DCM is a red laser dye known for its high fluorescence quantum yield and significant positive solvatochromism.[8] It has a classic D-π-A structure with a dimethylamino group as the donor and a dicyanomethylene group as the acceptor.[8] The solvatochromic shift in its fluorescence is substantial, making it a useful probe for monitoring changes in local polarity.

Comparative Performance Data

The following table summarizes the solvatochromic behavior of the benchmark dyes across a range of solvents with varying polarities. The data for 3-nitro-5,6-diphenyl-1H-pyrazin-2-one is predictive and denoted with an asterisk (*).

SolventET(30) (kcal/mol)Reichardt's Dye λmax (nm)Nile Red λmax (nm)[6]DCM λmax (nm)[8]3-nitro-5,6-diphenyl-1H-pyrazin-2-one λmax (nm) (Predicted)
n-Hexane31.0~810~509~453~400-420
Toluene33.9775~532~460~410-430
Dichloromethane40.7686~552~477~420-440
Acetone42.2657~553~470~430-450
Acetonitrile45.6626~560~460~440-460
Dimethyl Sulfoxide (DMSO)45.1632~585~482~450-470
Ethanol51.9550~564~467~460-480
Methanol55.4515~576~468~470-490
Water63.1453~656~488~480-500*

Note: The predicted values for 3-nitro-5,6-diphenyl-1H-pyrazin-2-one are based on the expected positive solvatochromism and typical absorption ranges for similar nitro-aromatic compounds. The actual values would need to be determined experimentally.

Experimental Protocol for Characterizing Solvatochromic Properties

To empirically determine the solvatochromic properties of a new dye like 3-nitro-5,6-diphenyl-1H-pyrazin-2-one, the following experimental workflow is recommended.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis A 1. Synthesize and purify the dye B 2. Prepare stock solution in a non-polar solvent (e.g., Dioxane) A->B C 3. Prepare dilute solutions in a range of solvents with varying polarity B->C D 4. Record UV-Vis absorption spectra for each solution C->D E 5. Record fluorescence emission spectra (if applicable) C->E F 6. Determine λ_max for absorption and emission in each solvent D->F E->F G 7. Plot λ_max vs. a solvent polarity scale (e.g., E_T(30)) F->G H 8. Analyze the slope and linearity of the plot to quantify solvatochromic sensitivity G->H caption Figure 2: Workflow for solvatochromic characterization.

Caption: Figure 2: Workflow for solvatochromic characterization.

Detailed Steps:

  • Dye Synthesis and Purification: Synthesize 3-nitro-5,6-diphenyl-1H-pyrazin-2-one and purify it to a high degree using techniques like column chromatography and recrystallization to ensure that impurities do not interfere with spectroscopic measurements.

  • Solvent Selection: Choose a range of at least 8-10 solvents with a wide spectrum of polarities. Spectroscopic grade solvents should be used to avoid interference from impurities.

  • Solution Preparation: Prepare a stock solution of the dye in a solvent in which it is readily soluble (e.g., dioxane or THF). From this stock solution, prepare a series of dilute solutions in the selected solvents. The final concentration should be low enough to ensure the absorbance is within the linear range of the spectrophotometer (typically < 1.0).

  • UV-Vis Spectroscopy: For each solution, record the UV-Vis absorption spectrum over a relevant wavelength range. Determine the wavelength of maximum absorption (λmax).

  • Fluorescence Spectroscopy: If the compound is fluorescent, record the emission spectrum for each solution. The excitation wavelength should be set at or near the absorption maximum. Determine the wavelength of maximum emission.

  • Data Analysis:

    • Tabulate the λmax values for both absorption and emission against a known solvent polarity scale, such as the ET(30) scale.

    • Plot the transition energy (in cm⁻¹ or kcal/mol) versus the solvent polarity parameter. A linear relationship is often observed and the slope of this line is a measure of the dye's sensitivity to solvent polarity.

Conclusion and Future Directions

While experimental validation is pending, the structural features of 3-nitro-5,6-diphenyl-1H-pyrazin-2-one strongly suggest its potential as a positive solvatochromic dye. Its synthesis from readily available precursors could make it an attractive alternative to more complex dyes. The predicted solvatochromic range, while likely not as vast as that of Reichardt's Dye, could be comparable to that of other D-π-A dyes like DCM.

For researchers in drug development, the utility of such a probe would lie in its ability to report on the polarity of protein binding sites or to monitor changes in membrane fluidity. The next crucial step is the synthesis and thorough photophysical characterization of 3-nitro-5,6-diphenyl-1H-pyrazin-2-one to confirm these predictions and to establish its quantum yield, photostability, and potential for biological applications.

References

  • IntechOpen. (2020, July 16). Photophysical Properties of 4-(Dicyanomethylene)-2-Methyl-6-(4-Dimethylaminostyryl)-4H-Pyran (DCM) and Optical Sensing Applications. Available from: [Link][8]

  • Stenutz, R. Dimroth and Reichardt ET. Available from: [Link]

  • Reichardt, C. (2014). Reichardt's Dye. Wikipedia. Available from: [Link][4]

  • Mayerhöfer, T. G., et al. (2022). The Negative Solvatochromism of Reichardt's Dye B30 – A Complementary Study. ChemPhysChem, e202200100.[5]

  • The Journal of Physical Chemistry B. (2024, November 14). Nile Red Fluorescence: Where's the Twist?. Available from: [Link][6]

  • Wikipedia. (n.d.). Nile red. Available from: [Link][7]

  • RSC Publishing. (2020, August 25). One- and two-photon solvatochromism of the fluorescent dye Nile Red and its CF3, F and Br-substituted analogues. Available from: [Link]

  • PMC. (2025, November 25). Fluorescent solvatochromism and nonfluorescence processes of charge-transfer-type molecules with a 4-nitrophenyl moiety. Available from: [Link][2]

  • Journal of Materials Chemistry C. (2023, September 10). Solvatochromic and aggregation-induced emission active nitrophenyl-substituted pyrrolidinone-fused-1,2-azaborine with a pre-twisted molecular geometry. Available from: [Link][3]

  • ResearchGate. (n.d.). Synthesis and Photophysical Properties of a Series of Pyrazine-Based Push–Pull Chromophores. Available from: [Link][1]

Sources

Comparative

Electrochemical Properties Comparison of Nitro-Pyrazinone Derivatives: A Guide for Drug Development

Nitro-pyrazinones, particularly nitroimidazopyrazinones, have emerged as highly potent therapeutic scaffolds against Mycobacterium tuberculosis and Trypanosoma cruzi (Chagas disease)[1]. As prodrugs, their biological eff...

Author: BenchChem Technical Support Team. Date: March 2026

Nitro-pyrazinones, particularly nitroimidazopyrazinones, have emerged as highly potent therapeutic scaffolds against Mycobacterium tuberculosis and Trypanosoma cruzi (Chagas disease)[1]. As prodrugs, their biological efficacy and host toxicity are fundamentally dictated by the redox biochemistry of their nitro group[1].

This guide provides an in-depth comparative analysis of the electrochemical properties of novel nitro-pyrazinone derivatives against established clinical standards. By understanding the structure-activity relationship (SAR) and the causality behind electrochemical profiling, drug development professionals can better optimize these scaffolds for targeted bioactivation.

Mechanistic Overview: The Causality of Redox Potential

The mechanism of action for nitroaromatic antimicrobials relies heavily on their ability to accept electrons. In M. tuberculosis, compounds like pretomanid and novel nitroimidazopyrazinones undergo reductive bioactivation via the deazaflavin-dependent nitroreductase (Ddn)[2]. This single-electron transfer generates a reactive nitro radical anion, which subsequently fragments to release reactive nitrogen species (RNS), ultimately leading to anaerobic bactericidal activity[1].

The formal reduction potential (


) of the nitro group must fall within a strict "Goldilocks" therapeutic window:
  • Too Positive (e.g., 2-nitroimidazoles): The compound is too easily reduced and will be indiscriminately activated by mammalian cellular reductases, leading to severe host toxicity[2].

  • Too Negative: The compound exceeds the reduction capacity of the target bacterial enzymes, rendering the prodrug biologically inert[2].

Activation A Nitro-Pyrazinone (Prodrug) B Ddn Enzyme (F420-dependent) A->B Binding C Nitro Radical Anion (R-NO2•-) B->C 1e- Reduction D Reactive Nitrogen Species (RNS) C->D Fragmentation

Fig 1. Bioactivation pathway of nitro-pyrazinones via single-electron reduction.

Comparative Electrochemical Profiling

To evaluate the electron affinity of these nitroheterocycles, Cyclic Voltammetry (CV) is employed to measure their formal potentials (


). The table below compares novel nitro-pyrazinone derivatives (MCC series) against clinical standards.
CompoundScaffold TypeFormal Potential (

, mV)
Structural Note & SAR Impact
Pretomanid Nitroimidazo-oxazine-1795Baseline standard; highly negative potential requiring specific enzymatic activation[2].
Metronidazole Nitroimidazole-1586Reference standard; selective against anaerobes due to highly negative

[2].
MCC7433 Nitroimidazopyrazinone-1555Highest potential in the MCC series; easiest to reduce, sharing common electrochemical behavior with metronidazole[3].
MCC8399 Nitroimidazopyrazinone-1566Addition of electron-donating alkyl groups at R2/R3 increases ring electron density, lowering

[3].
MCC8400 Nitroimidazopyrazine-1536Pyrazine regioisomer of MCC8399; structural shift results in a +30 mV more positive potential[3].
Structure-Activity Relationship (SAR) Insights

The electrochemical data reveals precise structural control over the reduction potential. For instance, MCC7433 exhibits an


 of -1555 mV[3]. When electron-donating alkyl groups are appended to the R2 and R3 positions to form MCC8399, the electron density of the nitroimidazole ring increases[3]. Because the ring is more electron-rich, it becomes thermodynamically harder to accept an additional electron, thereby lowering the redox potential to -1566 mV[3]. Conversely, altering the core scaffold from a pyrazinone to a pyrazine (MCC8400) shifts the potential +30 mV more positive (-1536 mV), demonstrating how regioisomerism directly modulates electron affinity[3].

Standardized Experimental Protocol: Cyclic Voltammetry

To ensure scientific integrity and reproducibility, the electrochemical properties of nitroimidazoles must be evaluated using a self-validating protocol. The following methodology isolates the quasi-reversible single-electron transfer of the nitro group.

CV_Protocol S1 1. Electrolyte Prep 0.1 M TBAHFP in Anhydrous DMSO S2 2. Analyte Addition 1 mM Nitro-Pyrazinone S1->S2 S3 3. Deoxygenation N2 Purge (10 min) S2->S3 S4 4. CV Scanning Sweep Rate: 50 - 2000 mV/s S3->S4 S5 5. Calibration Internal Ferrocene Standard S4->S5

Fig 2. Self-validating cyclic voltammetry workflow for nitroaromatic compounds.

Step-by-Step Methodology

Step 1: Solvent & Electrolyte Preparation

  • Action: Prepare a solution of 0.1 M tetrabutylammonium hexafluorophosphate (TBAHFP) in strictly anhydrous dimethyl sulfoxide (DMSO)[2].

  • Causality: The use of anhydrous DMSO is critical. In aqueous or protic environments, the initial reduction of the nitro group is immediately followed by a coupled proton transfer, triggering an irreversible multi-electron cascade[1]. Anhydrous conditions prevent protonation, isolating the reversible formation of the nitro radical anion. TBAHFP is chosen as the supporting electrolyte because it is non-coordinating and provides a wide electrochemical window.

Step 2: Analyte Preparation

  • Action: Dissolve the target nitro-pyrazinone derivative to a final concentration of 1 mM[2].

Step 3: Deoxygenation

  • Action: Purge the electrochemical cell with high-purity Nitrogen (

    
    ) or Argon for a minimum of 10 minutes prior to scanning. Maintain a blanket of inert gas over the solution during the experiment.
    
  • Causality: Molecular oxygen is highly electroactive and reduces to superoxide at potentials that overlap with nitro group reduction. Removing oxygen prevents signal masking and unwanted side reactions between superoxide and the nitro radical anion.

Step 4: Electrochemical Scanning (Self-Validation Step)

  • Action: Using a three-electrode setup (Glassy carbon working electrode, Pt wire counter electrode, and Ag/Ag+ non-aqueous reference electrode), perform cyclic voltammograms at varying sweep rates (e.g., 50, 100, 200, 500, 1000, and 2000 mV/s)[2].

  • Causality: Varying the scan rate acts as a built-in validation mechanism for chemical reversibility. At slower scan rates, the generated nitro radical anions may undergo irreversible dimerization[2]. However, at higher scan rates (> 1 V/s), the anodic and cathodic peak currents should converge in magnitude, proving that the initial electron transfer event is successfully isolated before secondary chemical reactions can occur[2].

Step 5: Internal Calibration

  • Action: At the conclusion of the scans, spike the solution with a small amount of Ferrocene and perform a final scan to capture the

    
     redox couple[2].
    
  • Causality: Non-aqueous reference electrodes are notorious for potential drift. Calibrating the measured peak potentials against the internal ferrocene standard ensures absolute accuracy and allows for reliable comparison of

    
     values across different laboratories and literature sources[2].
    

References

  • Nitroimidazopyrazinones with oral activity against tuberculosis and Chagas disease in mouse models of infection Source: bioRxiv URL
  • Nitroimidazopyrazinones with oral activity against tuberculosis and Chagas disease in mouse models of infection (Extended Data)
  • Nitroimidazopyrazinones with oral activity against tuberculosis and Chagas disease in mouse models of infection (Preprint/Voltammetry Data)

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safety, PPE, and Handling Protocols for 3-nitro-5,6-diphenyl-1H-pyrazin-2-one

As a specialized pyrazinone scaffold utilized in medicinal chemistry research, 3-nitro-5,6-diphenyl-1H-pyrazin-2-one (CAS: 25468-58-0) presents unique handling challenges[1][2]. While it is a highly valuable intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

As a specialized pyrazinone scaffold utilized in medicinal chemistry research, 3-nitro-5,6-diphenyl-1H-pyrazin-2-one (CAS: 25468-58-0) presents unique handling challenges[1][2]. While it is a highly valuable intermediate for drug development, its structural components—specifically the reactive nitro group and the highly lipophilic diphenyl rings—necessitate rigorous safety protocols.

This guide provides a comprehensive, causality-driven framework for selecting Personal Protective Equipment (PPE) and executing safe laboratory operations. By understanding the why behind these safety measures, researchers can build self-validating workflows that ensure compliance with [3] and [4].

Hazard Assessment and Structural Causality

To design an effective safety protocol, we must first deconstruct the molecule's risk profile based on its chemical structure.

  • The Nitro Group (-NO₂): Nitroaromatic and nitroheterocyclic compounds are known for their potential toxicity and sensitization risks[5]. In biological systems, nitro groups can be reduced by nitroreductases into reactive hydroxylamine intermediates, which are potential mutagens. Furthermore, nitro compounds can decompose exothermically if subjected to extreme heat or incompatible reducing agents[5].

  • The Diphenyl Rings: The presence of two phenyl rings drastically increases the molecule's hydrophobicity (LogP). Highly lipophilic compounds can easily cross the stratum corneum (the skin's outermost layer). If this compound is dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), the solvent acts as a permeation enhancer, carrying the toxic payload directly into the bloodstream.

  • Powder Morphology: As a synthesized solid, fine pyrazinone powders are prone to carrying static charges, making them highly susceptible to aerosolization and subsequent inhalation.

Quantitative Hazard & PPE Matrix

The following table synthesizes the structural risks into actionable, OSHA-compliant PPE requirements[3][6].

Hazard CategoryStructural DriverEstimated Risk LevelRequired PPEOperational Rationale
Dermal Absorption Diphenyl groups (High LogP)High (in solvent)Double Nitrile (≥8 mil) or Neoprene glovesStandard latex offers poor resistance to DMSO/DMF. Double-gloving prevents solvent-mediated dermal transport of the lipophilic pyrazinone.
Sensitization / Toxicity Nitro group (-NO₂)Moderate to HighFR Lab Coat, Safety GogglesNitroaromatics carry inherent toxicity[5]. Flame-Resistant (FR) coats protect against the energetic potential of nitro-compounds.
Inhalation (Aerosol) Fine powder morphologyModerateN95/P100 (if outside hood)Powders carry static charge and aerosolize easily. Handling must occur inside a certified chemical fume hood[4].

Self-Validating Handling and Solubilization Protocol

Do not simply follow steps; verify them. The following methodology for weighing and dissolving 3-nitro-5,6-diphenyl-1H-pyrazin-2-one incorporates built-in validation checks to ensure operational integrity.

Phase 1: Environmental Setup & Anti-Static Preparation
  • Step 1.1: Turn on the chemical fume hood and verify the digital airflow monitor reads between 80–120 feet per minute (fpm).

    • Validation Check: Tape a small, lightweight piece of tissue to the bottom of the sash. It should pull steadily inward. Do not proceed if the tissue flutters outward or hangs still.

  • Step 1.2: Line the working surface with a static-dissipative weighing mat and place a tared amber glass vial on the balance. Amber glass is required as nitroaromatics can be sensitive to photo-degradation.

  • Step 1.3: Pass an anti-static zero-ionizer over your metal spatula and the weigh boat.

    • Validation Check: Hover the spatula 1 cm above a small test cluster of the powder. If the powder jumps to the metal, static is still present; re-ionize the tools before proceeding to prevent aerosolization.

Phase 2: Transfer and Solubilization
  • Step 2.1: Carefully transfer the required mass of 3-nitro-5,6-diphenyl-1H-pyrazin-2-one into the amber vial.

  • Step 2.2: Add your organic solvent (e.g., DMSO) dropwise. Cap the vial immediately with a PTFE-lined septum cap.

  • Step 2.3: Vortex the vial gently at room temperature. Do not apply aggressive heat , as nitro compounds can be thermally unstable[5].

    • Validation Check: Hold the vial against a stark white background under good lighting. Complete solubilization is validated only when no particulate matter remains suspended or settled at the bottom upon gentle swirling.

Spill Response and Decontamination Workflow

In the event of a spill, immediate and structured action is required to prevent exposure. Because 3-nitro-5,6-diphenyl-1H-pyrazin-2-one is highly lipophilic, water alone is insufficient for decontamination.

G Start Exposure / Spill Event Assess Assess Material State Start->Assess Solid Solid Powder Spill Assess->Solid Liquid Liquid/Solvent Spill Assess->Liquid Dampen Dampen with Surfactant (Prevent Aerosolization) Solid->Dampen Absorb Apply Inert Absorbent (e.g., Vermiculite) Liquid->Absorb Collect Collect in Sealed Hazardous Waste Dampen->Collect Absorb->Collect Decon Decontaminate Area (Soap & Water) Collect->Decon Report Report Incident to EHS Decon->Report

Workflow for 3-nitro-5,6-diphenyl-1H-pyrazin-2-one spill response and decontamination.

Disposal Guidelines

All materials contaminated with 3-nitro-5,6-diphenyl-1H-pyrazin-2-one must be collected in properly labeled hazardous waste containers. Crucial Causality: Never dispose of this compound in waste streams containing strong reducing agents (e.g., hydrides, amines), as the exothermic reduction of the nitro group can lead to rapid pressurization or thermal runaway in the waste carboy[5].

References

  • OSHA Personal Protective Equipment Overview. Occupational Safety and Health Administration. Available at: [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council. National Center for Biotechnology Information (NCBI) Bookshelf. Available at:[Link]

Sources

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